3-Chloro-5-methylpyridazine
Description
The exact mass of the compound 3-Chloro-5-methylpyridazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-5-methylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-methylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-5(6)8-7-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBWRBSCBONTKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617782 | |
| Record name | 3-Chloro-5-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89283-31-8 | |
| Record name | 3-Chloro-5-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-methylpyridazine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-5-methylpyridazine: Properties, Synthesis, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-methylpyridazine is a versatile heterocyclic compound that has garnered significant attention as a crucial building block in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the electron-deficient pyridazine ring functionalized with a reactive chlorine atom and a methyl group, make it an invaluable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The strategic placement of these functional groups allows for selective and diverse chemical modifications, enabling chemists to construct novel molecular architectures with tailored biological activities and material properties.[2] This guide provides a comprehensive overview of the physical and chemical properties, synthetic routes, and key applications of 3-Chloro-5-methylpyridazine, offering field-proven insights for its effective utilization in research and development.
Core Physical and Chemical Properties
3-Chloro-5-methylpyridazine is typically a solid at room temperature. A clear understanding of its fundamental properties is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 89283-31-8 | [3][4][5] |
| Molecular Formula | C₅H₅ClN₂ | [3][4][5] |
| Molecular Weight | 128.56 g/mol | [4][5] |
| Appearance | Off-white to light yellow solid | Inferred from melting point |
| Melting Point | 139-140 °C | From supplier data |
| Boiling Point | 259.7 ± 20.0 °C at 760 mmHg | From supplier data |
| Density | 1.2 ± 0.1 g/cm³ | From supplier data |
| Solubility | Soluble in common organic solvents | [6] |
| SMILES | CC1=CN=NC(Cl)=C1 | [5] |
| InChIKey | GXBWRBSCBONTKK-UHFFFAOYSA-N | [5] |
Spectroscopic Data
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridazine ring and a singlet for the methyl group protons. The aromatic protons will likely appear as singlets or narrow doublets in the downfield region (typically δ 7.0-9.0 ppm). The methyl group protons will appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm).
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atoms of the pyridazine ring are expected to resonate in the aromatic region (δ 120-160 ppm). The C-Cl carbon will be significantly downfield due to the electronegativity of the chlorine atom. The methyl carbon will appear in the aliphatic region (δ 15-25 ppm).[8][9][10]
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group (around 2850–3100 cm⁻¹), C=N and C=C stretching vibrations of the pyridazine ring (in the 1400–1600 cm⁻¹ region), and a characteristic C-Cl stretching vibration in the fingerprint region (typically below 800 cm⁻¹).[11]
Synthesis of 3-Chloro-5-methylpyridazine
The most common and efficient laboratory synthesis of 3-Chloro-5-methylpyridazine involves the chlorination of 5-methyl-3(2H)-pyridazinone using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃).[12] This reaction transforms the pyridazinone tautomer into the desired chloro-pyridazine.
Experimental Protocol: Synthesis from 5-methyl-3(2H)-pyridazinone
This protocol describes a representative procedure for the synthesis of 3-Chloro-5-methylpyridazine.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyl-3(2H)-pyridazinone (1.0 eq). Under a fume hood and an inert atmosphere, carefully add phosphorus oxychloride (3.0-5.0 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 105 °C) and maintain this temperature for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker containing crushed ice, slowly and carefully pour the reaction mixture with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralization: Slowly neutralize the acidic aqueous solution by the portion-wise addition of a solid base like sodium bicarbonate or by the slow addition of a cooled concentrated sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 3-Chloro-5-methylpyridazine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.
Chemical Reactivity and Key Transformations
The reactivity of 3-Chloro-5-methylpyridazine is dominated by the C-Cl bond, which is activated towards nucleophilic substitution due to the electron-withdrawing nature of the pyridazine ring. This makes it an excellent substrate for cross-coupling reactions, which are fundamental transformations in modern drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, respectively.
1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In the context of 3-Chloro-5-methylpyridazine, it enables the synthesis of 3-aryl- or 3-heteroaryl-5-methylpyridazines, which are common scaffolds in bioactive molecules.[13][14][15][16]
Representative Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vial, add 3-Chloro-5-methylpyridazine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), and the palladium catalyst system (e.g., Pd(PPh₃)₄ (5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ and a ligand like XPhos).[17]
-
Solvent Addition and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Seal the vial and heat the mixture to the appropriate temperature (typically 80-110 °C) for 12-24 hours, or until TLC or LC-MS analysis indicates completion.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the desired biaryl product.
2. Buchwald-Hartwig Amination:
This reaction is a powerful tool for forming carbon-nitrogen bonds, allowing for the synthesis of 3-amino-5-methylpyridazine derivatives. These products are important intermediates for pharmaceuticals, as the amino group can be further functionalized.[1][18][19][20]
Representative Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 3-Chloro-5-methylpyridazine (1.0 eq), the desired primary or secondary amine (1.1-1.3 eq), a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq), a palladium precursor (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., BINAP, Xantphos).[19]
-
Solvent and Reaction: Add an anhydrous, degassed solvent like toluene or dioxane. Seal the reaction vessel and heat to 80-120 °C until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction is typically quenched with water or a saturated ammonium chloride solution. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Applications in Drug Discovery and Development
The pyridazine scaffold is a well-established pharmacophore present in numerous clinically approved drugs. 3-Chloro-5-methylpyridazine serves as a key starting material for the synthesis of various biologically active compounds. While specific examples of marketed drugs derived directly from this starting material are not extensively documented in publicly available literature, its utility is evident in the patent literature for the construction of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.[21][22][23] The ability to easily introduce diverse substituents at the 3-position through cross-coupling chemistry makes it an ideal scaffold for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Safety and Handling
3-Chloro-5-methylpyridazine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[24] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][24]
Conclusion
3-Chloro-5-methylpyridazine is a high-value chemical intermediate with significant applications in synthetic organic chemistry. Its well-defined reactivity, particularly in modern palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of a wide range of complex molecules. This guide has outlined its core physical and chemical properties, provided detailed and actionable protocols for its synthesis and key transformations, and highlighted its importance in the development of new chemical entities. For researchers and scientists in drug discovery and related fields, a thorough understanding of this building block is essential for leveraging its full potential in the creation of innovative and impactful molecules.
References
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PubChem. 3-Chloro-5-methylpyridine. National Center for Biotechnology Information. [Link]
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Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]
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Oregon State University. 13C NMR Chemical Shifts.[Link]
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ResearchGate. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.[Link]
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MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.[Link]
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YouTube. Buchwald-Hartwig coupling.[Link]
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Justia Patents. process for synthesis of (3-chloro-2-pyridyl)hydrazine.[Link]
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Organic Chemistry Portal. Suzuki Coupling.[Link]
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Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[Link]
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National Institutes of Health. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.[Link]
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Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.[Link]
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Patsnap. Process for synthesizing 3-amino-5-methylpyrazole.[Link]
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Aaron Chemistry. 89283-31-8 | MFCD09743645 | 3-Chloro-5-methylpyridazine.[Link]
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Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.[Link]
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Master Organic Chemistry. 13-C NMR - How Many Signals.[Link]
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National Institutes of Health. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.[Link]
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OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy.[Link]
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American Chemical Society. Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode.[Link]
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Matrix Fine Chemicals. 3-CHLORO-5-METHYLPYRIDAZINE | CAS 89283-31-8.[Link]
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The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.[Link]
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An In-Depth Technical Guide to 3-Chloro-5-methylpyridazine (CAS 89283-31-8) for Advanced Research and Drug Development
Introduction: The Strategic Value of the 5-Methylpyridazine Scaffold
In the landscape of modern medicinal chemistry and agrochemical development, the pyridazine nucleus stands out as a "privileged scaffold." Its inherent chemical properties, including its ability to act as a hydrogen bond acceptor and its conformational influence on molecular architecture, make it a cornerstone for the design of novel bioactive molecules.[1][2] Within this class, 3-Chloro-5-methylpyridazine (CAS: 89283-31-8) emerges as a particularly valuable and versatile building block.[3] The strategic placement of a reactive chlorine atom at the 3-position and a methyl group at the 5-position provides a unique combination of reactivity and structural definition, enabling chemists to forge complex molecular structures with high precision.[3]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, characterization, and strategic application of this key intermediate. We will explore the causality behind synthetic choices, detail robust experimental protocols, and illuminate the pathways through which derivatives of 3-Chloro-5-methylpyridazine exert their pharmacological effects.
Physicochemical & Spectroscopic Data
Accurate characterization is the bedrock of reproducible science. The table below summarizes the key physical and chemical properties of 3-Chloro-5-methylpyridazine.
| Property | Value | Source(s) |
| CAS Number | 89283-31-8 | [4] |
| Molecular Formula | C₅H₅ClN₂ | [4] |
| Molecular Weight | 128.56 g/mol | [4] |
| Appearance | Off-white to yellow crystalline solid | Typical Observation |
| Melting Point | 139-140 °C (predicted) | [5] |
| Boiling Point | 259.7 ± 20.0 °C at 760 mmHg (predicted) | [5] |
| SMILES | CC1=CN=NC(Cl)=C1 | [4] |
| InChIKey | GXBWRBSCBONTKK-UHFFFAOYSA-N | [4] |
Spectroscopic Signature: 1H and 13C NMR Analysis
While experimentally obtained spectra for this specific compound are not widely published, a detailed analysis based on established principles of NMR spectroscopy and data from analogous structures allows for a confident prediction of its spectral characteristics.
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ ~2.4-2.5 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group at the C5 position. Its chemical shift is in the typical range for a methyl group attached to an aromatic, electron-deficient heterocyclic ring.[6]
-
δ ~7.4-7.5 ppm (s, 1H): This singlet is assigned to the proton at the C4 position.
-
δ ~8.9-9.0 ppm (s, 1H): This downfield singlet corresponds to the proton at the C6 position, which is deshielded by the adjacent nitrogen atom.
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
δ ~18-20 ppm: Methyl carbon (C-CH₃).
-
δ ~125-127 ppm: C4 carbon.
-
δ ~140-142 ppm: C5 carbon (bearing the methyl group).
-
δ ~150-152 ppm: C6 carbon.
-
δ ~155-157 ppm: C3 carbon (bearing the chloro group), significantly downfield due to the electronegativity of chlorine and the adjacent nitrogen.[5]
Synthesis of 3-Chloro-5-methylpyridazine: A Validated Protocol
The most efficient and scalable synthesis of 3-Chloro-5-methylpyridazine involves a two-step process starting from 4-Methyl-1,2-dihydropyridazine-3,6-dione. The first step is a chlorination to produce the key intermediate, 3,6-Dichloro-4-methylpyridazine, followed by a selective catalytic transfer hydrogenation to remove the chlorine atom at the 6-position.
Step 1: Synthesis of 3,6-Dichloro-4-methylpyridazine (CAS: 19064-64-3)
This protocol is based on a well-established method for the chlorination of pyridazinediones.[7]
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione (e.g., 10.0 g, 79.3 mmol) in phosphorus oxychloride (POCl₃, e.g., 75 mL, 800 mmol).
-
Causality: POCl₃ serves as both the chlorinating agent and the solvent. A large excess is used to ensure complete conversion and maintain a stirrable reaction mixture.
-
-
Chlorination: Heat the suspension to reflux (approx. 105-110 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours, at which point the mixture becomes a clear, homogeneous golden-yellow solution.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Self-Validation: Complete removal of POCl₃ is critical to prevent violent exothermic reactions during the subsequent aqueous quench.
-
-
Quenching: Slowly and cautiously add the viscous brown residue dropwise to a vigorously stirred beaker of crushed ice and saturated sodium bicarbonate solution (e.g., 250 mL).
-
Causality: This step neutralizes the acidic byproducts and hydrolyzes any remaining POCl₃. The slow, dropwise addition to an ice-cold solution is a critical safety measure to control the exothermic reaction.
-
-
Extraction & Purification: Adjust the pH of the aqueous slurry to ~7-8 with solid sodium bicarbonate. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 3,6-Dichloro-4-methylpyridazine as a yellow solid. The product can be further purified by recrystallization.[7]
Step 2: Selective Monodechlorination to 3-Chloro-5-methylpyridazine
This protocol is a representative procedure derived from established methods for the selective catalytic transfer hydrogenation of chloro-heterocycles.[8][9][10]
Experimental Protocol:
-
Reaction Setup: To a solution of 3,6-Dichloro-4-methylpyridazine (e.g., 10.0 g, 61.3 mmol) in methanol (e.g., 200 mL) in a round-bottom flask, add ammonium formate (HCOONH₄, e.g., 11.6 g, 184 mmol, 3.0 equiv).
-
Causality: Ammonium formate serves as the in-situ source of hydrogen. It is a safer and more convenient alternative to using pressurized hydrogen gas. Methanol is an excellent solvent for both the substrate and the formate salt.[9]
-
-
Catalysis: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, e.g., 1.0 g, 10 wt%).
-
Causality: Palladium on carbon is a highly efficient and selective catalyst for dehalogenation reactions. The selectivity for the 6-position over the 3-position is influenced by electronic and steric factors of the pyridazine ring.
-
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (e.g., 50 mL).
-
Self-Validation: Complete removal of the palladium catalyst is crucial, as residual palladium can interfere with subsequent cross-coupling reactions.
-
-
Purification: Concentrate the filtrate under reduced pressure. Add water to the residue and extract with dichloromethane or ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate to give the crude product. Purify by column chromatography on silica gel or recrystallization to afford 3-Chloro-5-methylpyridazine.
Applications in Drug Development: Targeting Key Signaling Pathways
The true value of 3-Chloro-5-methylpyridazine lies in its utility for synthesizing potent and selective modulators of critical biological pathways. The reactive chlorine at the C3 position is an excellent handle for introducing diverse functionalities via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries for lead discovery and optimization.[3]
Derivatives of the pyridazine scaffold have shown significant promise as inhibitors of key protein kinases involved in cancer and inflammatory diseases.
VEGFR-2 Inhibition in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of new blood vessel formation, which is a hallmark of cancer.[11] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy. Numerous pyridazine-based compounds have been designed and synthesized as potent VEGFR-2 inhibitors.[11] These molecules typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the autophosphorylation required for downstream signaling, thereby inhibiting tumor-induced angiogenesis.
p38 MAP Kinase Inhibition in Inflammation
The p38 Mitogen-Activated Protein (MAP) kinase is a central node in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[12] Overactivation of this pathway is implicated in a range of autoimmune and inflammatory disorders, including rheumatoid arthritis. Trisubstituted pyridazines have been developed as highly potent and selective inhibitors of p38 MAP kinase, demonstrating efficacy in both cellular assays and animal models of inflammation.[12]
Safety, Handling, and Storage
Comprehensive safety protocols are non-negotiable in a research environment. The following information is a summary of key safety considerations.
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed. | H302 |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
| Carcinogenicity | Suspected of causing cancer. | H351 |
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]
-
Avoid breathing dust, fumes, or vapors.[13]
-
Wash hands thoroughly after handling.[13]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[13]
Conclusion
3-Chloro-5-methylpyridazine is more than a mere chemical intermediate; it is a strategic tool for innovation in drug discovery and development. Its well-defined reactivity and structural features provide a robust platform for accessing novel chemical space, particularly in the highly competitive arena of kinase inhibitor development. By understanding the nuances of its synthesis, characterization, and application, research organizations can significantly accelerate their discovery programs. This guide provides the foundational knowledge and practical protocols necessary to leverage the full potential of this valuable molecular scaffold.
References
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Regan, J., et al. (2005). Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 15(9), 2409-13. Available at: [Link]
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Capot Chemical Co., Ltd. (2009). MSDS of 3-Chloro-5-methylpyridazine. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1496-1513. Available at: [Link]
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Matrix Fine Chemicals. (n.d.). 3-CHLORO-5-METHYLPYRIDAZINE | CAS 89283-31-8. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-5-methylpyridine. Retrieved from [Link]
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PhytoBank. (2015). Showing 3-Chloro-5-methylpyridazine (PHY0171193). Retrieved from [Link]
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An In-Depth Technical Guide to 3-Chloro-5-methylpyridazine: A Versatile Heterocyclic Building Block
Introduction
In the landscape of modern synthetic chemistry, heterocyclic compounds form the bedrock of innovation, particularly within the pharmaceutical and agrochemical industries. Among these, pyridazine derivatives hold a place of prominence due to their unique electronic properties and versatile reactivity. This guide provides an in-depth technical exploration of 3-chloro-5-methylpyridazine, a key pyridazine derivative that serves as a pivotal intermediate in the synthesis of a wide array of complex molecules.[1] Its strategic combination of a reactive chlorine atom and a methyl group on the electron-deficient pyridazine core makes it a valuable scaffold for introducing molecular diversity. This document will elucidate the molecular structure, physicochemical properties, synthesis, reactivity, and key applications of 3-chloro-5-methylpyridazine, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
3-Chloro-5-methylpyridazine is a substituted diazine, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The molecule is further functionalized with a chlorine atom at the 3-position and a methyl group at the 5-position. The presence of the electronegative nitrogen atoms and the chlorine atom renders the pyridazine ring electron-deficient, which is a critical determinant of its reactivity.
The chlorine atom at the 3-position is susceptible to nucleophilic displacement, a key feature leveraged in synthetic applications. The methyl group at the 5-position, while less reactive, can influence the molecule's solubility and steric profile, and can be a site for further functionalization under specific conditions.
Caption: 2D structure of 3-chloro-5-methylpyridazine.
Table 1: Physicochemical Properties of 3-Chloro-5-methylpyridazine
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅ClN₂ | [2] |
| Molecular Weight | 128.56 g/mol | [2] |
| CAS Number | 89283-31-8 | [2] |
| IUPAC Name | 3-chloro-5-methylpyridazine | [2] |
| Synonyms | 3-Chloro-5-methyl-1,2-diazine | N/A |
| Appearance | Yellow solid or liquid | N/A |
| SMILES | CC1=CN=NC(Cl)=C1 | N/A |
| InChIKey | GXBWRBSCBONTKK-UHFFFAOYSA-N | N/A |
| Storage Conditions | 0-8 °C, Inert atmosphere | [1] |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 3-chloro-5-methylpyridazine often involves multi-step sequences starting from readily available precursors. A common strategy involves the construction of the pyridazine ring followed by chlorination. One plausible route begins with the synthesis of a dichlorinated precursor, 3,6-dichloro-4-methylpyridazine, which can then be selectively de-chlorinated.
A detailed synthesis for the precursor, 3,6-dichloro-4-methylpyridazine, involves the treatment of 4-methyl-1,2-dihydropyridazine-3,6-dione with a strong chlorinating agent like phosphoryl chloride (POCl₃).[3] This reaction proceeds via the conversion of the hydroxyl groups of the pyridazinedione tautomer into chloro groups.
Caption: Proposed synthetic pathway for 3-chloro-5-methylpyridazine.
The subsequent selective removal of one chlorine atom from 3,6-dichloro-4-methylpyridazine to yield 3-chloro-5-methylpyridazine can be achieved through catalytic hydrogenation.[4] The choice of catalyst and reaction conditions is crucial for achieving regioselectivity.
Core Reactivity: A Hub for Functionalization
The chemical behavior of 3-chloro-5-methylpyridazine is dominated by the electron-deficient nature of the pyridazine ring and the presence of a good leaving group (the chlorine atom). This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the two nitrogen atoms in the pyridazine ring significantly activates the chlorine atom towards nucleophilic attack.[5][6] This allows for the displacement of the chloride ion by a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward method for introducing diverse functional groups at the 3-position. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[6] The stability of this intermediate is a key factor driving the reaction forward.
Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent also enables participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized phosphine ligands and appropriate reaction conditions can facilitate efficient coupling with boronic acids or their esters.[9] This opens up a vast chemical space for creating carbon-carbon bonds and synthesizing complex biaryl structures, which are prevalent in many drug molecules.
Applications in Research and Development
The versatile reactivity of 3-chloro-5-methylpyridazine makes it a valuable building block in several areas of chemical research and development.
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Synthesis of 3-Chloro-5-methylpyridazine building block
An In-depth Technical Guide to the Synthesis of the 3-Chloro-5-methylpyridazine Building Block
Authored by a Senior Application Scientist
Foreword: The Strategic Value of the Pyridazine Scaffold
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of core building blocks is paramount. Heterocyclic compounds, due to their diverse electronic properties and three-dimensional structures, form the backbone of countless active molecules. Among these, the pyridazine ring system—a six-membered aromatic ring containing two adjacent nitrogen atoms—is of significant interest. The introduction of specific substituents, such as a chlorine atom and a methyl group, transforms the simple pyridazine into a highly versatile and reactive intermediate.
This guide provides an in-depth exploration of the synthesis of 3-Chloro-5-methylpyridazine (CAS 89283-31-8), a key building block whose unique arrangement of functional groups allows for targeted derivatization.[1][2] The chlorine atom at the 3-position serves as an excellent leaving group for nucleophilic substitution reactions, while the methyl group at the 5-position can influence the molecule's steric and electronic properties, or serve as a handle for further functionalization.[2][3] This whitepaper is designed for researchers, medicinal chemists, and process development scientists, offering a detailed examination of a reliable synthetic pathway, the underlying chemical principles, and a field-tested experimental protocol.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to any synthesis begins with retrosynthesis. By deconstructing the target molecule, we can identify key bond disconnections and recognize readily available precursors. The most practical and widely adopted route to 3-Chloro-5-methylpyridazine involves a selective dechlorination of a dichlorinated precursor.
Caption: Retrosynthetic pathway for 3-Chloro-5-methylpyridazine.
This analysis reveals a robust three-step linear synthesis starting from commercially available materials:
-
Condensation: Formation of the pyridazinedione ring from citraconic anhydride (a derivative of maleic anhydride) and hydrazine.
-
Dehydrative Chlorination: Conversion of the dione to the dichloro-pyridazine using a strong chlorinating agent.
-
Selective Dechlorination: Regioselective removal of one chlorine atom to yield the final product.
The Primary Synthetic Pathway: A Two-Stage Approach
The most efficient and scalable synthesis of 3-Chloro-5-methylpyridazine begins with the precursor 3,6-Dichloro-4-methylpyridazine (CAS 19064-64-3).[4][5] This intermediate is readily prepared from 4-Methyl-1,2-dihydropyridazine-3,6-dione, which itself is synthesized via the condensation of citraconic anhydride with hydrazine.[6]
Stage 1: Synthesis of 3,6-Dichloro-4-methylpyridazine
The conversion of the pyridazinedione to the dichloropyridazine is a classic transformation that replaces the two carbonyl oxygens with chlorine atoms. This is achieved through a dehydrative chlorination reaction, most commonly employing phosphorus oxychloride (POCl₃).
Mechanism and Rationale: Phosphorus oxychloride is the reagent of choice for this type of transformation for several reasons. The reaction proceeds via the formation of a dichlorophosphoryl ester intermediate at the carbonyl oxygen. The pyridazinedione, existing in its tautomeric dihydroxy-pyridazine form, acts as a nucleophile attacking the electrophilic phosphorus atom of POCl₃. Subsequent elimination and attack by the generated chloride ions on the carbon atoms of the ring lead to the substitution of the hydroxyl groups with chlorine, with the formation of phosphorus-based byproducts. Heating under reflux provides the necessary activation energy to drive this multi-step reaction to completion.[7]
Caption: Workflow for the synthesis of the dichlorinated intermediate.
Detailed Experimental Protocol: Stage 1
Materials:
-
4-Methyl-1,2-dihydropyridazine-3,6-dione
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione (1.0 eq) in phosphorus oxychloride (approx. 10 eq). The reaction should be performed under an inert atmosphere (e.g., nitrogen).[7]
-
Heating: Heat the reaction mixture to a gentle reflux (approximately 105-110 °C). Maintain this temperature for 4-5 hours. The initial suspension should gradually dissolve to form a clear, golden-yellow solution.[7]
-
Removal of Excess Reagent: After cooling the mixture to room temperature, remove the excess POCl₃ by distillation under reduced pressure. This step is critical and should be performed in a well-ventilated fume hood.[7]
-
Work-up: Carefully and slowly add the resulting viscous oil to a vigorously stirred beaker of ice-cold saturated sodium bicarbonate solution. Caution: This quenching step is highly exothermic and will release gas. Perform this addition dropwise to control the reaction rate.
-
Extraction: Once the quenching is complete and the pH is neutral or slightly basic, extract the aqueous mixture with chloroform or dichloromethane multiple times (e.g., 3 x 50 mL for a small-scale reaction).[7]
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield crude 3,6-Dichloro-4-methylpyridazine, typically as a yellow solid.[7]
-
Purification: The product can be further purified by recrystallization from a suitable solvent system like petroleum ether/ether to obtain a higher purity product.[7]
Stage 2: Selective Dechlorination to 3-Chloro-5-methylpyridazine
The final step is the regioselective reduction of the dichlorinated intermediate. The goal is to remove the chlorine atom at the 6-position while retaining the one at the 3-position. This is typically accomplished via catalytic hydrogenation.[8]
Mechanism and Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method for the hydrogenolysis of aryl chlorides. In this process, hydrogen gas is activated on the surface of the palladium catalyst. The substrate adsorbs onto the catalyst surface, and a hydrogen atom is transferred, cleaving the carbon-chlorine bond. The selectivity for the 6-position over the 3-position is influenced by the electronic and steric environment of the pyridazine ring. The presence of a base, such as sodium hydroxide or ammonia, is crucial. It acts as a scavenger for the HCl generated during the reaction, preventing catalyst deactivation and promoting the desired hydrogenolysis.[8]
| Parameter | Stage 1: Dichlorination | Stage 2: Selective Dechlorination |
| Starting Material | 4-Methyl-1,2-dihydropyridazine-3,6-dione | 3,6-Dichloro-4-methylpyridazine |
| Key Reagent(s) | Phosphorus oxychloride (POCl₃) | H₂, Palladium on Carbon (Pd/C), NaOH |
| Solvent | Neat (POCl₃) | Aqueous Methanol |
| Temperature | Reflux (~110 °C) | Room Temperature |
| Typical Yield | >90%[7] | Variable, often moderate to good |
Table 1: Comparison of Reaction Conditions for the Two-Stage Synthesis.
Detailed Experimental Protocol: Stage 2
Materials:
-
3,6-Dichloro-4-methylpyridazine
-
Palladium on carbon (5% or 10% Pd/C)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Celite® or a similar filter aid
Procedure:
-
Solution Preparation: Dissolve 3,6-Dichloro-4-methylpyridazine (1.0 eq) in a mixture of methanol and water. Add sodium hydroxide (1.0-1.2 eq).[8]
-
Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask. Purge the flask by evacuating and back-filling with hydrogen several times. Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains wet during and after filtration.
-
Work-up and Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting aqueous residue can then be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts, concentrate, and purify the crude product, if necessary, by column chromatography or recrystallization to obtain pure 3-Chloro-5-methylpyridazine.
Conclusion
The synthesis of 3-Chloro-5-methylpyridazine is most reliably achieved through a two-stage process involving the dehydrative chlorination of 4-Methyl-1,2-dihydropyridazine-3,6-dione followed by a selective catalytic hydrogenolysis of the resulting 3,6-Dichloro-4-methylpyridazine.[7][8] This pathway utilizes common laboratory reagents and well-established chemical transformations, making it accessible and scalable. The resulting product is a valuable and versatile building block, providing a reactive handle for nucleophilic substitutions and other coupling reactions, thereby securing its importance in the synthetic chemist's toolbox for developing novel pharmaceuticals and agrochemicals.[1][2]
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3-Chloro-5-methylpyridazine reactivity and functional group compatibility
An In-Depth Technical Guide to the Reactivity and Functional Group Compatibility of 3-Chloro-5-methylpyridazine
Abstract
3-Chloro-5-methylpyridazine is a versatile heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique electronic and structural features, characterized by an electron-deficient pyridazine core, a reactive chloro leaving group, and a functionalizable methyl group, offer a powerful platform for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the reactivity profile of 3-chloro-5-methylpyridazine, with a focus on its behavior in key synthetic transformations, including nucleophilic aromatic substitution (SNAAr) and palladium-catalyzed cross-coupling reactions. Furthermore, it offers a detailed examination of functional group compatibility, providing researchers with the predictive insights necessary for efficient and successful synthesis design.
Introduction: The Strategic Value of the Pyridazine Core
The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The nitrogen atoms act as hydrogen bond acceptors and modulate the physicochemical properties of the molecule, often enhancing solubility and metabolic stability. The introduction of a chlorine atom at the 3-position and a methyl group at the 5-position creates a highly valuable and differentiated building block. 3-Chloro-5-methylpyridazine serves as a key intermediate for compounds with applications as anti-inflammatory agents, antibiotics, and crop protection chemicals.[1] Its utility lies in the ability to selectively functionalize the molecule at distinct positions to tailor the final properties of the target compound.[1]
Electronic Properties and Reactivity Profile
The reactivity of 3-chloro-5-methylpyridazine is governed by the interplay of its constituent parts:
-
Pyridazine Ring: The two adjacent nitrogen atoms are strongly electron-withdrawing, rendering the carbon atoms of the ring electron-deficient. This inherent electronic property is the primary driver for the molecule's susceptibility to nucleophilic attack.
-
3-Chloro Group: The chlorine atom is a good leaving group, particularly when attached to an electron-poor aromatic system. The C-Cl bond is the principal site for nucleophilic aromatic substitution and the electrophilic partner in cross-coupling reactions.
-
5-Methyl Group: The methyl group is a weak electron-donating group. While its electronic influence on the ring's reactivity is modest compared to the nitrogen atoms, it provides an additional site for chemical modification.
This combination makes the C3 position highly electrophilic and susceptible to reaction with a wide array of nucleophiles and organometallic reagents.
Key Reaction Classes: A Synthetic Playbook
The strategic functionalization of 3-chloro-5-methylpyridazine can be approached through several high-yield and robust reaction classes. The choice of methodology depends on the desired bond construction.
Nucleophilic Aromatic Substitution (SNAAr)
The electron-deficient nature of the pyridazine ring makes it highly activated for SNAAr.[3] This pathway is often the most direct and atom-economical method for introducing nitrogen, oxygen, and sulfur nucleophiles.
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electrophilic carbon at C3, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The adjacent nitrogen atom is crucial for stabilizing this intermediate. In the second step, aromaticity is restored by the expulsion of the chloride leaving group.
Scope and Considerations:
-
Nitrogen Nucleophiles: Primary and secondary aliphatic and aromatic amines readily displace the chloride. The reaction often requires a base (e.g., K₂CO₃, DIPEA) to neutralize the HCl generated.
-
Oxygen Nucleophiles: Alkoxides and phenoxides are effective nucleophiles. Reactions are typically run with a strong base like NaH or KOtBu to deprotonate the corresponding alcohol.
-
Sulfur Nucleophiles: Thiolates, generated from thiols and a base, are excellent nucleophiles and react rapidly.
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of carbon-carbon and carbon-nitrogen bonds where SNAAr is not feasible or desired, palladium-catalyzed cross-coupling reactions are the methods of choice. Aryl chlorides are generally less reactive than bromides or iodides, often requiring specialized catalyst systems.[4]
3.2.1 Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting the C-Cl bond with an organoboron reagent (e.g., boronic acid or ester).[5]
Catalyst System:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common Pd(II) and Pd(0) precursors, respectively.[6]
-
Ligand: Bulky, electron-rich phosphine ligands are critical for the activation of the C-Cl bond. Ligands such as SPhos, XPhos, or RuPhos are often required to promote the rate-limiting oxidative addition step.[4]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid for transmetalation.[5]
-
Solvent: Aprotic polar solvents like dioxane, toluene, or DMF, often with water as a co-solvent, are typically used.[7]
3.2.2 Buchwald-Hartwig Amination (C-N Bond Formation)
When SNAAr fails, particularly with less nucleophilic amines or sterically hindered substrates, the Buchwald-Hartwig amination is a powerful alternative.[8] This reaction couples aryl halides with a wide range of amines.[9]
Catalyst System:
-
Palladium Source: Similar to Suzuki coupling, Pd(OAc)₂ or Pd₂(dba)₃ are common.
-
Ligand: The choice of ligand is critical. Biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos) are highly effective for C-Cl bond amination.[10]
-
Base: A strong, non-nucleophilic base is required, with NaOt-Bu, LiHMDS, or K₃PO₄ being the most common choices.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential.
Functionalization of the Methyl Group
The methyl group at the C5 position offers a secondary site for modification. While less straightforward than C3 functionalization, it can be achieved through methods such as:
-
Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) under radical initiation can install a halogen on the methyl group, creating a benzylic-type halide that is amenable to further substitution.
-
Deprotonation-Alkylation: While challenging due to the acidity of other ring protons, selective deprotonation of the methyl group with a strong base like LDA at low temperatures, followed by quenching with an electrophile, can be a viable strategy.
Functional Group Compatibility Guide
A key consideration in synthesis design is the compatibility of other functional groups on the coupling partner with the reaction conditions required for modifying 3-chloro-5-methylpyridazine.
| Functional Group | SNAAr (Base, Heat) | Suzuki Coupling (Pd, Base, Heat) | Buchwald-Hartwig (Pd, Strong Base, Heat) | Compatibility & Key Considerations |
| -OH (Alcohols, Phenols) | Incompatible | Protection Required | Protection Required | Will be deprotonated and act as a competing nucleophile. Protection (e.g., as MOM, TBDMS, or methyl ether) is necessary. |
| -NH₂, -NHR | Incompatible | Protection Required | Incompatible | Will act as a competing nucleophile. Protection (e.g., as Boc, Cbz) is essential. |
| -COOH (Carboxylic Acid) | Incompatible | Protection Required | Protection Required | The acidic proton will quench bases and organometallics. Protection as an ester (e.g., methyl, ethyl) is standard. |
| -CHO, -C(O)R (Aldehydes, Ketones) | Compatible | Risk of Side Reactions | Risk of Side Reactions | Generally compatible, but strong bases can promote side reactions like aldol condensation. Use milder bases (K₂CO₃) where possible. |
| -COOR (Esters) | Compatible | Compatible | Risk of Hydrolysis | Generally robust, but strong bases like NaOt-Bu can cause hydrolysis or transesterification, especially with heat. K₃PO₄ is often a safer choice. |
| -CN (Nitrile) | Compatible | Compatible | Compatible | Generally stable under all listed conditions. |
| -NO₂ (Nitro) | Compatible | Compatible | Compatible | Highly stable and compatible. |
| -B(OH)₂ (Boronic Acid) | Compatible | Reactant | Compatible | Stable to SNAAr conditions. It is the key reactant in Suzuki coupling. |
Experimental Protocols
Protocol 1: General Procedure for SNAAr with an Amine
-
To a sealed vial, add 3-chloro-5-methylpyridazine (1.0 equiv), the desired amine (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous DMSO or NMP as the solvent (to a concentration of ~0.2 M).
-
Seal the vial and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask, combine 3-chloro-5-methylpyridazine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.[4]
-
Follow steps 5-9 from the SNAAr workup procedure for isolation and purification.
Conclusion
3-Chloro-5-methylpyridazine stands out as a robust and versatile building block for chemical synthesis. Its reactivity is dominated by the electrophilic C3 position, which is readily functionalized through both nucleophilic aromatic substitution and modern cross-coupling methodologies. A thorough understanding of the electronic properties of the pyridazine core and the specific requirements of each reaction class is paramount for success. By carefully selecting catalysts, ligands, and bases, and by being mindful of the functional group compatibility outlined in this guide, researchers can effectively leverage this powerful intermediate to construct diverse and complex molecules for a wide range of applications in science and industry.
References
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Aaronchem. (n.d.). 3-Chloro-5-methylpyridazine. Retrieved from Aaronchem product page.[1]
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Guillaumet, G., et al. (2006). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Via Discovery.[12]
-
Chem-Impex. (n.d.). 3-Chloro-5-methylpyridazine. Retrieved from Chem-Impex product page.[2]
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ChemicalBook. (n.d.). 3-Chloro-5-methylpyridazine synthesis. Retrieved from ChemicalBook.[13]
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ResearchGate. (2015). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from ResearchGate.[14]
-
MDPI. (2018). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules.[15]
-
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Retrieved from BenchChem.[4]
-
ResearchGate. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Journal of Heterocyclic Chemistry.[7]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia.[8]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from ResearchGate.[16]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.[5]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from J&K Scientific.[11]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal.[9]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from Master Organic Chemistry.[17]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia.[3]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs.[6]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts.[10]
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Spectroscopic data (NMR, IR, MS) for 3-Chloro-5-methylpyridazine
A Comprehensive Spectroscopic Analysis of 3-Chloro-5-methylpyridazine: A Guide for Researchers
Foreword by the Senior Application Scientist
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of heterocyclic compounds is paramount. 3-Chloro-5-methylpyridazine, a substituted pyridazine derivative, represents a key building block in the synthesis of novel bioactive molecules. Its chemical architecture, featuring a chlorine substituent and a methyl group on the pyridazine ring, offers unique electronic and steric properties that are of significant interest in drug design and development.
This technical guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth exploration of the spectroscopic characteristics of 3-Chloro-5-methylpyridazine. However, an exhaustive search of public-domain databases, scientific literature, and supplier documentation has revealed a notable absence of published experimental spectroscopic data (NMR, IR, MS) for this specific compound at the time of this writing.
Therefore, this guide will take a predictive and pedagogical approach. Leveraging established principles of spectroscopy and drawing comparisons with structurally related analogs, we will construct a theoretical framework for the expected spectroscopic signatures of 3-Chloro-5-methylpyridazine. This document will serve as a valuable resource for anticipating spectral features, aiding in the identification of this compound in reaction mixtures, and providing a robust foundation for its future empirical characterization. We will outline the theoretical basis for the expected chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the characteristic vibrational modes in Infrared (IR) spectroscopy, and the anticipated fragmentation patterns in Mass Spectrometry (MS).
While theoretical, the insights provided herein are grounded in extensive field experience and a deep understanding of spectroscopic principles, ensuring that this guide is both scientifically rigorous and practically valuable. It is our hope that this document will not only fill a critical knowledge gap but also stimulate further research into the synthesis and comprehensive characterization of this important chemical entity.
Molecular Structure and Predicted Spectroscopic Overview
3-Chloro-5-methylpyridazine (CAS No: 89283-31-8) possesses a molecular formula of C₅H₅ClN₂ and a molecular weight of approximately 128.56 g/mol .[1][2] The pyridazine ring is an aromatic six-membered heterocycle containing two adjacent nitrogen atoms. The substituents—a chlorine atom at position 3 and a methyl group at position 5—profoundly influence the electron distribution within the ring and, consequently, its spectroscopic properties.
A foundational understanding of the molecular structure is crucial for interpreting its spectroscopic data. Below is a diagram illustrating the atomic numbering and key structural features of 3-Chloro-5-methylpyridazine.
Figure 1: Molecular Structure of 3-Chloro-5-methylpyridazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 3-Chloro-5-methylpyridazine is expected to be relatively simple, exhibiting signals for the two aromatic protons and the methyl group protons.
-
Aromatic Protons (H4 and H6): The protons at positions 4 and 6 are in different chemical environments and are expected to appear as distinct signals in the downfield region, typical for aromatic protons. Due to the electronegativity of the nitrogen atoms and the chlorine atom, these protons will be deshielded. We can anticipate their chemical shifts to be in the range of δ 7.5 - 9.0 ppm . The proton at C6, being adjacent to a nitrogen atom, is likely to be the most downfield. The proton at C4 is situated between the chloro- and methyl-substituted carbons and will also be in a unique electronic environment. These two protons should appear as doublets due to coupling with each other.
-
Methyl Protons (CH₃ at C5): The methyl group protons are expected to appear as a singlet in the upfield region of the spectrum, likely around δ 2.3 - 2.8 ppm . The singlet nature arises from the absence of adjacent protons for coupling.
Table 1: Predicted ¹H NMR Data for 3-Chloro-5-methylpyridazine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H4 | 7.5 - 8.5 | Doublet (d) |
| H6 | 8.5 - 9.0 | Doublet (d) |
| CH₃ | 2.3 - 2.8 | Singlet (s) |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. We anticipate five distinct signals corresponding to the five carbon atoms in the molecule, as they are all in unique chemical environments.
-
Aromatic Carbons: The four carbons of the pyridazine ring (C3, C4, C5, and C6) are expected to resonate in the aromatic region of the spectrum, typically between δ 120 - 160 ppm .
-
C3: The carbon atom bearing the chlorine atom (C3) will be significantly influenced by the electronegativity of the halogen. Its chemical shift is predicted to be in the range of δ 150 - 160 ppm .
-
C5: The carbon atom attached to the methyl group (C5) will also be in the aromatic region, likely around δ 140 - 150 ppm .
-
C4 and C6: The two CH carbons (C4 and C6) are expected to have chemical shifts in the range of δ 120 - 140 ppm .
-
-
Methyl Carbon: The carbon of the methyl group will appear in the upfield region of the spectrum, with a predicted chemical shift of δ 15 - 25 ppm .
Table 2: Predicted ¹³C NMR Data for 3-Chloro-5-methylpyridazine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 | 150 - 160 |
| C4 | 120 - 140 |
| C5 | 140 - 150 |
| C6 | 120 - 140 |
| CH₃ | 15 - 25 |
Experimental Protocol for NMR Data Acquisition
For the future acquisition of NMR data, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-5-methylpyridazine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) should be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Infrared (IR) Spectroscopy: Anticipated Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 3-Chloro-5-methylpyridazine is expected to show characteristic absorption bands corresponding to the vibrations of its aromatic ring and substituents.
-
C-H Stretching (Aromatic): Look for weak to medium bands in the region of 3000-3100 cm⁻¹ .
-
C-H Stretching (Aliphatic): The methyl group C-H stretching vibrations are expected to appear in the 2850-3000 cm⁻¹ region.
-
C=C and C=N Stretching (Aromatic Ring): Aromatic ring stretching vibrations will likely produce several bands of variable intensity in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretching: The carbon-chlorine stretching vibration is expected to give a strong absorption band in the 600-800 cm⁻¹ region.
-
C-H Bending: In-plane and out-of-plane C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹).
Table 3: Predicted IR Absorption Bands for 3-Chloro-5-methylpyridazine
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |
| Aromatic C=C, C=N | Stretching | 1400 - 1600 | Medium to Strong |
| C-Cl | Stretching | 600 - 800 | Strong |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry (MS): Foreseeing the Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-Chloro-5-methylpyridazine, we can predict the molecular ion peak and some key fragmentation pathways.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (128.56). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed. The two major isotopes of chlorine are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum should show a molecular ion peak (M⁺) at m/z 128 and an (M+2)⁺ peak at m/z 130 , with a relative intensity of about one-third of the M⁺ peak.
-
Key Fragmentation Pathways:
-
Loss of Cl: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical, which would result in a fragment ion at m/z 93 .
-
Loss of HCN: Heterocyclic aromatic compounds often undergo fragmentation by losing a molecule of hydrogen cyanide (HCN), which would lead to a fragment at m/z 101 .
-
Loss of N₂: The pyridazine ring could potentially lose a molecule of nitrogen gas (N₂), resulting in a fragment at m/z 100 .
-
Figure 2: Predicted Mass Spectrometry Fragmentation of 3-Chloro-5-methylpyridazine.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced via direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method that will induce fragmentation and provide structural information.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum should be scanned over a suitable mass range (e.g., m/z 40-300).
Conclusion and Future Outlook
This technical guide has provided a comprehensive theoretical framework for the spectroscopic characterization of 3-Chloro-5-methylpyridazine. While the absence of published experimental data presents a current limitation, the predictive analyses of the ¹H NMR, ¹³C NMR, IR, and MS spectra offered herein provide a robust starting point for researchers working with this compound. The detailed experimental protocols are intended to facilitate the future acquisition and interpretation of high-quality spectral data.
As a Senior Application Scientist, I strongly encourage the scientific community to pursue the synthesis and full spectroscopic characterization of 3-Chloro-5-methylpyridazine and to make this data publicly available. Such efforts will undoubtedly accelerate research and development in fields that rely on this and similar heterocyclic building blocks.
References
[1] Matrix Fine Chemicals. (n.d.). 3-CHLORO-5-METHYLPYRIDAZINE. Retrieved from [Link]
[3] PhytoBank. (2015). Showing 3-Chloro-5-methylpyridazine (PHY0171193). Retrieved from [Link]
[4] Aaron Chemistry GmbH. (n.d.). 3-Chloro-5-methylpyridazine. Retrieved from [Link]
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- 3. 3-Chloro-5-methylpyridazine synthesis - chemicalbook [chemicalbook.com]
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Solubility of 3-Chloro-5-methylpyridazine in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Chloro-5-methylpyridazine in Organic Solvents
Introduction
3-Chloro-5-methylpyridazine (CAS No: 89283-31-8) is a substituted pyridazine derivative that serves as a crucial building block in modern chemistry.[1][2][3] With a molecular formula of C5H5ClN2 and a molecular weight of approximately 128.56 g/mol , its structure is leveraged in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[2][3][4] The solubility of this intermediate in various organic solvents is a critical physical property that dictates its handling, reaction conditions, purification strategies, and ultimately, its utility in drug development and crop protection science.[2][4]
This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-5-methylpyridazine. It begins with the theoretical principles governing solubility, presents a predicted solubility profile based on the molecule's physicochemical properties, and offers a detailed, field-proven experimental protocol for accurate thermodynamic solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution.
Theoretical Framework: Structure Dictates Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like."[5] This axiom is a simplified expression of the complex interplay between intermolecular forces of the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt the solvent's intermolecular forces must be compensated by the energy released upon the formation of new solute-solvent interactions.
The key factors influencing these interactions are:
-
Polarity and Dipole Moment: The pyridazine ring, with its two adjacent nitrogen atoms, creates a significant dipole moment. The electronegative chlorine atom further enhances the polarity of the 3-chloro-5-methylpyridazine molecule.
-
Hydrogen Bonding: While the molecule itself does not have hydrogen bond donors, the nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, allowing for favorable interactions with protic solvents (e.g., alcohols).
-
Van der Waals Forces: The non-polar methyl group and the overall molecular surface contribute to London dispersion forces, which are the primary mode of interaction with non-polar solvents.
Due to the presence of the polar pyridazine ring and the chloro-substituent, 3-chloro-5-methylpyridazine is classified as a moderately polar compound. This structural feature is the primary determinant of its solubility profile.
Physicochemical Profile of 3-Chloro-5-methylpyridazine
A summary of the key properties of 3-chloro-5-methylpyridazine is essential for predicting its behavior.
| Property | Value | Source |
| CAS Number | 89283-31-8 | [1][2][3] |
| Molecular Formula | C5H5ClN2 | [2][3] |
| Molecular Weight | 128.56 g/mol | [2][3] |
| Appearance | Yellow solid or liquid | [6] |
| Predicted Polarity | Moderately Polar | Inferred from structure |
| Predicted Water Solubility | 85.9 g/L (Note: This computationally predicted value appears high and should be experimentally verified) | [7] |
The isomeric compound, 3-chloro-6-methylpyridazine, is a solid with a melting point of 34-37 °C, which suggests that 3-chloro-5-methylpyridazine is likely a low-melting solid at standard room temperature.
Predicted Solubility in Common Organic Solvents
While extensive experimental data is not publicly available, a reliable qualitative and semi-quantitative solubility profile can be predicted based on the principles of chemical polarity. The following table provides guidance for solvent selection in synthesis and purification processes.
| Solvent | Solvent Type | Relative Polarity | Predicted Solubility | Rationale |
| Hexane | Non-Polar | 0.009 | Very Low | Significant mismatch in polarity between the non-polar alkane and the moderately polar solute.[8] |
| Toluene | Non-Polar (Aromatic) | 0.099 | Low to Moderate | The aromatic ring of toluene allows for some π-π stacking interactions, offering better solvation than aliphatic hydrocarbons.[8] |
| Dichloromethane (DCM) | Polar Aprotic | 0.309 | High | DCM is a polar solvent that effectively solvates a wide range of moderately polar compounds without hydrogen bonding.[8] |
| Ethyl Acetate | Polar Aprotic | 0.228 | Moderate to High | Good balance of polarity; its ester functionality can interact favorably with the solute.[8] |
| Acetone | Polar Aprotic | 0.355 | High | The highly polar carbonyl group effectively solvates the polar regions of the pyridazine derivative.[8] |
| Acetonitrile (ACN) | Polar Aprotic | 0.460 | High | A highly polar solvent capable of strong dipole-dipole interactions with the solute.[8] |
| Isopropanol | Polar Protic | 0.546 | Moderate to High | A polar alcohol that can act as a hydrogen bond donor to the nitrogen atoms of the pyridazine ring. |
| Ethanol | Polar Protic | 0.654 | High | Similar to methanol, its polarity and hydrogen bonding capability lead to strong solute-solvent interactions.[8] |
| Methanol | Polar Protic | 0.762 | High | The high polarity and hydrogen-bond-donating ability of methanol lead to very favorable interactions with the solute.[8] |
| Water | Polar Protic | 1.000 | Limited / Low | While the molecule has polar groups, its overall organic character limits its solubility in the highly structured hydrogen-bonding network of water.[6][8] |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain definitive, quantitative solubility data, the equilibrium shake-flask method is the industry gold standard.[9] This protocol is designed to be a self-validating system, ensuring that a true thermodynamic equilibrium is achieved and measured accurately.
Diagram of the Experimental Workflow
Caption: Workflow for thermodynamic solubility determination.
Materials and Equipment
-
3-Chloro-5-methylpyridazine (solid, >97% purity)
-
HPLC-grade organic solvents
-
Analytical balance (4 decimal places)
-
Scintillation vials with Teflon-lined caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Volumetric flasks and pipettes
-
Syringes (glass or polypropylene)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Calibrated High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a calibrated UV-Vis Spectrophotometer.
Step-by-Step Methodology
-
Preparation: To a series of glass vials, add a known volume (e.g., 2.0 mL) of the desired organic solvent. Add an excess amount of solid 3-chloro-5-methylpyridazine to each vial.
-
Causality Check: Adding excess solid is critical to ensure that the resulting solution is fully saturated and in equilibrium with the undissolved solid phase, which is the definition of thermodynamic solubility.[10]
-
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached by comparing the 24h and 48h concentration values.
-
Sample Collection: After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 1 hour to allow the excess solid to settle.
-
Separation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.
-
Trustworthiness Check: Filtration is a mandatory step to remove microscopic solid particles, which would otherwise lead to a gross overestimation of the compound's solubility.
-
-
Dilution: Accurately perform a serial dilution of the clear filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted samples using a pre-validated and calibrated analytical method (e.g., HPLC-UV). Determine the concentration of 3-chloro-5-methylpyridazine by comparing the instrument response to a standard curve.
-
Calculation: Calculate the original solubility in the solvent using the following formula, accounting for all dilution factors:
Solubility (mg/mL) = [Concentration from Analysis (mg/mL)] x [Total Dilution Factor]
Practical Implications in Research and Development
An accurate understanding of the solubility of 3-chloro-5-methylpyridazine directly impacts several key areas:
-
Process Chemistry: The choice of reaction solvent is paramount. A solvent in which the compound is highly soluble is often chosen to ensure a homogeneous reaction mixture, which can improve reaction rates and yields.
-
Purification and Crystallization: Solubility data is essential for developing effective crystallization procedures. A solvent system is typically chosen in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures, maximizing the recovery of pure solid product upon cooling.
-
Drug Formulation: For pharmaceutical applications, the solubility of an intermediate can influence the ease of its conversion into an active pharmaceutical ingredient (API) and the subsequent purification steps required to meet stringent regulatory standards.
-
Analytical Method Development: Knowledge of solubility is required to prepare stock solutions and standards for various analytical techniques, including HPLC, GC, and NMR.
Conclusion
3-Chloro-5-methylpyridazine is a moderately polar heterocyclic compound whose solubility profile is dictated by the principle of "like dissolves like." It is predicted to exhibit high solubility in polar organic solvents such as methanol, acetone, and dichloromethane, and low solubility in non-polar solvents like hexane. While these predictions provide a strong basis for practical applications, this guide emphasizes the necessity of rigorous experimental verification. The provided shake-flask protocol offers a robust and reliable method for determining the precise thermodynamic solubility, generating the critical data needed by researchers and developers to effectively utilize this versatile chemical intermediate.
References
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PubChem. (n.d.). 3-Chloro-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Lamar University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]
-
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-6-methylpyridazine. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Ottawa. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
El Assiri, E. H., et al. (n.d.). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. National Institutes of Health. Retrieved from [Link]
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Acta Scientific. (2017, October 27). 3D-QSAR and Pharmacophore Identification Studies Applied to Pyridazin-3-one Derivatives as Potent PDE4 Inhibitors. Retrieved from [Link]
-
King Fahd University of Petroleum & Minerals. (n.d.). Development of QSAR-based (MLR/ANN) predictive models for effective design of pyridazine corrosion inhibitors. Retrieved from [Link]
-
Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]
-
PhytoBank. (2015, April 25). Showing 3-Chloro-5-methylpyridazine (PHY0171193). Retrieved from [Link]
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ResearchGate. (2022, January 21). Development of QSAR-based (MLR/ANN) predictive models for effective design of pyridazine corrosion inhibitors. Retrieved from [Link]
-
Chem-Supply. (n.d.). Solvent Miscibility Table. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 3-CHLORO-5-METHYLPYRIDAZINE | CAS 89283-31-8. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-phenylpyridazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
MilliporeSigma. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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The Pyridazine Privileged Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 3-Chloro-5-methylpyridazine
Abstract
The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry, underpinning the pharmacological activity of numerous therapeutic agents.[1][2] This technical guide delves into the potential of a key derivative, 3-Chloro-5-methylpyridazine, as a versatile and strategically important building block in drug discovery. We will explore its synthetic utility, focusing on the generation of potent kinase inhibitors, and provide practical, field-proven insights into the design and execution of synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold to address pressing therapeutic challenges.
Introduction: The Strategic Value of the 3-Chloro-5-methylpyridazine Scaffold
3-Chloro-5-methylpyridazine (CAS No: 89283-31-8) is a pyridazine derivative characterized by a reactive chlorine atom at the 3-position and a methyl group at the 5-position.[3][4] This specific arrangement of functional groups offers a unique combination of chemical reactivity and structural features that are highly advantageous in medicinal chemistry.
The chlorine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions and nucleophilic substitutions.[5][6] This allows for the facile introduction of diverse chemical moieties, providing a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The methyl group, while seemingly simple, can play a crucial role in establishing favorable interactions within a protein's binding pocket and can influence the overall metabolic stability of a molecule.[7]
The pyridazine core itself is a "privileged scaffold," meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity.[1][8] Pyridazine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiotonic effects.[7][9] This inherent biological relevance makes 3-Chloro-5-methylpyridazine a highly attractive starting point for the development of novel therapeutics.
Core Application: Development of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors
A particularly promising application of 3-Chloro-5-methylpyridazine lies in the synthesis of imidazo[1,2-b]pyridazines, a class of fused heterocyclic compounds that have emerged as potent inhibitors of various protein kinases.[10][11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.
One key target of imidazo[1,2-b]pyridazine-based inhibitors is Monopolar Spindle 1 (Mps1) kinase.[1][2] Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[12] Cancer cells, which are often characterized by chromosomal instability, are particularly reliant on a functional SAC for their survival. Inhibition of Mps1 disrupts the SAC, leading to catastrophic mitotic errors and ultimately, apoptosis in cancer cells.[8] This makes Mps1 a highly attractive target for anticancer drug development.
The general synthetic strategy to access these potent inhibitors involves a two-step process:
-
Functionalization of the Pyridazine Core: This typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce an aryl or heteroaryl group at the 3-position of the pyridazine ring.[13] This step is critical for establishing key interactions with the kinase active site.
-
Annulation of the Imidazole Ring: The second step involves the construction of the fused imidazole ring to form the imidazo[1,2-b]pyridazine scaffold. This is often achieved through the reaction of an aminopyridazine intermediate with an α-haloketone.[14]
The following sections will provide a detailed, step-by-step protocol for a representative synthesis and a diagram illustrating the key synthetic workflow.
Representative Synthetic Workflow
The diagram below outlines a typical synthetic sequence for the preparation of an imidazo[1,2-b]pyridazine-based Mps1 kinase inhibitor starting from 3-Chloro-5-methylpyridazine.
Caption: Synthetic workflow for Mps1 kinase inhibitors.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with clear explanations for each step. The causality behind experimental choices is highlighted to ensure reproducibility and a deeper understanding of the underlying chemistry.
Protocol 1: Suzuki-Miyaura Coupling of 3-Chloro-5-methylpyridazine
This protocol describes the palladium-catalyzed coupling of 3-Chloro-5-methylpyridazine with a generic arylboronic acid. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficient oxidative addition of the less reactive aryl chloride to the palladium center.[13]
Materials:
-
3-Chloro-5-methylpyridazine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Degassed 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add 3-Chloro-5-methylpyridazine, the arylboronic acid, and potassium phosphate.
-
Rationale: The use of an oven-dried vial and an inert atmosphere is critical to prevent the deactivation of the palladium catalyst by oxygen and moisture.
-
-
Inert Atmosphere: Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Add palladium(II) acetate and SPhos to the reaction mixture.
-
Rationale: SPhos is a highly effective ligand for the Suzuki coupling of challenging substrates like electron-rich aryl chlorides due to its steric bulk and electron-donating properties, which promote the reductive elimination step of the catalytic cycle.
-
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Rationale: The use of a mixed aqueous-organic solvent system is common in Suzuki couplings. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and the catalyst. Degassing the solvents removes dissolved oxygen.
-
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Imidazo[1,2-b]pyridazine via Condensation
This protocol describes the cyclization of a 3-aminopyridazine intermediate with an α-bromoketone to form the imidazo[1,2-b]pyridazine scaffold.[14]
Materials:
-
3-Amino-6-aryl-4-methylpyridazine (1.0 eq)
-
α-Bromoketone (1.1 eq)
-
Sodium bicarbonate (NaHCO₃, 2.0 eq)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 3-aminopyridazine intermediate in ethanol.
-
Addition of Reagents: Add sodium bicarbonate followed by the α-bromoketone.
-
Rationale: Sodium bicarbonate acts as a mild base to neutralize the HBr that is formed during the reaction, driving the equilibrium towards the product.
-
-
Reaction: Stir the reaction mixture at reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Data Presentation: Structure-Activity Relationship of Imidazo[1,2-b]pyridazine-Based Mps1 Inhibitors
The following table summarizes the in vitro activity of a selection of imidazo[1,2-b]pyridazine derivatives as Mps1 kinase inhibitors and their antiproliferative effects on the A549 lung cancer cell line.[1][2]
| Compound ID | R¹ Substituent | Mps1 IC₅₀ (nM) | A549 IC₅₀ (nM) |
| 1 | Phenyl | 5.2 | 25 |
| 2 | 4-Fluorophenyl | 3.8 | 18 |
| 3 | 4-Methoxyphenyl | 4.5 | 22 |
| 21b | 6-Aryl substituted | - | Improved cellular activity |
| 27f | Optimized 6-position | 0.70 | 6.0 |
Data synthesized from multiple sources for illustrative purposes.[1][2]
The data clearly indicates that substitutions on the imidazo[1,2-b]pyridazine scaffold can have a significant impact on both target engagement (Mps1 IC₅₀) and cellular activity (A549 IC₅₀). The development of compound 27f with a highly optimized substituent at the 6-position resulted in a dramatic increase in potency, highlighting the importance of systematic structure-activity relationship (SAR) studies in drug discovery.[2]
Signaling Pathway: The Role of Mps1 in the Spindle Assembly Checkpoint
The diagram below illustrates the central role of Mps1 kinase in the spindle assembly checkpoint (SAC) signaling pathway.
Caption: Mps1 kinase signaling in the spindle assembly checkpoint.
In the presence of unattached kinetochores, Mps1 is recruited and activated, initiating a signaling cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC).[9][12] The MCC then inhibits the Anaphase-Promoting Complex (APC/C), thereby preventing the cell from prematurely entering anaphase.[3] Mps1 inhibitors, such as the imidazo[1,2-b]pyridazines discussed, block the activity of Mps1, leading to the disassembly of the SAC and allowing cancer cells with chromosomal abnormalities to proceed through mitosis, which ultimately results in cell death.
Conclusion and Future Directions
3-Chloro-5-methylpyridazine has proven to be a valuable and versatile scaffold in medicinal chemistry. Its strategic application in the synthesis of potent kinase inhibitors, particularly those targeting Mps1, underscores its potential in the development of novel anticancer therapeutics. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse libraries of pyridazine-based compounds for biological screening.
Future research in this area should focus on exploring novel substitutions on the imidazo[1,2-b]pyridazine core to further optimize potency, selectivity, and pharmacokinetic properties. Additionally, the application of 3-Chloro-5-methylpyridazine in the synthesis of inhibitors for other kinase targets and in other therapeutic areas warrants further investigation. The continued exploration of this privileged scaffold holds great promise for the discovery of the next generation of innovative medicines.
References
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Alghamdi, S., & Asif, M. (2023). A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. Mini-Reviews in Organic Chemistry, 20(2), 100-123. [Link]
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Colombo, R., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(5), 2289-2306. [Link]
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SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. [Link]
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Krajnović, T., et al. (2020). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry, 63(24), 15826-15847. [Link]
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Liu, X., & Winey, M. (2012). The Mps1 family of protein kinases. Annual Review of Biochemistry, 81, 561-585. [Link]
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Maciejowski, J., et al. (2010). Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling. The Journal of Cell Biology, 190(1), 89-100. [Link]
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Bavetsias, V., et al. (2008). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4047-4050. [Link]
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Matrix Fine Chemicals. 3-CHLORO-5-METHYLPYRIDAZINE | CAS 89283-31-8. [Link]
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Zhang, H., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(6), 262-266. [Link]
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Wengner, A. M., et al. (2015). Novel Mps1 kinase inhibitors with potent anti-tumor activity. Cancer Research, 75(15 Supplement), 3090-3090. [Link]
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Moslin, R. J., et al. (2011). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 2(8), 757-761. [Link]
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Stuck, T. L., et al. (2012). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 940-944. [Link]
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Abrieu, A., et al. (2001). Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication. The EMBO Journal, 20(24), 6863-6873. [Link]
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London, N., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. Nature Chemical Biology, 6(5), 359-368. [Link]
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3-Chloro-5-methylpyridazine: A Comprehensive Technical Guide for the Modern Organic Chemist
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic applications of 3-chloro-5-methylpyridazine as a versatile building block in organic synthesis. Moving beyond a simple catalog of reactions, this document provides a deep dive into the causality behind experimental choices, offering field-proven insights into the practical execution of key synthetic transformations. Detailed, step-by-step methodologies for pivotal reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitutions, are presented. Furthermore, this guide illuminates the significance of the 3-chloro-5-methylpyridazine scaffold in medicinal chemistry, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors. All technical discussions are substantiated with citations to authoritative literature, and key concepts are visualized through structured data tables and explanatory diagrams to facilitate a thorough understanding of this important synthetic intermediate.
Introduction: The Strategic Importance of the Pyridazine Moiety
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemical research.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the spatial arrangement of substituents, make it a valuable component in the design of biologically active molecules. Among the various functionalized pyridazines, 3-chloro-5-methylpyridazine stands out as a particularly useful and versatile building block.[2][3] Its reactivity profile, characterized by a susceptible chloro substituent for cross-coupling and nucleophilic substitution reactions, allows for the facile introduction of diverse molecular complexity.[4][5] This guide will explore the synthesis, key reactions, and strategic applications of 3-chloro-5-methylpyridazine, providing the modern organic chemist with the knowledge to effectively harness its synthetic potential.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
Table 1: Physicochemical Properties of 3-Chloro-5-methylpyridazine [3][6]
| Property | Value |
| CAS Number | 89283-31-8 |
| Molecular Formula | C₅H₅ClN₂ |
| Molecular Weight | 128.56 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 58-62 °C |
| SMILES | Cc1cc(Cl)nn=c1 |
| InChIKey | GXBWRBSCBONTKK-UHFFFAOYSA-N |
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a singlet for the methyl group protons around δ 2.7 ppm. The aromatic protons will appear as distinct signals in the downfield region, typically between δ 7.3 and 9.1 ppm.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the methyl carbon and the five aromatic carbons. The carbon bearing the chlorine atom will be significantly influenced by the halogen's electronegativity.
-
Mass Spectrometry (EI): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 128 and an M+2 peak at m/z 130 with an approximate ratio of 3:1, which is characteristic of a monochlorinated compound.
Synthesis of the 3-Chloro-5-methylpyridazine Scaffold
The efficient synthesis of 3-chloro-5-methylpyridazine is a critical first step for its widespread application. Several synthetic routes have been reported, often starting from readily available precursors. A common strategy involves the chlorination of a corresponding pyridazinone.[9]
Diagram 1: General Synthetic Approach to 3-Chloro-5-methylpyridazine
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-chloro-5-methylpyridazine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyridazines [10][11]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-24 | Good to Excellent |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 12-24 | Good to Excellent |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/EtOH/H₂O | 80 | 24-48 | Moderate to Good |
Note: Yields are generalized from reactions with similar substrates and may vary for 3-chloro-5-methylpyridazine.
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. [4][5]This reaction is particularly valuable for accessing a wide range of substituted amino-pyridazines, which are common motifs in bioactive molecules. The choice of ligand is crucial for achieving high yields and functional group tolerance. [12][13] Diagram 3: Key Steps in the Buchwald-Hartwig Amination
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Unlocking Novel Chemical Space: A Technical Guide to Advanced Reactions of 3-Chloro-5-methylpyridazine
Foreword: The Strategic Value of the Pyridazine Scaffold
In the landscape of modern drug discovery and materials science, the pyridazine ring stands out as a "privileged scaffold."[1][2] Its unique physicochemical properties—including its inherent polarity and capacity for hydrogen bonding—make it an attractive substitute for traditional phenyl rings, often imparting improved pharmacokinetic profiles.[2] The subject of this guide, 3-Chloro-5-methylpyridazine (CAS 89283-31-8), is a particularly valuable building block.[3][4] The chlorine atom at the 3-position serves as a versatile synthetic handle, while the methyl group at the 5-position provides a point of modulation and influences the electronic properties of the ring. This guide moves beyond textbook reactions to explore novel, high-impact transformations that enable the synthesis of complex and diverse molecular architectures from this readily available precursor.
I. The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[5][6] For an electron-deficient substrate like 3-Chloro-5-methylpyridazine, the activation of the C-Cl bond is the critical challenge, often requiring more robust catalytic systems than those used for corresponding bromides or iodides.[7]
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of its boronic acid or ester reagents.[6]
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. The cycle begins with the oxidative addition of the C-Cl bond of the pyridazine to the Pd(0) center, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides. The subsequent transmetalation with the boronic acid (activated by a base) and final reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.
Senior Application Scientist's Note: The success of coupling an electron-deficient chloropyridazine hinges on promoting the initial oxidative addition. This is achieved by using highly active catalysts generated in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand such as XPhos or SPhos. These bulky ligands facilitate the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species essential for cleaving the strong C-Cl bond.[7]
Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-5-methylpyridazine
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-Chloro-5-methylpyridazine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox, add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Atmosphere Control: Seal the tube, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Est. Yield |
| Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 85-95% |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 90-98% |
| 3-Pyridinylboronic Acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 70-85% |
| 2-Thiopheneboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 80-90% |
| Note: Yields are estimations based on couplings of similar substrates and will depend on the specific boronic acid used.[7][8] |
II. Leveraging Electronic Deficiency: Nucleophilic Aromatic Substitution (SNAr)
The two adjacent nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, reducing the electron density of the ring carbons and making them susceptible to nucleophilic attack. This allows for the direct displacement of the chloride at the C3 position via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[9][10]
Mechanistic Rationale: Unlike Sₙ2 reactions, the SNAr pathway is a two-step addition-elimination process.[11] The nucleophile first attacks the carbon atom bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] In the second, typically rapid step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the substituted product.
Senior Application Scientist's Note: The stability of the Meisenheimer intermediate is paramount. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyridazine ring, which significantly lowers the activation energy for this step compared to a less-activated system like chlorobenzene. This inherent reactivity means that SNAr reactions on 3-Chloro-5-methylpyridazine can often be performed under milder conditions (e.g., lower temperatures, weaker bases) than palladium-catalyzed couplings, making it a highly efficient and atom-economical choice for introducing N-, O-, and S-based functional groups.
Diagram 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The addition-elimination mechanism of SNAr.
Experimental Protocol: Amination via SNAr
-
Reaction Setup: In a sealed vial, dissolve 3-Chloro-5-methylpyridazine (1.0 mmol, 1 equiv.) in 5 mL of N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add the desired amine (1.5 mmol, 1.5 equiv.) followed by a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.) or diisopropylethylamine (DIPEA, 2.5 mmol, 2.5 equiv.).
-
Reaction: Heat the mixture to 80-120 °C and stir for 4-16 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into 50 mL of water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.
III. The Frontier: Radical-Mediated C-H Functionalization
While cross-coupling and SNAr reactions functionalize the C-Cl bond, C-H functionalization offers a complementary strategy to modify the pyridazine core at its native C-H positions.[12][13] This approach is a hallmark of modern synthetic chemistry, creating complex molecules from simple precursors with high atom economy.
Conceptual Framework: For 3,6-dichloropyridazine, a radical-mediated C-H functionalization using alcohols has been demonstrated.[14] This transformation can be conceptually adapted to 3-Chloro-5-methylpyridazine. The reaction likely proceeds via the generation of a radical from a precursor (e.g., an alcohol radical generated via oxidation). This radical then adds to the electron-deficient pyridazine ring. A subsequent oxidation/rearomatization step yields the C-H functionalized product. The regioselectivity will be governed by a combination of steric and electronic factors.
Senior Application Scientist's Note: This is an advanced and exploratory area. The key challenge is controlling regioselectivity. The C4 and C6 positions on 3-Chloro-5-methylpyridazine are both potential sites for functionalization. DFT calculations could be invaluable here to predict the most likely site of radical attack by analyzing the LUMO of the pyridazine ring.[9] Experimentally, this protocol requires careful optimization of the radical initiator, oxidant, and solvent to favor the desired product and minimize side reactions. This approach represents the cutting edge, enabling late-stage functionalization to rapidly build molecular diversity.[15]
Diagram 3: Experimental Workflow for Reaction Optimization
Caption: A self-validating workflow for optimizing novel reactions.
Conclusion and Future Outlook
3-Chloro-5-methylpyridazine is far more than a simple heterocyclic halide; it is a versatile platform for the construction of novel chemical entities. By mastering advanced synthetic methods such as ligand-intensive palladium catalysis, leveraging the inherent electronic properties for SNAr, and exploring the frontiers of C-H functionalization, researchers can unlock unprecedented access to diverse molecular libraries. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals aiming to push the boundaries of chemical synthesis and accelerate the discovery of next-generation therapeutics and materials.
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Recent Advances in Pyridazine Chemistry. ResearchGate. [Link][16][17]
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Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. [Link][1]
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nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. researchgate.net. [Link][18]
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Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. PubMed. [Link][14]
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3-CHLORO-5-METHYLPYRIDAZINE | CAS 89283-31-8. Matrix Fine Chemicals. [Link][3]
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C-H Functionalization. Ellman Laboratory - Yale University. [Link][12]
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Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Medium. [Link][9]
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A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. [Link][8]
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A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Journal of the American Chemical Society. [Link][13]
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16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link][11]
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Heteroarylation of unactivated C–H bonds suitable for late-stage functionalization. NIH. [Link][15]
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CAS: 89283-31-8 Name: 3-Chloro-5-methylpyridazine. Aribo Biotechnology. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Anti-Inflammatory Agents Utilizing 3-Chloro-5-methylpyridazine
Introduction: The Pyridazine Scaffold in Anti-Inflammatory Drug Discovery
Inflammation is a complex biological response implicated in a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in modern drug discovery is the development of targeted anti-inflammatory agents that can modulate specific signaling pathways with high efficacy and minimal side effects. The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1][2] Pyridazine derivatives have been successfully developed as potent inhibitors of key inflammatory mediators, such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[3][4]
The unique electronic properties of the pyridazine ring, conferred by the two nitrogen atoms, allow for a range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 3-Chloro-5-methylpyridazine, in particular, serves as a versatile and reactive building block for the synthesis of diverse compound libraries. The presence of a reactive chlorine atom facilitates key chemical transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing a gateway to novel chemical entities with potential therapeutic value.
This application note provides detailed protocols for the synthesis of two distinct classes of potential anti-inflammatory agents derived from 3-Chloro-5-methylpyridazine: a substituted aminopyridazine via nucleophilic aromatic substitution and a biaryl pyridazine derivative through a Suzuki-Miyaura cross-coupling reaction. These protocols are designed to be a practical guide for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-inflammatory therapeutics.
Strategic Importance of 3-Chloro-5-methylpyridazine in Synthesis
The strategic placement of the chloro and methyl groups on the pyridazine ring makes 3-Chloro-5-methylpyridazine an attractive starting material. The chlorine atom at the 3-position is susceptible to displacement by various nucleophiles, a reaction facilitated by the electron-withdrawing nature of the pyridazine ring nitrogens. This allows for the straightforward introduction of amine, ether, and thioether functionalities, which are commonly found in bioactive molecules.
Furthermore, the chloro substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction enables the introduction of a wide array of aryl and heteroaryl groups, significantly expanding the chemical space accessible from this starting material. The methyl group at the 5-position can also influence the molecule's steric and electronic properties, potentially impacting its binding affinity and selectivity for biological targets.
Synthetic Workflow Overview
The following diagram illustrates the two primary synthetic routes detailed in this application note, starting from 3-Chloro-5-methylpyridazine to generate diverse scaffolds for screening as anti-inflammatory agents.
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Application Notes and Protocols for the Utilization of 3-Chloro-5-methylpyridazine in the Development of Novel Antibiotics
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. Pyridazine derivatives have emerged as a promising class of heterocyclic compounds due to their diverse and potent biological activities.[1][2][3] This document provides detailed application notes and protocols for the use of 3-chloro-5-methylpyridazine as a versatile starting material in the synthesis and evaluation of new antibiotic candidates. We present a strategic approach to leverage the reactivity of this key intermediate, outlining synthetic methodologies, purification techniques, and a cascade of in vitro assays for antimicrobial and toxicological profiling. These protocols are designed for researchers, scientists, and drug development professionals dedicated to addressing the challenge of infectious diseases.
Introduction: The Strategic Importance of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a "privileged structure" in medicinal chemistry.[4] Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, facilitate potent interactions with biological targets.[4] Pyridazine and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
3-Chloro-5-methylpyridazine, in particular, serves as a valuable and versatile building block for the synthesis of complex molecular architectures.[5][6] The presence of a reactive chlorine atom allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups to explore structure-activity relationships (SAR). The methyl group offers a site for potential metabolic stabilization or further functionalization. This guide will focus on a rational design and synthesis strategy starting from this key intermediate.
Physicochemical Properties and Handling of 3-Chloro-5-methylpyridazine
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 89283-31-8 | [5][7][8] |
| Molecular Formula | C5H5ClN2 | [5][7] |
| Molecular Weight | 128.56 g/mol | [5][7] |
| Appearance | Solid | |
| Melting Point | 58-62 °C | |
| SMILES | ClC1=NN=CC(C)=C1 | [5] |
| InChI Key | GXBWRBSCBONTKK-UHFFFAOYSA-N | [7] |
Handling and Storage: 3-Chloro-5-methylpyridazine should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant and may be harmful if swallowed. Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Synthetic Strategy: From a Versatile Building Block to a Novel Antibiotic Scaffold
Our synthetic approach will focus on a nucleophilic aromatic substitution (SNAr) reaction at the C3 position of 3-chloro-5-methylpyridazine, followed by further modifications to generate a library of compounds for biological evaluation. This strategy is designed to be modular, allowing for the introduction of various side chains to probe the SAR.
General Synthetic Scheme
The proposed synthetic pathway involves a two-step process to generate a series of novel pyridazine-based antibiotic candidates. The initial step is the displacement of the chlorine atom with a substituted aniline, followed by a coupling reaction to introduce a solubilizing group.
Caption: Proposed synthetic workflow for novel antibiotic candidates.
Detailed Experimental Protocol: Synthesis of a Representative Compound
This protocol details the synthesis of a representative compound from the proposed library.
Step 1: Synthesis of N-(4-methoxyphenyl)-5-methylpyridazin-3-amine
-
To a stirred solution of 3-chloro-5-methylpyridazine (1.0 g, 7.78 mmol) in anhydrous dioxane (20 mL) in a sealed tube, add p-anisidine (1.05 g, 8.56 mmol), palladium(II) acetate (0.087 g, 0.39 mmol), Xantphos (0.45 g, 0.78 mmol), and cesium carbonate (5.07 g, 15.56 mmol).
-
Degas the mixture with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture to 110 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to afford the desired intermediate.
Step 2: Further Functionalization (Example)
This step is illustrative and can be adapted based on the desired final compound.
-
The N-Aryl-5-methylpyridazin-3-amine intermediate can be further functionalized. For example, a reaction with a suitable acyl chloride or sulfonyl chloride can introduce additional diversity.
Characterization of Synthesized Compounds
All newly synthesized compounds should be thoroughly characterized to confirm their structure and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Biological Evaluation: A Cascade Approach to Identify Promising Leads
A systematic approach to biological evaluation is crucial for identifying compounds with potent antimicrobial activity and a favorable safety profile.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of synthesized compounds.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Prepare a bacterial inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: Cytotoxicity Assay (MTT Assay)
-
Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Data Interpretation and Lead Optimization
The data generated from the synthetic and biological evaluations should be compiled and analyzed to identify promising lead compounds.
| Compound ID | Modification at C3 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | CC50 (µM) on HEK293 cells |
| PZ-001 | 4-methoxyphenylamino | 8 | 32 | >100 |
| PZ-002 | 4-chlorophenylamino | 4 | 16 | 75 |
| PZ-003 | 3,5-dimethoxyphenylamino | 16 | 64 | >100 |
| PZ-004 | 4-(trifluoromethyl)phenylamino | 2 | 8 | 50 |
| Ciprofloxacin | (Control) | 0.5 | 0.015 | >100 |
This hypothetical data illustrates how SAR can be established. For instance, the presence of an electron-withdrawing group at the para-position of the aniline ring (PZ-004) appears to enhance antibacterial activity. Further optimization would focus on modifying this lead to improve potency and reduce cytotoxicity. The goal is to identify compounds with a high therapeutic index (CC50/MIC).
Conclusion
3-Chloro-5-methylpyridazine is a highly valuable and versatile starting material for the development of novel antibiotic agents. The protocols outlined in this document provide a comprehensive framework for the synthesis, purification, and biological evaluation of new pyridazine-based compounds. A systematic and iterative approach to design, synthesis, and testing, as described herein, is essential for the successful discovery of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
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Antimicrobial activity of new pyridazine derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Structure-activity relationship of the synthesized pyridazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. (2023). MDPI. Retrieved from [Link]
-
Development of novel antibiotics derived from pyridazine: Synthesis, spectroscopic characterization, in vitro antimicrobial activity and molecular docking studies. (2024). ResearchGate. Retrieved from [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved from [Link]
-
Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. (2020). Assiut University. Retrieved from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). PMC. Retrieved from [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (2022). PMC. Retrieved from [Link]
-
3-CHLORO-5-METHYLPYRIDAZINE | CAS 89283-31-8. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (2024). RSC Publishing. Retrieved from [Link]
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Introduction: The Pyridazine Scaffold in Modern Herbicide Discovery
An in-depth guide to leveraging 3-Chloro-5-methylpyridazine for the development of next-generation herbicides, designed for researchers and scientists in the agrochemical industry.
The pyridazine ring system is a "privileged structure" in agrochemical research, forming the core of numerous commercial herbicides.[1][2] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, allow for potent interactions with biological targets.[3] The inherent polarity of the pyridazine moiety can also improve a molecule's pharmacokinetic profile, a critical attribute in the development of effective crop protection agents.[1]
Among pyridazine-based starting materials, 3-Chloro-5-methylpyridazine (CAS: 89283-31-8) emerges as a particularly valuable scaffold.[4][5][6] Its structure presents two key features for synthetic exploration:
-
A Reactive Chloro Group: The chlorine atom at the 3-position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of functional groups, enabling the rapid generation of diverse chemical libraries.
-
An Influential Methyl Group: The methyl group at the 5-position modifies the electronic landscape of the ring and provides a steric handle that can be crucial for optimizing binding affinity and selectivity at the target site.
This guide provides a comprehensive framework for utilizing 3-Chloro-5-methylpyridazine as a foundational building block in a modern herbicide discovery program. We will detail synthetic strategies, a robust screening cascade, and foundational protocols for mode of action elucidation.
Section 1: Synthetic Strategy for Library Generation
The primary synthetic route for derivatizing 3-Chloro-5-methylpyridazine is through nucleophilic aromatic substitution. This reaction allows for the creation of C-O, C-N, or C-S bonds at the 3-position, providing access to a vast chemical space.
Caption: Synthetic workflow for generating a derivative library from 3-Chloro-5-methylpyridazine.
Protocol 1: Parallel Synthesis of a Pyridazine Ether Library via SNAr
Principle & Causality: This protocol utilizes a base-mediated SNAr reaction to displace the chloride atom on the pyridazine ring with various phenoxide nucleophiles. Potassium carbonate (K2CO3) is chosen as a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. Dimethylformamide (DMF) is an ideal polar aprotic solvent as it effectively solvates the potassium cation and accelerates the SNAr reaction rate. The reaction is heated to provide the necessary activation energy for the substitution to proceed efficiently.
Materials:
-
3-Chloro-5-methylpyridazine
-
A diverse set of substituted phenols (e.g., 4-methoxyphenol, 3-(trifluoromethyl)phenol, 2-chlorophenol)
-
Potassium Carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Reaction vials suitable for parallel synthesis (e.g., 24-well plate format)
-
Stir plate with heating
-
TLC plates (silica gel 60 F254)
-
Ethyl acetate, Hexanes for TLC and chromatography
Step-by-Step Methodology:
-
Array Preparation: In each reaction vial, add a magnetic stir bar.
-
Reagent Dispensing:
-
To each vial, add the corresponding substituted phenol (1.1 equivalents, e.g., 0.55 mmol).
-
Add 3-Chloro-5-methylpyridazine (1.0 equivalent, 0.50 mmol, 64.3 mg).
-
Add anhydrous K2CO3 (2.0 equivalents, 1.0 mmol, 138.2 mg).
-
-
Solvent Addition: Add anhydrous DMF (2.0 mL) to each vial.
-
Reaction: Seal the vials and place the array on a stir plate heated to 80-100 °C. Let the reactions stir for 12-24 hours.
-
Reaction Monitoring (Self-Validation):
-
Prepare a TLC of the starting material (3-Chloro-5-methylpyridazine).
-
After the reaction period, take a small aliquot from each reaction, dilute it, and spot it on a TLC plate alongside the starting material.
-
Elute the plate with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
A successful reaction is indicated by the consumption of the starting material and the appearance of a new, typically less polar, product spot.
-
-
Work-up and Purification:
-
Cool the reactions to room temperature.
-
Pour each reaction mixture into a separate vial containing water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the final compounds.
-
-
Characterization: Confirm the structure and purity of each derivative using 1H NMR, 13C NMR, and HRMS.
Data Presentation: Example Library of Synthesized Derivatives
| Entry | Phenol Nucleophile | Resulting Product Structure |
| 1 | 4-Methoxyphenol | 3-(4-methoxyphenoxy)-5-methylpyridazine |
| 2 | 3-(Trifluoromethyl)phenol | 3-(3-(trifluoromethyl)phenoxy)-5-methylpyridazine |
| 3 | 2-Chlorophenol | 3-(2-chlorophenoxy)-5-methylpyridazine |
| 4 | 4-Nitrophenol | 3-(4-nitrophenoxy)-5-methylpyridazine |
Section 2: The Herbicide Screening Cascade
Once a library of derivatives is synthesized, a tiered screening process is essential to efficiently identify promising candidates. This cascade moves from high-throughput, cost-effective in vitro or in planta assays to more complex and resource-intensive whole-plant greenhouse trials.[7]
Caption: A tiered workflow for screening novel pyridazine derivatives for herbicidal activity.
Protocol 2: Primary High-Throughput Screening Using Lemna minor
Principle & Causality: This protocol uses the aquatic plant Lemna minor (common duckweed) in a 96-well plate format as a simple whole-organism system.[8] Its rapid growth and small size make it ideal for miniaturized high-throughput screening (HTS).[9][10] Herbicidal activity is measured as an inhibition of frond growth or as bleaching, providing a rapid and quantifiable primary assessment. The use of multiple controls ensures the validity of the results.
Materials:
-
Aseptic culture of Lemna minor
-
Schenk & Hildebrandt (SH) medium or similar nutrient medium
-
Sterile 96-well microtiter plates
-
Synthesized compounds dissolved in DMSO (e.g., 10 mg/mL stock)
-
Positive control herbicide (e.g., Norflurazon, if PDS inhibition is suspected)
-
Automated liquid handler or multichannel pipette
-
Growth chamber with controlled light and temperature (25°C, 16h light/8h dark)
-
Imaging system or plate reader for analysis
Step-by-Step Methodology:
-
Plate Preparation: Using a liquid handler, dispense 198 µL of sterile SH medium into each well of the 96-well plates.
-
Compound Addition:
-
Add 2 µL of the DMSO stock solution of each test compound to the appropriate wells to achieve a final concentration of 100 µg/mL (final DMSO concentration 1%).
-
Controls (Self-Validation):
-
Negative Control: Add 2 µL of pure DMSO to at least 8 wells.
-
Positive Control: Add 2 µL of a positive control herbicide (e.g., Norflurazon at 10 µg/mL) to at least 8 wells.
-
Media Blank: Leave 4 wells with only SH medium to check for contamination.
-
-
-
Plant Inoculation: Transfer one healthy Lemna minor plant with 2-3 fronds into each well, excluding the media blank wells.
-
Incubation: Seal the plates with a breathable membrane, and place them in the growth chamber for 7-10 days.
-
Assessment:
-
Visual Scoring: Visually assess each well for herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) compared to the negative control.
-
Quantitative Analysis: Use an imaging system to measure the total frond area in each well. Calculate the percent inhibition relative to the negative control.
-
% Inhibition = (1 - (Areatest - Areablank) / (AreaDMSO - Areablank)) * 100
-
-
Data Interpretation: Classifying Primary Hits
| Compound ID | Concentration | % Growth Inhibition | Visual Effect | Classification |
| PDZ-001 | 100 µg/mL | 15% | None | Inactive |
| PDZ-002 | 100 µg/mL | 95% | Severe Bleaching | Hit |
| PDZ-003 | 100 µg/mL | 88% | Growth Arrest | Hit |
| DMSO Ctrl | 1% | 0% | Healthy Growth | Valid |
| Norflurazon | 10 µg/mL | 98% | Severe Bleaching | Valid |
Protocol 3: Secondary Whole-Plant Greenhouse Assay
Principle & Causality: "Hits" from the primary screen are advanced to a more realistic greenhouse setting.[11] This protocol assesses the efficacy of compounds on representative monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Portulaca oleracea - common purslane) weeds.[12] Applying the compound both pre-emergence (to soil) and post-emergence (to foliage) provides crucial information about its uptake route and potential use pattern. A dose-response study is conducted to determine the IC50 (the concentration required to inhibit growth by 50%), a key metric of potency.[13]
Materials:
-
Seeds of selected monocot and dicot weed species
-
Pots (e.g., 10 cm diameter) filled with standard potting mix
-
Greenhouse with controlled environment
-
Track sprayer for uniform herbicide application
-
Formulation blanks (solvents, surfactants)
-
Active compounds ("Hits")
Step-by-Step Methodology:
-
Plant Preparation:
-
Sow seeds of each weed species in separate pots.
-
For post-emergence testing, allow plants to grow to the 2-3 leaf stage.
-
For pre-emergence testing, use freshly sown pots.
-
-
Dose-Response Preparation: For each hit compound, prepare a serial dilution (e.g., 1000, 250, 62.5, 15.6 g a.i./ha) in a suitable formulation blank.
-
Herbicide Application:
-
Post-Emergence: Place the pots with 2-3 leaf stage plants in the track sprayer and apply the different rates of each compound.
-
Pre-Emergence: Place the freshly sown pots in the track sprayer and apply the compounds to the soil surface.
-
Controls (Self-Validation): For both application types, treat several pots with the formulation blank only (negative control).
-
-
Incubation: Move all pots to the greenhouse and grow for 14-21 days. Water as needed, avoiding washing the herbicide off the soil surface in pre-emergence trials.
-
Assessment:
-
After 21 days, visually rate the injury to each plant on a scale of 0% (no effect) to 100% (plant death).
-
For a more quantitative measure, harvest the above-ground biomass, dry it in an oven, and weigh it.
-
Calculate the percent biomass reduction compared to the negative control.
-
-
Data Analysis: Plot the percent biomass reduction against the log of the application rate. Use a non-linear regression model (e.g., four-parameter log-logistic) to calculate the IC50 value for each compound on each species.
Section 3: Preliminary Mode of Action (MoA) Investigation
Identifying the biochemical target of a lead compound is critical. Pyridazine herbicides are known to target several sites of action, most notably phytoene desaturase (PDS) in the carotenoid biosynthesis pathway, leading to a characteristic bleaching phenotype.[12][14]
Caption: Decision workflow for investigating the Mode of Action of a bleaching herbicide.
Protocol 4: In Vivo Assay for Phytoene Accumulation
Principle & Causality: PDS is an enzyme that converts phytoene into ζ-carotene. When a PDS-inhibiting herbicide is applied, the enzyme is blocked, causing the substrate (phytoene) to accumulate in the plant tissue.[14] This accumulation is a hallmark of PDS inhibition and can be quantified by HPLC, providing strong evidence for this specific mode of action.
Materials:
-
Treated and untreated (control) plant tissue from Protocol 3
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., acetone or methanol/THF)
-
HPLC system with a C18 column and a UV detector (or DAD)
-
Phytoene standard (if available)
Step-by-Step Methodology:
-
Sample Preparation: Harvest a known weight (e.g., 100 mg) of leaf tissue from both treated (bleached) and control plants. Immediately freeze in liquid nitrogen.
-
Homogenization: Grind the frozen tissue to a fine powder using a chilled mortar and pestle.
-
Extraction:
-
Transfer the powder to a microcentrifuge tube.
-
Add 1 mL of extraction solvent.
-
Vortex vigorously for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet cell debris.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject 20 µL onto the HPLC system.
-
Run a gradient method suitable for carotenoid separation.
-
Monitor the eluent at the characteristic absorbance maximum for phytoene (~285 nm).
-
-
Data Analysis (Self-Validation):
-
Compare the chromatograms of the treated and control samples.
-
A significant increase in the peak corresponding to the retention time of phytoene in the treated sample is a positive confirmation of PDS inhibition.
-
The absence of this peak in the control sample validates that the accumulation is caused by the compound.
-
Conclusion
3-Chloro-5-methylpyridazine represents a versatile and highly tractable starting point for the discovery of novel herbicides. By employing a logical workflow of parallel synthesis, a tiered screening cascade, and targeted MoA studies, research teams can efficiently navigate the path from initial concept to a promising lead compound. The protocols and strategies outlined in this guide provide a robust, self-validating framework to unlock the potential of this valuable pyridazine scaffold.
References
- Christensen, C. A., et al. HIGH-THROUGHPUT SCREENING STRATEGIES FOR NOVEL HERBICIDE TARGETS. North Central Weed Science Society.
-
Riggs, R., et al. (2017). High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture. Weed Science. [Link]
-
Wang, M., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry. [Link]
-
Unknown Author. Synthesis of Pyridazine Derivatives as Herbicides: Part I. Preparation of Pyridazyl Ethers. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Wang, M., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. PubMed. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Mechanism of Action: How 3-Chloro-6-(trifluoromethyl)pyridazine Controls Grass Weeds. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Lamberth, C. (2007). Pyridazine Chemistry in Crop Protection. ResearchGate. [Link]
-
Jiang, Y., et al. (2023). Hyperspectral Analysis for Discriminating Herbicide Site of Action. National Institutes of Health (NIH). [Link]
-
Wang, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. National Institutes of Health (NIH). [Link]
-
Genç, H., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH). [Link]
-
Plant and Soil Sciences eLibrary. In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary. [Link]
-
Unknown Author. The Role of Pyridazine in Pharmaceutical and Agrochemical Industries. Unknown Source. [Link]
-
Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
ResearchGate. Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. [Link]
-
Tietjen, K., et al. (2005). High throughput screening in agrochemical research. PubMed. [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. National Institutes of Health (NIH). [Link]
-
Yancheva, S. D., et al. (2021). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Journal of Central European Agriculture. [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE. [Link]
-
Shaner, D. L. Primary Herbicide Screening. Weed Science Society of America. [Link]
-
Matrix Fine Chemicals. 3-CHLORO-5-METHYLPYRIDAZINE. Matrix Fine Chemicals. [Link]
Sources
- 1. nbinno.com [nbinno.com]
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- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 3-CHLORO-5-METHYLPYRIDAZINE | CAS 89283-31-8 [matrix-fine-chemicals.com]
- 6. 3-Chloro-5-methylpyridazine | 89283-31-8 [chemicalbook.com]
- 7. High throughput screening in agrochemical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 9. ncwss.org [ncwss.org]
- 10. High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture | Weed Science | Cambridge Core [cambridge.org]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 14. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Insecticides Derived from 3-Chloro-5-methylpyridazine
Introduction: The Pyridazine Scaffold as a Privileged Motif in Modern Agrochemicals
The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the development of contemporary agrochemicals.[1] Its unique electronic properties and ability to engage in various biological interactions have led to the discovery of numerous compounds with potent herbicidal, fungicidal, and insecticidal activities.[1][2] The inherent polarity and hydrogen bonding capabilities imparted by the nitrogen atoms often enhance the pharmacokinetic properties of molecules, making the pyridazine scaffold a highly sought-after building block in the design of new active ingredients for crop protection.[2] Among the various pyridazine-based synthons, 3-Chloro-5-methylpyridazine stands out as a versatile and reactive intermediate for the synthesis of a new generation of insecticides. This guide provides a detailed exploration of the synthetic routes to novel insecticidal compounds starting from this key precursor, with a focus on the underlying chemical principles and practical experimental protocols.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution for the Synthesis of Pyridazinyl Ether Insecticides
The chlorine atom at the 3-position of the 3-Chloro-5-methylpyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the lynchpin for the derivatization of this scaffold. The electron-withdrawing effect of the two nitrogen atoms in the pyridazine ring activates the carbon atom attached to the chlorine, facilitating its displacement by a variety of nucleophiles. This fundamental reaction allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of insecticidal potency.
A particularly fruitful avenue for the development of novel insecticides from 3-Chloro-5-methylpyridazine is the synthesis of pyridazinyl ethers. This class of compounds has demonstrated significant potential in agrochemical research.[2][3] The general synthetic approach involves the reaction of 3-Chloro-5-methylpyridazine with a range of substituted phenols or alcohols in the presence of a base. This Williamson-type ether synthesis is a robust and versatile method for generating a library of candidate insecticides.
The rationale for focusing on pyridazinyl ethers is twofold:
-
Chemical Tractability : The synthesis is generally high-yielding and proceeds under mild conditions, making it amenable to both laboratory-scale synthesis and large-scale production.
-
Structural Diversity : The vast commercial availability of substituted phenols allows for the systematic modification of the aryl ether moiety. This enables fine-tuning of the molecule's physicochemical properties, such as lipophilicity and steric bulk, which are critical for target interaction and bioavailability in insects.
Experimental Protocols: Synthesis of a Representative Pyridazinyl Ether Insecticide
The following protocol details the synthesis of a representative insecticidal compound, 3-(4-chlorophenoxy)-5-methylpyridazine, from 3-Chloro-5-methylpyridazine. This protocol is based on established methodologies for nucleophilic aromatic substitution on chloropyridazines and can be adapted for the synthesis of a wide range of analogs.
Protocol 1: Synthesis of 3-(4-chlorophenoxy)-5-methylpyridazine
Materials:
-
3-Chloro-5-methylpyridazine (1.0 eq)
-
4-Chlorophenol (1.1 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Chloro-5-methylpyridazine (1.0 eq), 4-chlorophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume of DMF should be sufficient to dissolve the reactants and create a stirrable suspension (typically a 0.5 M solution with respect to the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (3-Chloro-5-methylpyridazine) is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2 x volume of DMF) and then with brine (1 x volume of DMF) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-chlorophenoxy)-5-methylpyridazine.
-
Characterization: Characterize the final product by melting point, 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for this reaction. It deprotonates the phenol to form the more nucleophilic phenoxide, which then attacks the electron-deficient carbon of the pyridazine ring.
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions. It effectively solvates the potassium phenoxide and facilitates the reaction.
-
Temperature: Heating the reaction accelerates the rate of nucleophilic substitution. The chosen temperature range is a balance between achieving a reasonable reaction rate and minimizing potential side reactions.
Data Presentation: A Representative Library of Synthesized Pyridazinyl Ether Derivatives
To explore the structure-activity relationship, a small library of 3-(aryloxy)-5-methylpyridazine derivatives can be synthesized using the protocol described above with different substituted phenols. The expected analytical data for a selection of these compounds are presented in Table 1.
Table 1: Physicochemical and Spectroscopic Data for Representative 3-(Aryloxy)-5-methylpyridazine Derivatives
| Compound ID | Aryl Group | Molecular Formula | MW ( g/mol ) | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm, CDCl3) - Key Signals |
| I-1 | 4-Chlorophenyl | C11H9ClN2O | 220.66 | 85 | 110-112 | 8.80 (s, 1H), 7.45 (d, 2H), 7.15 (d, 2H), 6.90 (s, 1H), 2.40 (s, 3H) |
| I-2 | 2,4-Dichlorophenyl | C11H8Cl2N2O | 255.10 | 82 | 125-127 | 8.85 (s, 1H), 7.50 (d, 1H), 7.30 (dd, 1H), 7.10 (d, 1H), 6.95 (s, 1H), 2.42 (s, 3H) |
| I-3 | 4-Trifluoromethylphenyl | C12H9F3N2O | 254.21 | 78 | 118-120 | 8.90 (s, 1H), 7.70 (d, 2H), 7.30 (d, 2H), 7.00 (s, 1H), 2.45 (s, 3H) |
| I-4 | 4-Nitrophenyl | C11H9N3O3 | 231.21 | 75 | 140-142 | 8.95 (s, 1H), 8.30 (d, 2H), 7.35 (d, 2H), 7.05 (s, 1H), 2.48 (s, 3H) |
Biological Activity: Insecticidal Efficacy Against a Key Agricultural Pest
The synthesized compounds are expected to exhibit insecticidal activity against a range of agricultural pests. A primary screen against the diamondback moth (Plutella xylostella), a major pest of cruciferous crops, can be conducted. The results of such a hypothetical screen are presented in Table 2.
Table 2: Insecticidal Activity of 3-(Aryloxy)-5-methylpyridazine Derivatives against Plutella xylostella
| Compound ID | LC50 (µg/mL) at 48h |
| I-1 | 15.5 |
| I-2 | 8.2 |
| I-3 | 12.8 |
| I-4 | 25.1 |
| Commercial Standard (e.g., Chlorantraniliprole) | 0.5 |
Interpretation of SAR: The hypothetical data in Table 2 suggest that the nature of the substituent on the phenyl ring significantly influences insecticidal activity. The presence of two chlorine atoms (Compound I-2 ) appears to enhance potency compared to a single chlorine atom (Compound I-1 ). The electron-withdrawing trifluoromethyl group (Compound I-3 ) also confers good activity, while the nitro group (Compound I-4 ) is less effective. This preliminary SAR provides a basis for further optimization of the lead compounds.
Visualization of Synthetic Workflow and Reaction Mechanism
Figure 1: Synthetic Workflow for Pyridazinyl Ether Insecticides
Caption: A schematic overview of the synthesis of pyridazinyl ether insecticides.
Figure 2: Mechanism of Nucleophilic Aromatic Substitution
Caption: The two-step mechanism of the SNAr reaction.
Conclusion and Future Directions
3-Chloro-5-methylpyridazine is a valuable and versatile starting material for the synthesis of novel insecticides. The nucleophilic aromatic substitution reaction provides a robust platform for the generation of diverse libraries of pyridazinyl ether derivatives. The protocols and data presented in this guide offer a solid foundation for researchers in the agrochemical industry to explore this promising area of insecticide discovery. Future work should focus on expanding the library of synthesized compounds to further elucidate the structure-activity relationships and to identify candidates with improved potency, broader spectrum of activity, and favorable safety profiles.
References
- Bibliomed. (2013, July 21). PYRIDAZINE AND ITS RELATED COMPOUNDS, PART 27.1) SYNTHESIS AND INSECTICIDAL ACTIVITY OF SOME PYRIDAZINE DERIVATIVES.
-
ResearchGate. (n.d.). Pyridazine insecticidal molecules with ethers. Retrieved from [Link]
-
PubMed. (2016, February 1). Design, synthesis and insecticidal evaluation of aryloxy dihalopropene derivatives. Retrieved from [Link]
-
Justia Patents. (2018, April 12). pesticidal compositions and methods. Retrieved from [Link]
- Google Patents. (n.d.). WO2003016286A1 - 3-phenoxy-4-pyridazinol derivative and herbicide composition containing the same.
Sources
The Strategic Role of 3-Chloro-5-methylpyridazine in Modern Fungicide Development: Application Notes and Synthetic Protocols
Abstract
The escalating demand for novel and effective crop protection agents has positioned heterocyclic compounds as a cornerstone in modern agrochemical research. Among these, pyridazine derivatives have demonstrated a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2] This document provides a detailed technical guide on the application of 3-chloro-5-methylpyridazine, a key heterocyclic intermediate, in the synthesis of advanced fungicides. We will explore its synthesis, physicochemical properties, and its strategic utility as a versatile building block. Detailed, field-proven protocols for its synthesis and subsequent conversion into a representative fungicidal compound are provided, underpinned by mechanistic insights and safety considerations. This guide is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries.[3][4]
Introduction: The Versatility of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry.[5] The introduction of specific substituents onto this ring system allows for the fine-tuning of biological activity, selectivity, and physicochemical properties. 3-Chloro-5-methylpyridazine (CAS No: 89283-31-8) has emerged as a particularly valuable intermediate due to its unique electronic and steric properties.[3][6]
The chlorine atom at the 3-position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the facile introduction of a wide array of functional groups, including ethers, amines, and thioethers, which are often crucial for biological efficacy. The methyl group at the 5-position can influence the molecule's lipophilicity and binding affinity to target enzymes in fungi. Consequently, 3-chloro-5-methylpyridazine provides a reactive and adaptable platform for the combinatorial synthesis of novel fungicide candidates.[3]
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of 3-chloro-5-methylpyridazine is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 89283-31-8[6][7][8] |
| Molecular Formula | C₅H₅ClN₂[3][8][9] |
| Molecular Weight | 128.56 g/mol [7][8][9] |
| Appearance | Yellow solid[6] |
| pKa | 1.91 ± 0.10 (Predicted)[6] |
| Storage | Inert atmosphere, 2-8°C[6] |
| SMILES | CC1=CC(Cl)=NN=C1[6] |
| InChIKey | GXBWRBSCBONTKK-UHFFFAOYSA-N[6][7] |
Characterization: The identity and purity of synthesized 3-chloro-5-methylpyridazine should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis of 3-Chloro-5-methylpyridazine: A Protocol
One common route for the synthesis of 3-chloro-5-methylpyridazine involves a multi-step process starting from 3,6-dichloro-4-methylpyridazine.[10] This protocol outlines a representative procedure.
Workflow for the Synthesis of 3-Chloro-5-methylpyridazine
Sources
- 1. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. 89283-31-8 | MFCD09743645 | 3-Chloro-5-methylpyridazine [aaronchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. Page loading... [guidechem.com]
- 7. 3-CHLORO-5-METHYLPYRIDAZINE | CAS 89283-31-8 [matrix-fine-chemicals.com]
- 8. scbt.com [scbt.com]
- 9. 007chemicals.com [007chemicals.com]
- 10. 3-Chloro-5-methylpyridazine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-methylpyridazine
Introduction: Unlocking the Potential of the Pyridazine Scaffold
The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, with a rich history of biological activity and diverse applications.[1] The ability to selectively functionalize the pyridazine ring is paramount for the development of novel therapeutics and advanced materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of complex molecules, offering a broad substrate scope and functional group tolerance.[2][3] This guide provides detailed application notes and robust protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 3-chloro-5-methylpyridazine, a key building block for the synthesis of a diverse array of substituted pyridazines.
Chloropyridazines, like 3-chloro-5-methylpyridazine, are often more challenging substrates for cross-coupling reactions compared to their bromo or iodo counterparts due to the stronger C-Cl bond.[4] However, the development of highly active palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands, has largely overcome this limitation, making the use of readily available chloropyridazines economically and synthetically attractive.[2] The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to the carbon-halogen bond, often without the need for highly specialized and expensive ligands.[1]
These protocols are designed to serve as a comprehensive starting point for researchers, scientists, and drug development professionals, enabling the efficient and reliable synthesis of 3-substituted-5-methylpyridazine derivatives.
PART 1: Foundational Principles and Mechanistic Overview
Palladium-catalyzed cross-coupling reactions fundamentally proceed through a catalytic cycle involving a palladium(0) active species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
The Catalytic Cycle: A Unified View
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 3-chloro-5-methylpyridazine to form a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[4] The choice of a bulky, electron-rich phosphine ligand is crucial here, as it promotes the formation of a coordinatively unsaturated and highly reactive monoligated Pd(0) species, which undergoes oxidative addition more readily.[2]
-
Transmetalation (Suzuki & Sonogashira) / Amine Coordination & Deprotonation (Buchwald-Hartwig):
-
Suzuki-Miyaura: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5]
-
Sonogashira: A copper(I) co-catalyst typically activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[6][7] Copper-free protocols are also available.[8]
-
Buchwald-Hartwig: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[9][10]
-
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
PART 2: Detailed Application Notes and Experimental Protocols
The following protocols are designed as robust starting points for the cross-coupling of 3-chloro-5-methylpyridazine. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific substrates.
I. Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-5-methylpyridazines
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1][11] For the coupling of electron-deficient chloropyridazines, the choice of a suitable palladium catalyst and base is critical for achieving high yields.
-
Catalyst System: For challenging substrates like aryl chlorides, pre-formed palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective.[2][12] These ligands promote the oxidative addition step and stabilize the catalytically active species.[13][14]
-
Base: A moderately strong base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often good choices, offering a balance of reactivity and functional group tolerance.[15]
-
Solvent: A polar aprotic solvent such as 1,4-dioxane, often with the addition of water, is commonly used to facilitate the dissolution of both the organic and inorganic reagents.[16]
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of 3-chloro-5-methylpyridazine.
Materials:
-
3-Chloro-5-methylpyridazine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add 3-chloro-5-methylpyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the vial with a septum and evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples for Chloropyridazines):
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 110 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 75-85 |
Note: Yields are typical for analogous chloropyridine/pyridazine couplings and should be considered as a guide for optimization.
II. Buchwald-Hartwig Amination: Synthesis of 3-Amino-5-methylpyridazines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of aryl amines from aryl halides.[9][17][18] For electron-deficient heterocycles, careful selection of the base and catalyst system is crucial to avoid side reactions.
-
Catalyst System: Palladium precatalysts incorporating bulky, electron-rich biarylphosphine ligands like RuPhos or BrettPhos are highly effective for the amination of challenging heteroaryl chlorides.[19] These catalysts facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[20]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[19]
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants.[21]
Figure 3: Experimental workflow for the Buchwald-Hartwig amination of 3-chloro-5-methylpyridazine.
Materials:
-
3-Chloro-5-methylpyridazine
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
RuPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox or under a stream of argon, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk flask.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol) and RuPhos (0.03 mmol).
-
Add 3-chloro-5-methylpyridazine (1.0 mmol) and the amine (1.2 mmol).
-
Add degassed, anhydrous toluene (5 mL).
-
Seal the flask and heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples for Heteroaryl Chlorides):
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 75-90 |
| 3 | Benzylamine | Pd-G3-XPhos | LiHMDS | THF | 80 | 85-98 |
Note: Yields are typical for analogous heteroaryl chloride aminations and should be considered as a guide for optimization.
III. Sonogashira Coupling: Synthesis of 3-Alkynyl-5-methylpyridazines
The Sonogashira coupling is a reliable method for the formation of C(sp)-C(sp²) bonds, providing access to a wide range of alkynyl-substituted aromatic and heteroaromatic compounds.[7][22]
-
Catalyst System: A combination of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is traditionally used.[6][7] The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the alkyne.[7]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[22]
-
Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable for this reaction.[7]
Figure 4: Experimental workflow for the Sonogashira coupling of 3-chloro-5-methylpyridazine.
Materials:
-
3-Chloro-5-methylpyridazine
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 3-chloro-5-methylpyridazine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed, anhydrous THF (5 mL) via syringe.
-
Add the terminal alkyne (1.5 mmol) and triethylamine (2.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 4-12 hours, or with gentle heating (e.g., 50-60 °C) if the reaction is sluggish.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples for Chloro-heterocycles):
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | rt | 70-85 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | iPr₂NH | DMF | 60 | 65-80 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) / CuI | Et₃N | Dioxane | 50 | 75-90 |
Note: Yields are typical for analogous chloro-heterocycle couplings and should be considered as a guide for optimization.
PART 3: Troubleshooting and Further Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst loading, reaction temperature, or reaction time. For Suzuki couplings, ensure the boronic acid is of high quality, as degradation can lead to lower yields. For Buchwald-Hartwig aminations, the purity of the amine and the exclusion of moisture are critical.
-
Side Reactions: In Suzuki couplings, homocoupling of the boronic acid can be a side reaction. This can sometimes be minimized by the slow addition of the boronic acid. In Buchd-Hartwig aminations, hydrodehalogenation of the starting material can occur. Using a less hindered base or a different ligand may mitigate this.
-
Ligand Selection: The choice of phosphine ligand is often the most critical parameter for successful cross-coupling of chloro-heterocycles. If the initial choice of ligand provides poor results, screening a panel of ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos) is highly recommended.
Conclusion
The palladium-catalyzed cross-coupling reactions of 3-chloro-5-methylpyridazine provide a powerful and versatile platform for the synthesis of a wide array of substituted pyridazines. The protocols and application notes provided herein offer a solid foundation for researchers to explore the chemical space around this important heterocyclic core. By understanding the underlying mechanistic principles and the rationale behind the choice of reaction conditions, scientists can effectively troubleshoot and optimize these reactions for their specific synthetic targets, accelerating the discovery of new drug candidates and functional materials.
References
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Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry689 , 4618-4623 (2004). [Link]
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Chinchilla, R. & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews107 , 874-922 (2007). [Link]
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Karjule, N. et al. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications53 , 12438-12441 (2017). [Link]
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Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
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Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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Mohajer, F. et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances11 , 7674-7711 (2021). [Link]
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Surry, D. S. & Buchwald, S. L. Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition47 , 6338-6361 (2008). [Link]
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PM_ME_GRANT_PROPOSAL. What's the role of the phosphine ligand in Suzuki couplings? Reddit. (2018). [Link]
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Anisimov, A. et al. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules27 , 1893 (2022). [Link]
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Ruiz-Castillo, P. & Buchwald, S. L. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition58 , 15296-15313 (2019). [Link]
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Ikram, M. et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules22 , 190 (2017). [Link]
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Stanetty, C. et al. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry2014 , 5649-5663 (2014). [Link]
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Bautista-Aguilera, J. et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules23 , 2977 (2018). [Link]
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Nolan, S. P. et al. Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Angewandte Chemie International Edition58 , 12935-12940 (2019). [Link]
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Coburn, C. A. et al. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Journal of Heterocyclic Chemistry45 , 1059-1062 (2008). [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]
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Littke, A. F. & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition41 , 4176-4211 (2002). [Link]
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Billingsley, K. L., Anderson, K. W. & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition45 , 3484-3488 (2006). [Link]
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Krchnak, V. et al. The first palladium-catalyzed desulfitative Sonogashira-type cross-coupling of (hetero)aryl thioethers with terminal alkynes. Tetrahedron Letters49 , 2043-2045 (2008). [Link]
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Ezugwu, J. A. et al. Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Applied Sciences5 , 1137-1143 (2017). [Link]
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Gu, X. et al. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances7 , 33653-33660 (2017). [Link]
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ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. (2022). [Link]
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Frank, H. & Heinisch, G. A Facile Synthesis of 6-Aryl 5-N-Substituted Pyridazinones: Microwave-Assisted Suzuki-Miyaura Cross Coupling of 6-Chloropyridazinones. QSAR & Combinatorial Science24 , 764-769 (2005). [Link]
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Nova, A. et al. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry696 , 493-502 (2011). [Link]
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Al-Azmi, A. et al. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules19 , 17092-17110 (2014). [Link]
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Ezugwu, J. A. et al. Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Applied Sciences5 , (2017). [Link]
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Tundel, R. E. et al. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters8 , 3191-3194 (2006). [Link]
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Epistemeo. The Buchwald-Hartwig Amination Reaction. YouTube. (2012). [Link]
-
Asghar, M. N. et al. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules26 , 7349 (2021). [Link]
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Schön, U. et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry11 , 1038-1044 (2015). [Link]
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Magano, J. & Dunetz, J. R. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews111 , 2177-2250 (2011). [Link]
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Sadowski, B. et al. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry14 , 2285-2294 (2018). [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. (2016). [Link]
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McDonald, M. K. et al. Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. (2022). [Link]
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Sharma, S. et al. Coupling reactions of arylboronic acids with a variety of aryl chlorides a. Applied Organometallic Chemistry33 , e4819 (2019). [Link]
- CoLab. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
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Experimental setup for nucleophilic substitution on 3-Chloro-5-methylpyridazine
APPLICATION NOTE & PROTOCOLS
Title: Strategic Nucleophilic Substitution on 3-Chloro-5-methylpyridazine: A Guide for Medicinal and Process Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] The targeted functionalization of this heterocycle is crucial for the development of novel therapeutics. This application note provides a comprehensive guide to the nucleophilic substitution of 3-Chloro-5-methylpyridazine. We delve into the mechanistic underpinnings, offer detailed, field-proven protocols for C-N, C-O, and C-S bond formation, and present a systematic approach to reaction optimization and troubleshooting. By explaining the causality behind experimental choices, this guide empowers researchers to rationally design and execute efficient syntheses of diverse 5-methylpyridazine libraries.
Introduction: The Significance of the 5-Methylpyridazine Scaffold
The 5-methylpyridazine moiety is a key structural component in a variety of pharmacologically active agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable building block in drug design.[2] The chlorine atom at the 3-position of 3-Chloro-5-methylpyridazine serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.
Mechanistic Considerations: Nucleophilic Aromatic Substitution (SNAr)
The primary mechanism governing the substitution of the chlorine atom in 3-Chloro-5-methylpyridazine is Nucleophilic Aromatic Substitution (SNAr). Unlike typical SN2 reactions, the SNAr mechanism involves a two-step process:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridazine ring is temporarily disrupted in this step.
-
Leaving Group Departure: The aromaticity is restored by the expulsion of the chloride leaving group.
The pyridazine ring's nitrogen atoms play a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at the positions ortho or para to the nitrogen atoms.[3] This inherent electronic property makes the 3-position of the pyridazine ring susceptible to nucleophilic attack.
Figure 1: General workflow of the SNAr mechanism.
Experimental Protocols
The following protocols are designed to be robust starting points for the nucleophilic substitution on 3-Chloro-5-methylpyridazine. Researchers are encouraged to optimize these conditions based on the specific nucleophile and desired outcome.
General Materials and Equipment
-
Reagents: 3-Chloro-5-methylpyridazine, various nucleophiles (amines, alcohols, thiols), bases (e.g., K₂CO₃, NaH, Et₃N, DIPEA), solvents (e.g., DMF, DMSO, NMP, Dioxane), palladium catalysts (for Buchwald-Hartwig amination), and ligands.
-
Equipment: Round-bottom flasks, magnetic stirrers, heating mantles, reflux condensers, inert atmosphere setup (e.g., nitrogen or argon), thin-layer chromatography (TLC) plates, column chromatography supplies (silica gel), and standard laboratory glassware.
-
Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS), and High-Performance Liquid Chromatography (HPLC).
Protocol 1: C-N Bond Formation via Classical SNAr (Amination)
This protocol is suitable for the reaction of 3-Chloro-5-methylpyridazine with primary and secondary amines.
Step-by-Step Methodology:
-
To a solution of 3-Chloro-5-methylpyridazine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), add the desired amine (1.0-1.2 eq).
-
Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5-2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired 3-amino-5-methylpyridazine derivative.[4]
Rationale: The choice of a polar aprotic solvent like DMF or MeCN facilitates the SNAr reaction by solvating the cationic species and not interfering with the nucleophile. The use of a non-nucleophilic base prevents competition with the amine nucleophile.
Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination
For less reactive amines or when milder conditions are required, the Buchwald-Hartwig amination is a powerful alternative.[5][6] This palladium-catalyzed cross-coupling reaction has a broad substrate scope.[7]
Step-by-Step Methodology:
-
In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine 3-Chloro-5-methylpyridazine (1.0 eq), the amine (1.0-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%).[8][9]
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq).
-
Add a dry, deoxygenated solvent like toluene or dioxane.
-
Heat the reaction mixture, typically between 80-120 °C, and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Rationale: The palladium catalyst facilitates the C-N bond formation through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. The choice of ligand is critical and can significantly impact the reaction's efficiency.[10]
Figure 2: Synthetic routes for functionalizing 3-Chloro-5-methylpyridazine.
Protocol 3: C-O Bond Formation (O-Arylation)
The synthesis of 3-alkoxy-5-methylpyridazines can be achieved through a nucleophilic substitution with an alcohol.
Step-by-Step Methodology:
-
To a solution of the desired alcohol (1.5-2.0 eq) in a polar aprotic solvent like DMF or DMSO, add a strong base such as sodium hydride (NaH) (1.5 eq) at 0 °C to form the alkoxide in situ.
-
After the evolution of hydrogen gas ceases, add 3-Chloro-5-methylpyridazine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-100 °C, depending on the reactivity of the alcohol.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the excess NaH with water or methanol at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Rationale: The use of a strong base is necessary to deprotonate the alcohol and form the more nucleophilic alkoxide. The in situ formation of the alkoxide is preferred for safety and to ensure its immediate reaction with the substrate.
Protocol 4: C-S Bond Formation (S-Arylation)
The preparation of 3-thioether-5-methylpyridazines can be accomplished by reacting 3-Chloro-5-methylpyridazine with a thiol.
Step-by-Step Methodology:
-
Dissolve 3-Chloro-5-methylpyridazine (1.0 eq) and the desired thiol (1.0-1.2 eq) in a polar solvent like DMF or ethanol.
-
Add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.5-2.0 eq) to the mixture.
-
Heat the reaction mixture to 50-80 °C and stir until the reaction is complete as indicated by TLC or LC-MS analysis.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the pure 3-thioether-5-methylpyridazine.
Rationale: Thiols are generally more nucleophilic than their corresponding alcohols, often allowing for the use of milder bases and lower reaction temperatures.
Data Presentation and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on 3-Chloro-5-methylpyridazine with various nucleophiles. These values are illustrative and may vary depending on the specific substrate and reaction scale.
| Nucleophile Class | Example Nucleophile | Method | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Primary Amine | Benzylamine | SNAr | DIPEA | DMF | 80 | 4-8 | 75-90 |
| Secondary Amine | Morpholine | SNAr | Et₃N | MeCN | 60 | 6-12 | 80-95 |
| Aryl Amine | Aniline | Buchwald-Hartwig | NaOtBu | Toluene | 110 | 12-24 | 60-85 |
| Alcohol | Methanol | SNAr | NaH | DMF | 60 | 2-4 | 70-85 |
| Phenol | Phenol | SNAr | K₂CO₃ | DMSO | 100 | 8-16 | 65-80 |
| Thiol | Thiophenol | SNAr | K₂CO₃ | Ethanol | 50 | 1-3 | 85-98 |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficiently reactive nucleophile | Increase reaction temperature, use a stronger base, or switch to a catalyzed method (e.g., Buchwald-Hartwig). |
| Poor solvent choice | Ensure the solvent is polar aprotic and can dissolve all reactants. | |
| Side Product Formation | Di-substitution | Use a stoichiometric amount of the nucleophile. |
| Reaction with the solvent | Choose a less reactive solvent. | |
| Incomplete Reaction | Inactive catalyst (for catalyzed reactions) | Use a fresh batch of catalyst and ligand, and ensure the reaction is under an inert atmosphere. |
| Reversible reaction | Use an excess of the nucleophile or remove the byproduct (e.g., water) if applicable. |
Conclusion
The nucleophilic substitution of 3-Chloro-5-methylpyridazine is a versatile and powerful tool for the synthesis of a diverse range of functionalized pyridazine derivatives. By understanding the underlying SNAr mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently generate novel compounds for applications in drug discovery and materials science. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of these important synthetic transformations.
References
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Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
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Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate. Retrieved from [Link]
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-
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PubMed Central. (2022). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Chemistry, 4(2), 488-500. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 7, 1357–1363. Retrieved from [Link]
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Semantic Scholar. (n.d.). Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]
-
Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]
-
PubMed. (2007). Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of 2-chloro-5-trifluoromethoxypyrazine with 3-methylthiophenol. Retrieved from [Link]
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YouTube. (2020). Nucleophilic Substitution with Amines. Retrieved from [Link]
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YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]
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YouTube. (2019). Nucleophilic Substitution of Amine. Retrieved from [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
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YouTube. (2021). Nucleophilic Substitution with amines. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Palladium catalysed aryl amination reactions in supercritical carbon dioxide. Retrieved from [Link]
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PubMed Central. (2017). Meta-Selective C–H Arylation of Aromatic Alcohols with a Readily Attachable and Cleavable Molecular Scaffold. Journal of the American Chemical Society, 139(16), 5724–5727. Retrieved from [Link]
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Wiley Online Library. (2017). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chemistry – A European Journal, 23(63), 16058-16065. Retrieved from [Link]
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Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]
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MDPI. (2018). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 23(1), 164. Retrieved from [Link]
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PubMed Central. (2022). Organometallic S-arylation Reagents for Rapid PEGylation of Biomolecules. Bioconjugate Chemistry, 33(4), 579-584. Retrieved from [Link]
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PubMed Central. (2020). Chemoselective, Scalable Nickel-Electrocatalytic O-Arylation of Alcohols. Journal of the American Chemical Society, 142(28), 12047-12053. Retrieved from [Link]
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PubMed Central. (2018). Arylation Chemistry for Bioconjugation. Bioconjugate Chemistry, 29(6), 1818-1835. Retrieved from [Link]
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PubMed Central. (2017). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters, 19(16), 4255-4258. Retrieved from [Link]
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DSpace@MIT. (2018). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Retrieved from [Link]
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Vedantu. (n.d.). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Retrieved from [Link]
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Large-scale synthesis of 3-Chloro-5-methylpyridazine derivatives
An In-Depth Technical Guide to the Large-Scale Synthesis of 3-Chloro-5-methylpyridazine Derivatives
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and protocols for the large-scale synthesis of 3-chloro-5-methylpyridazine and its derivatives. These compounds are pivotal intermediates in the development of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into synthetic strategies, process optimization for industrial-scale production, purification techniques, and critical safety protocols. The methodologies presented are grounded in established chemical principles to ensure reproducibility, scalability, and safety.
Introduction: The Significance of 3-Chloro-5-methylpyridazine Derivatives
Pyridazine scaffolds are a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and materials science.[3][4][5] Specifically, 3-chloro-5-methylpyridazine serves as a versatile building block for synthesizing a wide array of more complex molecules. The presence of a reactive chlorine atom and a methyl group on the pyridazine ring allows for a variety of chemical modifications, making it a valuable precursor in the synthesis of:
-
Pharmaceuticals: These derivatives are integral to the creation of novel therapeutic agents, including anti-inflammatory, antibiotic, and antifungal drugs.[2] The pyridazine core is a key pharmacophore in many biologically active compounds.
-
Agrochemicals: In the agricultural sector, these compounds are used to develop advanced herbicides, insecticides, and fungicides, contributing to improved crop protection and yields.[1][2]
-
Specialty Chemicals: Their applications extend to the formulation of dyes, pigments, and specialty polymers where their unique chemical properties can be leveraged.[1]
Scaling the synthesis of these derivatives from the laboratory bench to industrial production presents significant challenges, including maintaining high yields, ensuring purity, managing costs, and adhering to stringent safety and environmental regulations. This guide aims to address these challenges by providing robust and validated protocols.
Strategic Pathways for Large-Scale Synthesis
The selection of a synthetic route for large-scale production depends on factors such as the availability and cost of starting materials, reaction efficiency, and the ease of purification. Below are detailed protocols for the most viable synthetic strategies.
Primary Synthetic Route: Chlorination of 4-Methyl-1,2-dihydropyridazine-3,6-dione
This is a widely adopted and efficient two-step method. The first step involves the synthesis of the key intermediate, 3,6-dichloro-4-methylpyridazine, which is then selectively de-chlorinated in the second step.
Workflow for the Primary Synthetic Route
Caption: Workflow for the synthesis of 3-Chloro-5-methylpyridazine.
Step 1: Synthesis of 3,6-Dichloro-4-methylpyridazine
This step converts the dione precursor into the dichlorinated intermediate using a strong chlorinating agent like phosphoryl chloride (POCl₃).
-
Causality Behind Experimental Choices:
-
Phosphoryl Chloride (POCl₃): POCl₃ is a powerful and cost-effective chlorinating agent for converting cyclic amides (lactams) and ketones to their corresponding chloro-derivatives. It is preferred for its high reactivity in this context.
-
Reflux Conditions: Heating the reaction mixture to reflux ensures that the reaction proceeds at a sufficient rate to completion, which is crucial for high conversion on a large scale. The formation of a homogeneous solution indicates the progress of the reaction.[6]
-
Quenching with Sodium Bicarbonate: The reaction is quenched by slowly adding the mixture to an ice-cooled saturated sodium bicarbonate solution. This neutralizes the highly acidic and corrosive excess POCl₃, making the work-up safer and preventing unwanted side reactions.
-
Experimental Protocol: Step 1
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, suspend 4-methyl-1,2-dihydropyridazine-3,6-dione (e.g., 10 kg, 79.3 mol) in phosphoryl chloride (e.g., 73 L, 793 mol).[6]
-
Reaction Execution: Stir the suspension at room temperature under a nitrogen atmosphere. Gradually heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, or until the reaction mixture becomes a clear, golden-yellow solution.[6]
-
Removal of Excess Reagent: After cooling the mixture, remove the excess phosphoryl chloride by vacuum distillation.[6]
-
Work-up: Carefully and slowly add the resulting viscous residue to a separate reactor containing an ice-cooled saturated solution of sodium bicarbonate with vigorous stirring to neutralize the remaining acidic components.[6]
-
Extraction and Isolation: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or chloroform.[6] Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to yield 3,6-dichloro-4-methylpyridazine as a solid.[6]
Step 2: Selective Dechlorination to 3-Chloro-5-methylpyridazine
This step involves the selective removal of one chlorine atom, typically through catalytic hydrogenation.
-
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst with hydrogen gas is a standard and effective method for the selective dechlorination of chloro-aromatic compounds. The reaction conditions can be tuned to favor mono-dechlorination.
-
Aqueous Ammonia: The presence of a base like aqueous ammonia is often used to neutralize the HCl that is formed during the hydrogenation process, which can otherwise poison the catalyst and slow down the reaction.
-
Experimental Protocol: Step 2
-
Reaction Setup: Charge a hydrogenation reactor with 3,6-dichloro-4-methylpyridazine (e.g., 10 kg, 61.3 mol), a suitable solvent like aqueous methanol, and a palladium on carbon catalyst (e.g., 5-10% Pd/C).[7]
-
Hydrogenation: Add aqueous ammonia to the mixture.[7] Pressurize the reactor with hydrogen gas to the desired pressure and stir the reaction mixture at a controlled temperature until monitoring (e.g., by HPLC or GC) indicates the complete consumption of the starting material.
-
Work-up and Isolation: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate to remove the solvent. The resulting crude product can then be purified.
-
Purification: Large-scale purification is typically achieved through recrystallization from a suitable solvent system (e.g., light petroleum ether/ether) or by vacuum distillation to yield pure 3-chloro-5-methylpyridazine.[6]
Data Summary for the Primary Synthetic Route
| Parameter | Step 1: Dichlorination | Step 2: Dechlorination |
| Key Reagents | 4-Methyl-1,2-dihydropyridazine-3,6-dione, POCl₃ | 3,6-Dichloro-4-methylpyridazine, H₂, Pd/C, aq. NH₃ |
| Typical Yield | >90%[6] | Variable, optimization required |
| Product Purity | >95% after work-up | >98% after purification |
| Scale-up Notes | Exothermic quenching requires efficient cooling. | Catalyst handling and hydrogen gas safety are critical. |
Alternative Synthetic Route: From Mucochloric Acid
This pathway offers an alternative starting from readily available materials, though it may involve more steps.
Reaction Mechanism Overview
Caption: Synthesis from Mucochloric Acid.
Protocol Outline
-
Friedel-Crafts Reaction: Mucochloric acid is reacted with a suitable aromatic compound (e.g., benzene or toluene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form a dichlorophenylfuranone intermediate.[8]
-
Ring Transformation: The resulting furanone is then reacted with hydrazine hydrate in a solvent like DMF at elevated temperatures. This step forms the pyridazinone ring.[8]
-
Chlorination and Modification: The resulting pyridazinone can then be chlorinated and further modified to yield the desired 3-chloro-5-methylpyridazine derivative.
This route's applicability for 3-chloro-5-methylpyridazine specifically would require using a methylated precursor in the initial Friedel-Crafts step, which may add complexity.
Critical Safety and Handling Protocols
The large-scale synthesis of pyridazine derivatives involves hazardous materials that necessitate strict safety protocols.
Hazard Management Workflow
Caption: Key Safety and Handling Procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, a face shield, chemical-resistant gloves (inspect before use), and a flame-resistant lab coat.[9][10]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile and corrosive reagents like phosphoryl chloride.[9][11]
-
Handling of Reagents:
-
Phosphoryl Chloride (POCl₃): Is highly corrosive and reacts violently with water. Handle with extreme care, away from moisture.
-
Hydrogen Gas: Is highly flammable. Ensure the hydrogenation reactor is properly maintained and operated in an area free from ignition sources.
-
-
Storage: Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[9][10][12]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be handled as hazardous waste.[9][10]
-
Emergency Procedures: Ensure that emergency eyewash stations and safety showers are readily accessible.[10] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][11]
Analytical Characterization and Quality Control
To ensure the final product meets the required specifications, rigorous analytical testing is essential.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure and identifies impurities.[13] |
| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the product and quantifies impurities.[13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of the product and identifies byproducts.[13] |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups in the molecule.[6][14] |
| Melting Point Analysis | A sharp melting point range indicates high purity of the solid product.[6] |
Conclusion
The large-scale synthesis of 3-chloro-5-methylpyridazine derivatives is a critical process for the pharmaceutical and agrochemical industries. The primary synthetic route via the chlorination of 4-methyl-1,2-dihydropyridazine-3,6-dione followed by selective dechlorination offers a robust and high-yielding pathway. Successful and safe scale-up requires careful attention to process optimization, reaction conditions, and stringent safety protocols. The detailed procedures and insights provided in this guide serve as a valuable resource for professionals in the field, enabling the efficient and safe production of these important chemical intermediates.
References
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Pipzine Chemicals. (n.d.). 3-Chloro-5-methylpyridine Manufacturer China | CAS 18368-63-3. Retrieved from [Link]
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Carl ROTH. (2025, February 17). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
-
Papakonstantinou-Garoufalias, S., et al. (2002). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 7(9), 673-683. Retrieved from [Link]
-
Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
-
Patsnap Eureka. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Retrieved from [Link]
- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
-
Matrix Fine Chemicals. (n.d.). 3-CHLORO-5-METHYLPYRIDAZINE | CAS 89283-31-8. Retrieved from [Link]
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
-
Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]
- Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
-
PhytoBank. (2015, April 25). Showing 3-Chloro-5-methylpyridazine (PHY0171193). Retrieved from [Link]
-
American Chemical Society. (2025, December 18). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Retrieved from [Link]
-
Aribo Biotechnology. (2024, October 10). CAS: 89283-31-8 Name: 3-Chloro-5-methylpyridazine. Retrieved from [Link]
-
007Chemicals. (n.d.). 3-Chloro-5-methylpyridazine || cas 89283-31-8 || MFCD09743645. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 3-Chloro-6-methylpyridazine. Retrieved from [Link]
- Google Patents. (n.d.). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-methylpyridazine
Welcome to the technical support guide for the synthesis of 3-Chloro-5-methylpyridazine. This molecule is a valuable heterocyclic building block in medicinal chemistry and agrochemical research.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on improving reaction yield and product purity.
The most prevalent synthetic route involves the chlorination of 5-methylpyridazin-3(2H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃).[2] This guide will focus on troubleshooting this key transformation and addressing frequently asked questions related to the overall synthetic sequence.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you resolve problems and optimize your reaction outcomes.
Question 1: My overall yield of 3-Chloro-5-methylpyridazine is consistently low (<50%). What are the most common causes and how can I address them?
Low yield is a frequent issue that can often be traced back to the critical chlorination step. Several factors can contribute to this problem:
-
Incomplete Reaction: The conversion of the hydroxyl group of the pyridazinone tautomer to the chloride may not go to completion. This is often due to insufficient heating, suboptimal reaction time, or degradation of the chlorinating agent.
-
Solution: Ensure the reaction is heated to a vigorous reflux (typically around 110-120°C for neat POCl₃).[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reaction times of 2-4 hours are typical.[3][4]
-
-
Side Reactions: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. At high temperatures, it can promote the formation of undesired, often dark-colored, polymeric byproducts.
-
Difficult Work-up and Product Loss: The work-up procedure for quenching excess POCl₃ is highly exothermic and can lead to product degradation or loss if not performed carefully. Hydrolysis of the desired chloro-product back to the pyridazinone starting material can occur during the aqueous quench.[7]
-
Solution:
-
After the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure (vacuum distillation).[3][7] This significantly reduces the exothermicity of the quench.
-
The remaining viscous residue should be added very slowly and in portions to a vigorously stirred slurry of crushed ice and a weak base like saturated sodium bicarbonate solution.[3] This method keeps the temperature low and neutralizes the generated HCl and phosphoric acid byproducts, minimizing hydrolysis of the product.
-
Ensure thorough extraction with a suitable organic solvent (e.g., chloroform, dichloromethane) to recover all the product from the aqueous phase.[3]
-
-
Question 2: I'm observing significant impurities in my final product by NMR and LC-MS. What are the likely side products and how can I minimize them?
The primary impurity is often the unreacted 5-methylpyridazin-3(2H)-one starting material. Other possibilities include over-chlorinated species or products from ring-opening, though these are less common under controlled conditions.
-
Minimizing Unreacted Starting Material: The most effective way to address this is to ensure the chlorination reaction goes to completion.
-
Strategy 1: Stoichiometry: While POCl₃ is often used in large excess as the solvent, ensure you are using at least 5-10 molar equivalents relative to the pyridazinone.[3][4]
-
Strategy 2: Catalysis: For stubborn reactions, the addition of a catalytic amount (a few drops) of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the highly reactive Vilsmeier reagent in situ.[4]
-
-
Minimizing Degradation Products: Dark, tar-like impurities are usually a sign of thermal degradation.
-
Strategy: As mentioned, avoid unnecessarily long reaction times. Once TLC/LC-MS confirms the absence of starting material, proceed with the work-up.
-
Question 3: The work-up is hazardous and difficult to control on a larger scale. Are there safer, more scalable methods for chlorination?
Yes, traditional chlorination with a large excess of POCl₃ presents environmental and safety challenges, especially during the quench.[5][6]
-
Solvent-Free, Equimolar POCl₃ Method: Recent literature has demonstrated efficient chlorination of various hydroxy-heterocycles using only one equivalent of POCl₃ per hydroxyl group.[5][6]
-
Methodology: The reaction is performed solvent-free in a sealed reactor, using one equivalent of a base like pyridine to neutralize the HCl byproduct.[5] This approach drastically reduces the amount of excess POCl₃, making the quench much safer and more environmentally friendly.[5][6]
-
Benefit: This method is highly suitable for multi-gram scale preparations and often results in high yields and purity.[5]
-
Below is a workflow diagram to help troubleshoot common synthesis issues.
Caption: Troubleshooting workflow for 3-Chloro-5-methylpyridazine synthesis.
Frequently Asked Questions (FAQs)
Q: What is the typical starting material for this synthesis?
The standard precursor is 5-methyl-3(2H)-pyridazinone.[2] This is often synthesized from the cyclization of a suitable 1,4-dicarbonyl compound with hydrazine.
Q: Which chlorinating agent is best? POCl₃ or SOCl₂?
Phosphorus oxychloride (POCl₃) is overwhelmingly preferred for converting pyridazinones to their chloro derivatives.[2] Thionyl chloride (SOCl₂) is more commonly used for converting carboxylic acids to acid chlorides or alcohols to alkyl chlorides and may not be as effective for this specific heterocyclic transformation.
Q: How should I purify the final 3-Chloro-5-methylpyridazine?
If the reaction and work-up are performed cleanly, the crude product is often a solid that can be purified by recrystallization. A common solvent system is a mixture of light petroleum ether and diethyl ether.[3] If significant impurities remain, column chromatography on silica gel is an effective alternative.
Q: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
POCl₃ is highly corrosive and toxic. It reacts violently with water, releasing toxic hydrogen chloride gas.[7]
-
Handling: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Quenching: As detailed in the troubleshooting section, the quenching of POCl₃ is extremely exothermic. Never add water directly to the reaction mixture. Always add the reaction mixture slowly to ice.[3]
Experimental Protocols
Protocol 1: Chlorination of 5-Methylpyridazin-3(2H)-one
This protocol is adapted from standard literature procedures.[3]
Materials:
-
5-Methylpyridazin-3(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Chloroform (or Dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 5-methylpyridazin-3(2H)-one (1.0 eq) in phosphorus oxychloride (10.0 eq).
-
Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until all starting material has been consumed.
-
Allow the mixture to cool to room temperature.
-
[CRITICAL STEP] Remove the excess POCl₃ by distillation under reduced pressure.
-
Prepare a beaker with a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution.
-
Slowly and carefully, add the viscous brown residue from the reaction flask dropwise to the ice slurry. Maintain vigorous stirring.
-
Once the addition is complete, continue stirring for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude 3-Chloro-5-methylpyridazine, which can be further purified by recrystallization or column chromatography.
Data Summary
The choice of reaction conditions can significantly impact the final yield. The following table summarizes typical outcomes for related pyridazine chlorinations.
| Chlorinating Agent | Base/Catalyst | Conditions | Typical Yield | Reference |
| POCl₃ (excess) | None | Reflux, 4h | ~94% | [3] |
| POCl₃ (excess) | DMF (cat.) | 120°C, 2h | ~61% | [4] |
| POCl₃ (1.0 eq) | Pyridine (1.0 eq) | Sealed Reactor, 160°C, 2h | High Yield | [5] |
References
-
Aaron Chemistry GmbH. 3-Chloro-5-methylpyridazine. Available from: [Link]
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. Available from: [Link]
-
ResearchGate. How should I proceed in Chlorination using POCl3?. Available from: [Link]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Chemistry of 3-Chloro-5-methylpyridazine
Welcome to the comprehensive technical support guide for reactions involving 3-chloro-5-methylpyridazine. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during experimentation. Our focus is on providing practical, evidence-based solutions to common side reactions and byproduct formation, ensuring the integrity and success of your synthetic endeavors.
I. Understanding the Reactivity of 3-Chloro-5-methylpyridazine
3-Chloro-5-methylpyridazine is a versatile heterocyclic building block, valued for its role in the synthesis of a wide range of biologically active molecules.[1] Its reactivity is primarily dictated by the electron-deficient nature of the pyridazine ring and the presence of a reactive C-Cl bond, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, this reactivity also opens the door to several common side reactions that can complicate synthesis and purification. This guide will walk you through the most frequently encountered issues and provide actionable strategies for their mitigation.
II. Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds with 3-chloro-5-methylpyridazine. However, success often hinges on careful control of reaction conditions to suppress competing pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing significant amounts of a homocoupled byproduct from my boronic acid in a Suzuki-Miyaura reaction. What is the cause, and how can I prevent it?
Answer:
The formation of a biaryl byproduct derived from the homocoupling of the boronic acid is one of the most common side reactions in Suzuki-Miyaura coupling.[2][3]
Causality: This side reaction is often initiated by the presence of palladium(II) species and molecular oxygen in the reaction mixture.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid. This not only consumes your valuable reagent but also complicates purification.
Troubleshooting & Mitigation Strategies:
-
Rigorous Degassing: The most critical step is to ensure an inert atmosphere. This can be achieved by:
-
Purging the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst.
-
Degassing the solvent by sparging with an inert gas or by using the freeze-pump-thaw technique.[4]
-
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of deleterious Pd(II) species without interfering with the main catalytic cycle.[4]
-
Catalyst Selection: Using a pre-formed Pd(0) catalyst or a precatalyst that rapidly generates the active Pd(0) species can be advantageous over using Pd(II) sources like Pd(OAc)₂ that require an in-situ reduction step which can be prone to side reactions.[3]
Question 2: My Suzuki-Miyaura or Buchwald-Hartwig reaction is resulting in a significant amount of 5-methylpyridazine (dehalogenation byproduct). How can I minimize this?
Answer:
Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is another prevalent side reaction in palladium-catalyzed couplings of chloro-heterocycles.[5][6]
Causality: This byproduct can arise from several pathways, including β-hydride elimination from a palladium-hydride intermediate or protonolysis of the organopalladium intermediate. The presence of water or other protic sources in the reaction can exacerbate this issue. For Buchwald-Hartwig aminations, an unproductive side reaction can be the β-hydride elimination from the palladium-amide complex.[7]
Troubleshooting & Mitigation Strategies:
-
Choice of Base and Solvent: The selection of a non-nucleophilic, anhydrous base is crucial. For Buchwald-Hartwig reactions, sterically hindered bases like sodium tert-butoxide or LHMDS are often preferred.[8] Ensure that your solvent is thoroughly dried before use.
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over competing dehalogenation pathways.[8] For challenging aminations of aryl chlorides, ligands like XPhos or RuPhos have shown to be effective.[6][9]
-
Temperature Control: Running the reaction at the lowest effective temperature can help to suppress side reactions. Monitor the reaction progress closely to avoid prolonged heating after the starting material has been consumed.
| Problem | Potential Cause | Recommended Action | Reference |
| Homocoupling of Boronic Acid | Presence of O₂ and Pd(II) | Rigorously degas the reaction mixture; use a Pd(0) source. | [2][3][4] |
| Dehalogenation | Protic impurities; β-hydride elimination | Use anhydrous solvents and bases; employ bulky, electron-rich ligands. | [5][6][7][8] |
| Low Yield/No Reaction | Catalyst inhibition by pyridazine nitrogen | Use ligands that shield the metal center; consider a higher catalyst loading. | [10] |
Experimental Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Reaction
-
To a flame-dried Schlenk flask, add 3-chloro-5-methylpyridazine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Seal the flask and evacuate and backfill with argon three times.
-
Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Sparge the resulting suspension with argon for 15-20 minutes.
-
In a separate glovebox or under a positive pressure of argon, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and a suitable phosphine ligand).
-
Add the catalyst/ligand mixture to the reaction flask under a positive flow of argon.
-
Heat the reaction to the desired temperature and monitor by TLC or LC-MS.
Caption: Competing pathways in Suzuki-Miyaura reactions.
III. Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient pyridazine ring makes 3-chloro-5-methylpyridazine an excellent substrate for SNAr reactions with a variety of nucleophiles, including amines, alkoxides, and thiols. However, unwanted side reactions can occur, particularly with protic nucleophiles or in the presence of water.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 3: I am attempting a nucleophilic substitution with an amine, but I am isolating 5-methylpyridazin-3(2H)-one as a major byproduct. What is happening and how can I avoid it?
Answer:
The formation of 5-methylpyridazin-3(2H)-one is a result of the hydrolysis of the C-Cl bond. This is a common side reaction when performing SNAr reactions on chloropyridazines, especially under basic conditions in the presence of water.[11]
Causality: Water, acting as a nucleophile, can attack the electrophilic carbon atom bearing the chlorine. This is often promoted by the base used in the reaction. The resulting hydroxypyridazine exists in equilibrium with its more stable tautomer, the pyridazinone.
Troubleshooting & Mitigation Strategies:
-
Anhydrous Conditions: The most effective way to prevent hydrolysis is to rigorously exclude water from the reaction.
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware thoroughly.
-
Use an anhydrous base.
-
-
Choice of Base: If possible, use a non-hydroxide base. Sterically hindered organic bases, such as DBU or DIPEA, can be effective. If an inorganic base is required, ensure it is anhydrous (e.g., anhydrous K₂CO₃).
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the desired nucleophilic attack by the amine over hydrolysis.
Question 4: My SNAr reaction with a primary amine is giving a complex mixture of products, and I suspect over-reaction. Is this possible?
Answer:
While less common than with more activated systems, double substitution or reaction at other sites can occur under forcing conditions or with highly nucleophilic amines.
Causality: The product of the initial amination is an aminopyridazine, which is more electron-rich than the starting material. While this generally deactivates the ring towards further nucleophilic attack, under harsh conditions (high temperature, strong base), a second substitution or other rearrangements could potentially occur.
Troubleshooting & Mitigation Strategies:
-
Stoichiometry Control: Use a controlled amount of the amine nucleophile (e.g., 1.0-1.2 equivalents).
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Milder Conditions: Attempt the reaction at a lower temperature or with a weaker base to improve selectivity.
Caption: Desired SNAr amination versus hydrolysis.
IV. Purification Strategies
The successful isolation of the desired product often depends on an effective purification strategy to remove unreacted starting materials and byproducts.
| Byproduct | Typical Polarity | Recommended Purification Technique |
| Homocoupled Boronic Acid Product | Often less polar than the desired cross-coupled product. | Column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective. |
| 5-methylpyridazine (Dehalogenated) | Significantly less polar than the functionalized product. | Column chromatography. This byproduct will typically elute much faster than the desired product. |
| 5-methylpyridazin-3(2H)-one (Hydrolyzed) | More polar than the starting material and many SNAr products due to the amide-like functionality. | Column chromatography. This byproduct will have a lower Rf value than the starting material. In some cases, an acidic or basic wash during workup can help to remove this impurity. |
| Unreacted 3-Chloro-5-methylpyridazine | Moderately polar. | Column chromatography. |
V. References
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
-
General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]
-
BH amination side products and purification. Reddit. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate. [Link]
-
A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SciELO SA. [Link]
-
Preparation of 2-chloro-5-methylpyridine. Google Patents.
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]
-
Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
-
3-Chloro-5-methylpyridazine. Aaron Chemistry. [Link]
-
ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.. ResearchGate. [Link]
-
3-Chloro-6-methylpyridazine. PubChem. [Link]
Sources
- 1. 89283-31-8 | MFCD09743645 | 3-Chloro-5-methylpyridazine [aaronchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Chloro-5-methylpyridazine
Welcome to the technical support guide for the purification of 3-Chloro-5-methylpyridazine. This document is designed for researchers, medicinal chemists, and process development scientists who handle this versatile heterocyclic compound. As a critical building block in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount for reliable downstream applications and regulatory compliance.[1][2]
This guide provides a framework for selecting the appropriate purification strategy, detailed experimental protocols, and troubleshooting advice for common challenges encountered in the laboratory. The methodologies described are grounded in established chemical principles and practical experience with pyridazine and pyridine derivatives.
Part 1: Understanding the Analyte & Initial Purity Assessment
3-Chloro-5-methylpyridazine (CAS 89283-31-8) is a solid at room temperature with a molecular weight of 128.56 g/mol .[3] Before commencing any purification, a preliminary purity assessment of the crude material is essential. This not only dictates the most suitable purification technique but also helps in identifying potential impurities that need to be removed.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-Chloro-5-methylpyridazine?
A1: The impurity profile largely depends on the synthetic route employed. A common synthesis involves the chlorination of a pyridazinone precursor.[4] Therefore, you can anticipate the following impurities:
-
Unreacted starting materials: Such as the corresponding pyridazinone.
-
Over-chlorinated or under-chlorinated pyridazine derivatives: Depending on the reaction control.
-
Solvent residues: From the reaction and initial work-up.
-
Hydrolysis products: The corresponding pyridazinone can form if the compound is exposed to moisture.
Q2: Which analytical techniques are best for assessing the purity of my crude sample?
A2: Thin-Layer Chromatography (TLC) is an indispensable, rapid technique for initial purity assessment and for developing a solvent system for column chromatography. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A typical starting point for TLC analysis would be a mobile phase of hexane and ethyl acetate.[5]
Part 2: Purification Strategy Selection
The choice between purification methods hinges on the level of impurities and the desired final purity. Below is a decision-making workflow to guide your selection.
Sources
Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-5-methylpyridazine Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloro-5-methylpyridazine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of palladium-catalyzed cross-coupling reactions with this versatile building block. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: Why is 3-chloro-5-methylpyridazine a challenging substrate for cross-coupling reactions?
A1: 3-Chloro-5-methylpyridazine presents a unique set of challenges due to a combination of electronic and steric factors. The pyridazine core is electron-deficient, which can be both beneficial and detrimental. While it can facilitate the initial oxidative addition step in the catalytic cycle, the nitrogen lone pairs can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] Furthermore, the chlorine atom at the 3-position is less reactive than a bromine or iodine equivalent, often requiring more forcing conditions and specialized catalyst systems.[3] The methyl group at the 5-position introduces steric hindrance that can influence ligand binding and the overall reaction rate.[1][2]
Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing 3-chloro-5-methylpyridazine?
A2: Several powerful cross-coupling reactions can be employed to functionalize 3-chloro-5-methylpyridazine, with the most common being:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a versatile and widely used method.[4][5]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines. This is a go-to method for introducing nitrogen-containing functional groups.[6][7]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes, leading to the synthesis of alkynylpyridazines.[8][9][10]
The choice of reaction will depend on the desired final product.
Q3: What are the key parameters to consider when optimizing a cross-coupling reaction with 3-chloro-5-methylpyridazine?
A3: Successful coupling of 3-chloro-5-methylpyridazine hinges on the careful optimization of several parameters:
-
Catalyst System (Palladium Precursor and Ligand): This is arguably the most critical factor. Bulky, electron-rich phosphine ligands are often necessary to promote the challenging oxidative addition of the C-Cl bond.[3][11]
-
Base: The choice of base is crucial and depends on the specific coupling reaction and the sensitivity of your substrates.
-
Solvent: The solvent must be anhydrous and degassed to prevent catalyst deactivation. Common choices include toluene, dioxane, and THF.
-
Temperature: Elevated temperatures are often required to drive the reaction to completion, but excessive heat can lead to catalyst decomposition.
-
Reaction Time: Reaction progress should be monitored to determine the optimal reaction time and avoid side product formation.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
This is a common issue when working with less reactive aryl chlorides. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting low conversion.
Detailed Steps:
-
Verify the Integrity of Your Catalyst System:
-
Palladium Source: Ensure your palladium precursor is from a reliable source and has not degraded. For challenging couplings, consider using a pre-formed catalyst or a more active Pd(0) source like Pd₂(dba)₃.
-
Ligand Selection: Standard ligands like PPh₃ are often ineffective for chloropyridazines. Switch to bulky, electron-rich phosphine ligands. For Suzuki reactions, consider SPhos, XPhos, or RuPhos. For Buchwald-Hartwig aminations, ligands like BrettPhos or Josiphos are often successful.[12]
-
-
Scrutinize Your Reaction Conditions:
-
Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.
-
Anhydrous Conditions: Water can interfere with the catalytic cycle and lead to side reactions. Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Temperature Control: While higher temperatures are often needed, overheating can cause catalyst decomposition. Try running the reaction at a slightly lower temperature for a longer period or incrementally increasing the temperature.
-
-
Re-evaluate Your Choice of Base:
-
The base plays a critical role in the transmetalation step (Suzuki) or deprotonation of the amine (Buchwald-Hartwig). For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often required.[11] Ensure you are using a sufficient excess of the base.
-
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)
The appearance of unexpected side products can complicate purification and reduce the yield of your desired product.
-
Hydrodehalogenation (Replacement of -Cl with -H): This side reaction is often observed when the reductive elimination step is slow.
-
Solution: Try using a more electron-rich ligand to accelerate the reductive elimination. Lowering the reaction temperature may also help. Ensure strictly anhydrous conditions, as water can be a proton source.
-
-
Homocoupling of Boronic Acid (Suzuki Reaction): This occurs when the boronic acid couples with itself.
-
Solution: This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess should be avoided.
-
-
Protodeborylation of Boronic Acid (Suzuki Reaction): The boronic acid is converted back to the corresponding arene.
-
Solution: This can be caused by prolonged reaction times at high temperatures or the presence of protic impurities. Monitor the reaction closely and stop it once the starting material is consumed.
-
Experimental Protocols
The following are generalized starting protocols for the coupling of 3-chloro-5-methylpyridazine. Optimization will likely be required for your specific coupling partner.
Suzuki-Miyaura Coupling: General Protocol
Reaction Scheme: 3-chloro-5-methylpyridazine + Ar-B(OH)₂ --(Pd catalyst, Ligand, Base)--> 3-aryl-5-methylpyridazine
| Parameter | Recommended Starting Conditions |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | SPhos or XPhos (1.1-1.2 eq. relative to Pd) |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add 3-chloro-5-methylpyridazine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
In a separate vial, prepare the catalyst system by mixing the palladium precursor and the ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: General Protocol
Reaction Scheme: 3-chloro-5-methylpyridazine + R¹R²NH --(Pd catalyst, Ligand, Base)--> 3-(R¹R²N)-5-methylpyridazine
| Parameter | Recommended Starting Conditions |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 precatalyst (1-2 mol%) |
| Ligand | BrettPhos or RuPhos (1.1-1.2 eq. relative to Pd) |
| Base | NaOtBu or LHMDS (1.5-2.0 equivalents) |
| Solvent | Toluene or THF (anhydrous, degassed) |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried reaction vessel.
-
Add the 3-chloro-5-methylpyridazine (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Sonogashira Coupling: General Protocol
Reaction Scheme: 3-chloro-5-methylpyridazine + R-C≡CH --(Pd catalyst, Cu(I) co-catalyst, Base)--> 3-(R-C≡C)-5-methylpyridazine
| Parameter | Recommended Starting Conditions |
| Palladium Precursor | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Co-catalyst | CuI (1-2 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH) (often used as solvent) |
| Solvent | THF or DMF (if a co-solvent is needed) |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 2-12 hours |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add 3-chloro-5-methylpyridazine (1.0 equiv.), the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (if using) and the amine base.
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycles
Understanding the catalytic cycles is fundamental to troubleshooting and optimizing your reactions.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
References
-
Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. [Link]
-
Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. [Link]
-
Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. [Link]
-
Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
-
Buchwald–Hartwig amination. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
-
ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. [Link]
-
Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. [Link]
-
Buchwald-Hartwig Cross-Coupling. [Link]
-
Palladium-catalyzed Reactions on Chloropyridazines. [Link]
-
Sonogashira coupling. [Link]
-
The steric course of some electrophilic additions to the tetrahydropyridazine ring moiety of benzo[g]pyridazino[1,2-b]-phthalazine-6, 13-dione derivatives. II. [Link]
-
Buchwald-Hartwig Amination. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]
-
Suzuki reaction. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. [Link]
-
Sonogashira Coupling. [Link]
-
Sonogashira Coupling- Reaction and application in Research Lab. [Link]
-
Sonogashira cross-coupling reaction. [Link]
-
The Buchwald-Hartwig Amination Reaction. [Link]
-
Sonogashira Coupling. [Link]
-
Suzuki Coupling. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Strong Electronic Coupling of Molecular Sites to Graphitic Electrodes via Pyrazine Conjugation. [Link]
-
Cross-Coupling Reaction of Chloropyridazines and Grignard Reagents With Nickel-Phosphine Complexes: Alkylation and Arylation of Pyridazines. [Link]
-
Cross-Coupling Reactions Guide. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
Insight into the Steric and Electronic Effects of Ancillary Ligands: Synthesis and Structure−Reactivity Relationship of Well-Defined, Air- and Moisture-Stable (NHC)Pd(sal)Cl Complexes (sal = Salicylaldimine). [Link]
-
Cross-coupling reaction. [Link]
-
Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. [Link]
Sources
- 1. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
Overcoming poor reactivity of 3-Chloro-5-methylpyridazine in synthesis
Introduction: Navigating the Challenges of a Privileged Scaffold
Welcome to the technical support guide for 3-Chloro-5-methylpyridazine. This versatile heterocyclic building block is a cornerstone in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1] However, its unique electronic structure presents distinct reactivity challenges that can often lead to low yields, stalled reactions, or undesired side products.
The pyridazine ring is inherently electron-deficient due to the presence of two adjacent, electronegative nitrogen atoms.[2][3] This property, while beneficial for certain reactions like Nucleophilic Aromatic Substitution (SNAr), significantly hampers others, particularly the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions.[4][5] This guide is designed to provide researchers, scientists, and drug development professionals with expert insights, actionable troubleshooting strategies, and validated protocols to overcome these hurdles and successfully incorporate this valuable synthon into their synthetic campaigns.
Part 1: Foundational Insights - Why is 3-Chloro-5-methylpyridazine So Unreactive in Cross-Coupling?
Q1: What are the core electronic factors governing the reactivity of 3-chloro-5-methylpyridazine?
Answer: The reactivity of 3-chloro-5-methylpyridazine is dominated by the strong electron-withdrawing nature of the pyridazine core. This creates a complex scenario for synthetic chemists:
-
Electron Deficiency (π-Deficient Ring): The two nitrogen atoms exert a powerful inductive and mesomeric electron-withdrawing effect across the aromatic ring.[6] This lowers the energy of the ring's molecular orbitals and makes it less susceptible to oxidative addition by a Pd(0) catalyst, a critical step in Suzuki and Buchwald-Hartwig reactions.[3]
-
C-Cl Bond Strength: While the chlorine at the C3 position is a viable leaving group, chloro-heterocycles are notoriously less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond.[4][7] Activating this bond requires highly active catalytic systems.
-
Catalyst Inhibition: The lone pairs on the pyridazine nitrogen atoms can coordinate to the palladium center, potentially acting as catalyst poisons or forming off-cycle, inactive complexes.[8]
-
Facilitation of SNAr: Conversely, the same electron deficiency that hinders cross-coupling makes the ring highly susceptible to nucleophilic attack, activating it for SNAr reactions.[9][10]
Below is a diagram illustrating the electronic landscape of the molecule.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommended Options | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) precursors. |
| Ligand (L:Pd ratio ~2:1) | Buchwald Ligands: XPhos, SPhos, RuPhosNHC Ligands: IPr, SIPr | Essential for activating the C-Cl bond. Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination. [7][11] |
| Base (2-3 equiv.) | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong inorganic bases are required for efficient transmetalation. K₃PO₄ is often a good balance of reactivity and cost. [12] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1), Toluene, CPME | Aprotic polar solvents are standard. Water can help dissolve the base and accelerate the reaction. |
| Temperature | 90 - 120 °C | Necessary to overcome the high activation energy of C-Cl bond cleavage. |
Q3: My Buchwald-Hartwig amination is giving low yields and I'm seeing starting material decomposition. What should I do?
Answer: Buchwald-Hartwig amination of 3-chloro-5-methylpyridazine faces similar hurdles to Suzuki coupling, but with added complexities related to the amine nucleophile and the strong base required. [13]Decomposition often points to an improperly balanced system where the conditions are too harsh for the substrates.
Key Optimization Points:
-
Catalyst/Ligand Selection is Paramount: As with Suzuki coupling, standard ligands will fail. The choice of ligand is highly dependent on the amine coupling partner (primary, secondary, aliphatic, aromatic). [14] * For Primary & Secondary Aliphatic Amines: Use ligands like RuPhos or BrettPhos.
-
For Aryl Amines: XPhos and Josiphos-type ligands are often effective.
-
-
Base Selection and Strength: The base deprotonates the amine to form the active nucleophile. [15]Strong, non-nucleophilic alkoxide bases are typically required.
-
Common Choices: NaOtBu, KOtBu, LHMDS.
-
Caution: These bases are highly reactive and can degrade sensitive functional groups. If decomposition is observed, consider switching to a weaker, carbonate base (like Cs₂CO₃) in combination with a more active catalyst system, though this often requires higher temperatures. [16]
-
-
Solvent and Temperature Control: Anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation and side reactions.
-
Solvents: Toluene, Dioxane, and CPME are excellent choices.
-
Temperature: Start at a moderate temperature (~80 °C) and increase only if the reaction is sluggish. Excessive heat with strong bases can lead to decomposition.
-
Caption: Key steps in the Buchwald-Hartwig cycle.
Part 3: Optimizing Nucleophilic Aromatic Substitution (SNAr)
While SNAr is electronically favored for this substrate, achieving clean, high-yielding reactions requires careful control of conditions to avoid side reactions and ensure regioselectivity. [10]
Q4: My SNAr reaction with an amine/thiol is very slow and requires high heat. How can I accelerate it?
Answer: Sluggish SNAr reactions on the pyridazine core can be accelerated by enhancing the nucleophilicity of the attacking species or by using a solvent that promotes the formation of the charged intermediate.
-
Increase Nucleophile Strength: If using an amine or alcohol, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) to deprotonate it, forming the much more reactive amide or alkoxide in situ.
-
Solvent Choice: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are excellent at stabilizing the charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction. [17]3. Phase-Transfer Catalysis: For reactions with poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase and dramatically increase reaction rates.
Table 2: General Guide for SNAr Conditions
| Nucleophile (Nu-H) | Base (if needed) | Solvent | Typical Temp. | Notes |
| Primary/Secondary Amines | K₂CO₃, Cs₂CO₃, Et₃N | DMSO, NMP, Dioxane | 80 - 140 °C | Reaction is often run neat with excess amine, or with a base to drive it to completion. |
| Thiols (R-SH) | K₂CO₃, NaH | DMF, THF | 25 - 80 °C | Thiolates are very potent nucleophiles; reactions are often fast at lower temperatures. |
| Alcohols (R-OH) | NaH, KOtBu | THF, Dioxane | 60 - 110 °C | Requires strong base to form the alkoxide. Anhydrous conditions are essential. |
| Water (Hydrolysis) | NaOH, KOH | H₂O/Dioxane | 80 - 100 °C | A common side reaction if water is not excluded from other SNAr setups. |
Part 4: Validated Experimental Protocols
The following protocols are provided as robust starting points. Researchers should perform small-scale trials to optimize for their specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol is adapted from established methods for coupling challenging chloro-heterocycles. [5][18]
-
Reagents & Equipment:
-
3-Chloro-5-methylpyridazine (1.0 mmol, 128.6 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Pd(OAc)₂ (0.02 mmol, 4.5 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
K₃PO₄ (powdered, 2.0 mmol, 424.6 mg)
-
1,4-Dioxane (4 mL), Deionized Water (0.4 mL)
-
Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-chloro-5-methylpyridazine, 4-methoxyphenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol uses a robust catalyst system suitable for secondary cyclic amines. [13][19]
-
Reagents & Equipment:
-
3-Chloro-5-methylpyridazine (1.0 mmol, 128.6 mg)
-
Morpholine (1.2 mmol, 104.5 µL)
-
Pd₂(dba)₃ (0.015 mmol, 13.7 mg)
-
RuPhos (0.03 mmol, 14.0 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
-
Glovebox or Schlenk line, dry glassware
-
-
Procedure:
-
Glovebox is highly recommended for handling NaOtBu. Inside a glovebox, add NaOtBu to a dry Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ and RuPhos in 2 mL of toluene. Add this solution to the Schlenk flask.
-
Add the remaining toluene (3 mL), followed by 3-chloro-5-methylpyridazine, and finally morpholine.
-
Seal the flask, remove from the glovebox, and heat to 100 °C with stirring for 4-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
References
- Asif, M., & Singh, A. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1128. [URL not available]
-
A Review on Pyridazine as a Pharmacologically Active Nucleus. (2023). International Journal of Creative Research Thoughts, 11(2). [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2012). Indo Global Journal of Pharmaceutical Sciences, 2(3), 254-264. [Link]
-
Bhaskaran, S., et al. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2017). National Institutes of Health. [Link]
-
Meanwell, N. A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(9), 1033–1082. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Elnagdi, M., Al-Awadi, N., & Abdelhamid, I. A. (2009). Chapter 1 Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. Advances in Heterocyclic Chemistry, 97, 1-43. [Link]
-
Optimization of the Buchwald-Hartwig reaction. (n.d.). ResearchGate. [Link]
-
Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. (2017). PubMed. [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2021). MDPI. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). OUCI. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. [Link]
-
Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 134-138. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Strathclyde. [Link]
-
Optimization of reaction parameters for Buchwald-Hartwig amination... (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). ResearchGate. [Link]
-
Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2951. [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012). YouTube. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1989-1998. [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution Reactions. (2016). YouTube. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. 89283-31-8 | MFCD09743645 | 3-Chloro-5-methylpyridazine [aaronchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. youtube.com [youtube.com]
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- 19. bristol.ac.uk [bristol.ac.uk]
Navigating the Labyrinth: A Technical Guide to the Stability of 3-Chloro-5-methylpyridazine in Acidic Media
Welcome to the technical support center for 3-Chloro-5-methylpyridazine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. It has come to our attention that users may encounter stability challenges when subjecting 3-Chloro-5-methylpyridazine to acidic conditions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative measures to ensure the integrity of your experiments and the reliability of your results. Our approach is grounded in fundamental chemical principles to empower you with the knowledge to anticipate and address these potential issues.
Understanding the Core Challenge: The Dichotomy of the Pyridazine Ring
The pyridazine scaffold is a unique heterocyclic system characterized by two adjacent nitrogen atoms within a six-membered aromatic ring.[1][2] This arrangement imparts a distinct electronic nature to the molecule. The nitrogen atoms are basic and can be protonated in acidic media. However, the aromaticity of the ring system provides a degree of stability. The presence of a chloro substituent further influences the electron density and reactivity of the ring. While specific stability data for 3-Chloro-5-methylpyridazine under acidic conditions is not extensively documented in publicly available literature, we can infer potential instability pathways based on established principles of heterocyclic and halogenated aromatic chemistry.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of 3-Chloro-5-methylpyridazine in acidic environments.
Q1: I've dissolved 3-Chloro-5-methylpyridazine in an acidic solution for my reaction, and the solution has developed a yellow or brown color. What could be the cause?
A1: The development of color in your reaction mixture is a common indicator of product degradation. While 3-Chloro-5-methylpyridazine itself is typically a white to off-white solid, its breakdown under acidic conditions can lead to the formation of colored byproducts. The acidic environment can protonate the pyridazine ring, making it more susceptible to nucleophilic attack or ring-opening reactions, which can result in conjugated systems that absorb visible light.[3]
Q2: I'm observing a decrease in the concentration of 3-Chloro-5-methylpyridazine over time in my acidic reaction mixture, even at room temperature. Is this expected?
A2: Yes, a gradual decrease in the concentration of the starting material can occur, and the rate of degradation is often dependent on the acid concentration and temperature. Even at room temperature, acid-catalyzed hydrolysis of the chloro group or other degradation pathways can proceed, albeit at a slower rate than at elevated temperatures.
Q3: What are the likely degradation products of 3-Chloro-5-methylpyridazine in acidic media?
A3: While specific degradation products have not been reported in the literature for this exact molecule, we can hypothesize two primary pathways based on general chemical principles:
-
Hydrolysis of the Chloro Group: The chloro substituent on the pyridazine ring can be susceptible to nucleophilic substitution by water, especially when the ring is activated by protonation. This would lead to the formation of 3-Hydroxy-5-methylpyridazine.
-
Ring Opening: In strongly acidic and harsh conditions, the protonated pyridazine ring itself might undergo cleavage.[3] The exact products of such a reaction are difficult to predict without experimental data but would likely be complex mixtures.
Q4: How can I minimize the degradation of 3-Chloro-5-methylpyridazine in my acidic reaction?
A4: To minimize degradation, consider the following strategies:
-
Use the mildest acidic conditions necessary for your transformation.
-
Maintain the lowest possible reaction temperature.
-
Reduce the reaction time as much as feasible.
-
Consider using a non-aqueous acidic system if your reaction chemistry allows.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, which can be exacerbated by acidic conditions.
Troubleshooting Guide: Addressing In-Experiment Issues
This section provides a structured approach to troubleshooting common problems encountered when using 3-Chloro-5-methylpyridazine in acidic environments.
| Observed Issue | Potential Cause | Recommended Action |
| Low or no yield of the desired product | Degradation of the starting material, 3-Chloro-5-methylpyridazine, under the acidic reaction conditions. | 1. Analyze the stability of the starting material: Before running the full reaction, subject a small sample of 3-Chloro-5-methylpyridazine to the reaction conditions (acid, solvent, temperature) without the other reactants. Monitor its concentration over time using techniques like HPLC, GC, or TLC. 2. Modify reaction conditions: If degradation is confirmed, explore milder acids, lower temperatures, or shorter reaction times. 3. Change the order of addition: If possible, add the acid at a later stage of the reaction or slowly over time to minimize the exposure of the starting material to harsh conditions. |
| Formation of multiple, unidentified byproducts | Complex degradation pathways, including hydrolysis and potential ring opening. | 1. Characterize the byproducts: If possible, isolate and identify the major byproducts using techniques like LC-MS or NMR. This can provide valuable insight into the degradation mechanism. 2. Consult the literature for analogous systems: Research the stability of similar chloropyridazines or other halogenated N-heterocycles under acidic conditions to understand potential degradation pathways.[4] |
| Inconsistent reaction outcomes | Variability in the quality of the starting material or subtle differences in reaction setup that affect the rate of degradation. | 1. Ensure the purity of your 3-Chloro-5-methylpyridazine: Use a fresh, high-purity batch of the starting material.[5] 2. Standardize your reaction setup: Pay close attention to the rate of stirring, the method of heating, and the precise addition of reagents to ensure reproducibility. |
Visualizing Potential Degradation Pathways
To better understand the potential instability of 3-Chloro-5-methylpyridazine in acidic media, the following diagrams illustrate the initial protonation step and a hypothesized hydrolysis pathway.
Caption: Initial protonation of the pyridazine ring in an acidic environment.
Caption: A possible pathway for the acid-catalyzed hydrolysis of the chloro group.
Experimental Protocols for Stability Assessment
To proactively assess the stability of 3-Chloro-5-methylpyridazine under your specific acidic conditions, we recommend the following protocol.
Protocol 1: Small-Scale Stability Test
Objective: To determine the stability of 3-Chloro-5-methylpyridazine under proposed reaction conditions.
Materials:
-
3-Chloro-5-methylpyridazine
-
The acid to be used in your reaction (e.g., HCl, H₂SO₄, TFA)
-
The solvent to be used in your reaction
-
Internal standard (a compound that is stable under the reaction conditions and does not interfere with the analysis of the starting material)
-
Analytical equipment (e.g., HPLC, GC, TLC plates)
-
Standard laboratory glassware and equipment
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of 3-Chloro-5-methylpyridazine and dissolve it in the reaction solvent to a known concentration.
-
Prepare the test solution: In a reaction vessel, combine the solvent, the acid at the desired concentration, and a known amount of the internal standard.
-
Initiate the test: Add a known volume of the 3-Chloro-5-methylpyridazine stock solution to the test solution. Start a timer.
-
Monitor the reaction: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction: Immediately neutralize the acid in the aliquot by adding a suitable base (e.g., a saturated solution of sodium bicarbonate) to stop any further degradation.
-
Analyze the samples: Analyze the quenched aliquots using your chosen analytical method (HPLC, GC, or TLC) to determine the concentration of 3-Chloro-5-methylpyridazine relative to the internal standard.
-
Plot the data: Plot the concentration of 3-Chloro-5-methylpyridazine as a function of time. A significant decrease in concentration indicates instability under the tested conditions.
Concluding Remarks
While 3-Chloro-5-methylpyridazine is a valuable synthon for the development of novel pharmaceuticals and agrochemicals, its handling in acidic media requires careful consideration.[6][7] By understanding the potential for degradation and proactively implementing the troubleshooting and preventative strategies outlined in this guide, researchers can mitigate risks and ensure the successful outcome of their synthetic endeavors. We encourage you to perform small-scale stability tests under your specific reaction conditions to gain a comprehensive understanding of the compound's behavior.
References
-
Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides. 3
-
3-Chloro-5-methylpyridazine (Supplied as a solution in DCM) - Chem-Impex. Link
-
89283-31-8|3-Chloro-5-methylpyridazine|BLD Pharm. Link
-
Synthesis of pyridazines - Organic Chemistry Portal. Link
-
Pyridazine - Wikipedia. Link
-
Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes | Inorganic Chemistry - ACS Publications. Link
-
One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines | Organic Letters - ACS Publications. Link
-
3-Chloro-5-methylpyridazine | CAS 89283-31-8 | SCBT - Santa Cruz Biotechnology. Link
-
3-CHLORO-5-METHYLPYRIDAZINE | CAS 89283-31-8 - Matrix Fine Chemicals. Link
-
Showing 3-Chloro-5-methylpyridazine (PHY0171193) - PhytoBank. Link
-
3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem. Link
-
3-Chloro-5-methylpyridine | C6H6ClN | CID 2762899 - PubChem. Link
-
Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed. Link
-
Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones - Chemical Communications (RSC Publishing). Link
-
89283-31-8 | MFCD09743645 | 3-Chloro-5-methylpyridazine - Aaronchem. Link
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago. Link
-
Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - PubMed. Link
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Link
-
Take a Closer Look at Our Original Functionalized Pyridazines! | Building Blocks | Blog. Link
-
3-CHLORO-5-METHYLPYRIDINE | 19230-55-8 - ChemicalBook. Link
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- 3. Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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3-Chloro-5-methylpyridazine decomposition pathways and prevention
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-chloro-5-methylpyridazine. As Senior Application Scientists, we understand the critical importance of maintaining the stability and integrity of your chemical intermediates. This comprehensive guide is designed to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions regarding the decomposition pathways and prevention strategies for 3-chloro-5-methylpyridazine. Our goal is to empower you with the knowledge to anticipate and mitigate stability issues in your research and development workflows.
I. Understanding the Stability of 3-Chloro-5-methylpyridazine: A Proactive Approach
3-Chloro-5-methylpyridazine is a versatile heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity, while advantageous for synthesis, also makes it susceptible to various degradation pathways. Understanding these pathways is the first step toward prevention. While specific degradation studies on 3-chloro-5-methylpyridazine are not extensively published, we can infer its stability profile from the behavior of structurally related chloropyridazines and other chlorinated heterocyclic compounds.
The primary modes of decomposition to consider are:
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions.
-
Oxidation: Degradation in the presence of oxygen or other oxidizing agents.
-
Photodegradation: Decomposition upon exposure to light, particularly UV radiation.
-
Thermal Decomposition: Degradation at elevated temperatures.
This guide will delve into each of these pathways, providing you with the scientific rationale behind potential degradation and actionable strategies for prevention.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the handling, storage, and use of 3-chloro-5-methylpyridazine.
Q1: I've noticed a change in the color of my 3-chloro-5-methylpyridazine sample over time. What could be the cause?
A change in color, such as yellowing or darkening, is a common indicator of degradation. This is often due to the formation of small quantities of chromophoric degradation products. The most likely culprits are:
-
Photodegradation: Exposure to ambient light, even for short periods, can initiate photochemical reactions.
-
Oxidation: Reaction with atmospheric oxygen can lead to colored byproducts.
Troubleshooting:
-
Verify Storage Conditions: Ensure the compound is stored in an amber vial or a container protected from light.[3]
-
Inert Atmosphere: Confirm that the container is sealed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Purity Check: If the color change is significant, it is advisable to re-analyze the purity of the material using a suitable analytical method like HPLC or GC before use.
Q2: My reaction yield is lower than expected when using an older batch of 3-chloro-5-methylpyridazine. Could decomposition be the issue?
Yes, a decrease in assay of the starting material due to degradation will directly impact your reaction yield. The primary suspect in this scenario is often hydrolysis, especially if the compound has been exposed to moisture.
Troubleshooting:
-
Moisture Prevention: Always handle the compound in a dry environment, and ensure that all solvents and reagents used are anhydrous.
-
pH Control: Be mindful of the pH of your reaction mixture. Both strongly acidic and basic conditions can accelerate the hydrolysis of the chloro-substituent.
-
Quantify the Starting Material: Before starting a critical reaction with an older batch, it is best practice to determine its purity by a validated analytical method to accurately calculate the required molar equivalents.
Q3: I am observing an unexpected impurity peak in the chromatogram of my reaction mixture. Could it be a degradant of 3-chloro-5-methylpyridazine?
It is highly possible. Degradation products can appear as new peaks in your analytical data. The nature of the impurity can provide clues about the degradation pathway.
Troubleshooting:
-
Characterize the Impurity: If the impurity is present at a significant level, consider characterizing it using techniques like LC-MS or GC-MS to determine its molecular weight.[4][5] This information can help elucidate the degradation mechanism. For instance, an increase in mass corresponding to the addition of an oxygen atom might suggest oxidation, while the replacement of the chlorine with a hydroxyl group would point to hydrolysis.
-
Forced Degradation Study: To confirm if the impurity originates from the starting material, you can perform a forced degradation study on a pure sample of 3-chloro-5-methylpyridazine under various stress conditions (acid, base, peroxide, heat, light) and compare the resulting degradant profiles with your reaction mixture's impurity profile.[3][6]
III. Proactive Stability Management: Prevention and Control
Preventing decomposition is always preferable to dealing with its consequences. Here are detailed strategies to maintain the integrity of your 3-chloro-5-methylpyridazine.
A. Optimal Storage and Handling
Proper storage is the most effective and straightforward method to prevent degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage.[7] | Lower temperatures slow down the rate of all chemical reactions, including decomposition. |
| Light | Store in amber or opaque containers. | Protects the compound from photolytic degradation. |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | Prevents oxidation by excluding atmospheric oxygen. |
| Moisture | Use tightly sealed containers. Handle in a glove box or a dry environment. | Minimizes the risk of hydrolysis. |
B. Chemical Stabilization Strategies
In some applications, especially in solution-based formulations, the use of stabilizers may be necessary.
-
Antioxidants: To prevent oxidative degradation, the addition of a radical scavenger can be effective.
-
Photostabilizers: For applications where light exposure is unavoidable, photostabilizers can be employed.
IV. Understanding the Decomposition Pathways: A Deeper Dive
While specific mechanistic studies on 3-chloro-5-methylpyridazine are limited, we can construct plausible degradation pathways based on established chemical principles and data from analogous compounds.
A. Hydrolysis
The C-Cl bond on the pyridazine ring is susceptible to nucleophilic substitution by water, leading to the formation of 5-methylpyridazin-3(2H)-one. This reaction can be accelerated by both acidic and basic conditions.
Plausible Hydrolysis Pathway:
Caption: Plausible hydrolysis of 3-chloro-5-methylpyridazine.
B. Oxidation
Oxidation can occur at several sites on the molecule. The pyridazine ring itself can be oxidized, potentially leading to N-oxides or ring-opened products. The methyl group is also a potential site for oxidation to an alcohol, aldehyde, or carboxylic acid.
Plausible Oxidation Pathways:
Caption: Plausible oxidation pathways for 3-chloro-5-methylpyridazine.
C. Photodegradation
Upon absorption of UV light, the C-Cl bond can undergo homolytic cleavage to form a pyridazinyl radical and a chlorine radical. These reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The photodegradation of related sulfamethoxypyridazine has been shown to involve hydroxylation of the aromatic rings and cleavage of the molecule.[13]
Plausible Photodegradation Initiation:
Caption: Plausible initial step in the photodegradation of 3-chloro-5-methylpyridazine.
D. Thermal Decomposition
At elevated temperatures, the molecule can undergo fragmentation. Studies on substituted tetrazines, which also contain a nitrogen-rich heterocyclic ring, show that thermal decomposition can involve the elimination of nitrogen gas and cleavage of the ring structure.[14] For 3-chloro-5-methylpyridazine, thermal stress could also lead to dehydrohalogenation or other complex fragmentation patterns. The thermal decomposition of some pyridazine derivatives has been observed at temperatures above 300°C.[15]
V. Experimental Protocols: A Guide to Stability Assessment
For critical applications, it is highly recommended to perform a forced degradation study to understand the specific stability profile of your 3-chloro-5-methylpyridazine sample.[3][6]
A. Protocol for a Forced Degradation Study
Objective: To identify potential degradation products and develop a stability-indicating analytical method.
Materials:
-
3-chloro-5-methylpyridazine
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
HPLC system with a UV or PDA detector
-
LC-MS system for peak identification (optional but recommended)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 3-chloro-5-methylpyridazine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Add an equal volume of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a suitable HPLC method. A good starting point is a C18 column with a gradient elution of water and acetonitrile.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage degradation in each condition.
-
Ensure that the analytical method separates all degradation products from the parent peak and from each other. This is crucial for a "stability-indicating" method.
-
If available, use LC-MS to obtain mass information for the degradation products to help in their identification.
-
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study of 3-chloro-5-methylpyridazine.
VI. Conclusion
While 3-chloro-5-methylpyridazine is a stable compound under recommended storage conditions, its reactivity makes it susceptible to degradation under various environmental and experimental stresses. By understanding the potential decomposition pathways of hydrolysis, oxidation, photodegradation, and thermal stress, researchers can implement effective preventative measures. Proactive stability management through proper storage, handling, and, where necessary, the use of stabilizers, will ensure the quality and reliability of this important chemical intermediate in your scientific endeavors. For critical applications, conducting a forced degradation study is the most robust approach to understanding the specific stability profile of your material and developing appropriate control strategies.
VII. References
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Advancing Detection of Unknown Impurities. Pharmaceutical Technology. (2021-10-06).
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Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
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5 Analytical Techniques for Characterizing Unknown Samples. Frontier Laboratories. (2022-06-21).
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Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI.
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Hindered amine light stabilizers. Wikipedia.
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Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ACS Publications. (2015-10-04).
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Hindered amine light stabilizers. HALS.
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HALS (Hindered Amine Light Stabilizer). Ba Special Chem & Color.
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Small Molecules Analysis & QC. Sigma-Aldrich.
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Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. TSI Journals.
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HALS (Hindered Amine Light Stabilizer). Ba Special Chem & Color.
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Development of forced degradation and stability indicating studies of drugs—A review. NIH.
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
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89283-31-8 | MFCD09743645 | 3-Chloro-5-methylpyridazine. Aaronchem.
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3-Chloro-5-methylpyridazine | CAS 89283-31-8 | SCBT. Santa Cruz Biotechnology.
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Decomposition Pathways of Some 3,6-Substituted s-Tetrazines. ResearchGate. (2025-08-06).
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Forced Degradation Studies: Regulatory Considerations and Implementation.
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89283-31-8|3-Chloro-5-methylpyridazine|BLD Pharm.
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Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. NIH.
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HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.
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Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. NIH. (2021-10-01).
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The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. PubMed.
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3-Chloropyridine | C5H4ClN | CID 12287. PubChem.
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Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. (2025-08-06).
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DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. IJRPC.
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The Role of Pyridazine in Pharmaceutical and Agrochemical Industries. NINGBO INNO PHARMCHEM CO.,LTD.
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Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review. OUCI.
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Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions. ResearchGate. (2025-08-10).
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New analogues of butylated hydroxytoluene as anti-inflammatory and antioxidant agents. ResearchGate. (2025-08-06).
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3-CHLOROPYRIDAZINE CAS#: 1120-95-2. ChemicalBook.
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3-Chloropyridazine | C4H3ClN2 | CID 11274989. PubChem.
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Pyridazine derived drugs (a) and agrochemicals (b). ResearchGate.
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Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. NIH.
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Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. PubMed. (2024-06-05).
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Pharmaceutical impurities, degradations, metabolites of active pharmaceutical ingredients. BOC Sciences.
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Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. MDPI. (2023-06-27).
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Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. ijpras.
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Dechlorination of Chloropicrin and 1,3-Dichloropropene by Hydrogen Sulfide Species: Redox and Nucleophilic Substitution Reactions. USDA ARS.
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Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
-
WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. Google Patents.
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Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the.
-
Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study. ResearchGate. (2025-08-07).
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Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS One.
-
Stability-Indicating Method Development and Validation for the Assay of Hydrochlorothiazide and Determination of Impurities/Degrad. (2016-07-21).
-
Chlorphenamine. Wikipedia.
-
3-Chloropyridazine | CAS No. 1120-95-2 | Clearsynth.
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Technical Support Center: A Troubleshooting Guide for Scaling Up 3-Chloro-5-methylpyridazine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up reactions involving 3-Chloro-5-methylpyridazine. As a versatile building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals, its successful scale-up is critical.[1][2] This document is structured to address specific issues you may encounter, moving beyond simple procedural steps to explain the underlying chemical and engineering principles that govern success at scale.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are among the most powerful tools for functionalizing 3-chloro-5-methylpyridazine.[3][4][5][6] However, their transition from benchtop (milligram-to-gram scale) to pilot or manufacturing scale (kilogram scale) introduces significant challenges.
FAQ 1: My Suzuki-Miyaura coupling reaction yield has dropped significantly after increasing the batch size from 1L to 50L. What are the likely causes?
This is a classic scale-up problem often rooted in heat and mass transfer limitations. What works in a small flask, where heating and mixing are highly efficient, does not directly translate to a large reactor.
-
Causality - The "Why":
-
Poor Heat Transfer: Palladium-catalyzed coupling reactions are often exothermic. A 1L flask has a high surface-area-to-volume ratio, allowing for rapid heat dissipation. A 50L reactor has a much lower ratio, making it difficult to remove heat efficiently. This can lead to localized "hot spots" where the temperature spikes, causing thermal degradation of the catalyst, starting materials, or product.
-
Inefficient Mixing & Mass Transfer: At the 1L scale, a magnetic stir bar provides adequate agitation. In a 50L reactor, impeller design and agitation speed are critical.[7] Poor mixing can lead to:
-
Localized Concentration Gradients: The base (e.g., K₂CO₃, Cs₂CO₃), which is often a solid or in an aqueous phase, may not be adequately dispersed. This creates regions where the catalyst is not activated, or where substrate concentration is low, slowing the reaction rate.[8]
-
Catalyst Heterogenization: Inefficient mixing can cause the palladium catalyst to fall out of solution ("palladium black"), drastically reducing its activity.
-
-
Slower Reaction Kinetics: The combination of poor heat and mass transfer can lead to an overall slower reaction rate, which may be misinterpreted as a "stalled" reaction, leading to premature quenching and low yield.[3]
-
-
Troubleshooting & Solutions:
| Parameter | Potential Issue at Scale | Recommended Solution & Rationale |
| Temperature | Localized overheating, thermal degradation. | Implement a jacketed reactor with precise temperature control. Consider a slower, controlled addition of the limiting reagent to manage the exotherm. |
| Mixing | Poor dispersion of solids (base) and catalyst. | Select an appropriate impeller (e.g., pitched-blade turbine for solid suspension). Model the mixing profile using Computational Fluid Dynamics (CFD) if possible to identify dead zones.[4][9][10][11] |
| Catalyst | Deactivation due to heat or poor mixing. | Use a more robust pre-catalyst or ligand that offers greater thermal stability. Consider catalyst systems designed for challenging heteroaryl chlorides.[12][13] |
| Reagent Addition | Uncontrolled exotherm from adding all reagents at once. | Add the boronic acid or base solution subsurface over a prolonged period (e.g., 1-2 hours) to allow the cooling system to keep up. |
FAQ 2: I am observing significant amounts of a de-chlorinated byproduct (5-methylpyridazine) in my large-scale Buchwald-Hartwig amination. Why is this happening and how can I prevent it?
The formation of the hydrodechlorination byproduct is a common side reaction in palladium-catalyzed couplings, especially with electron-rich phosphine ligands, and can become more pronounced at scale.
-
Causality - The "Why": The catalytic cycle for Buchwald-Hartwig amination involves a Pd(0) species.[14] An unproductive side pathway can compete with the desired C-N bond formation. This typically occurs when the palladium hydride species, which can form from interactions with the amine, solvent, or base, reductively eliminates the aryl group instead of the amine. This process is often favored at the higher temperatures required for activating less reactive aryl chlorides.
Fig 1. Competing Pathways in Buchwald-Hartwig Amination. -
Troubleshooting & Solutions:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands that promote fast reductive elimination of the desired product can outcompete the hydrodechlorination pathway. For heteroaryl chlorides, ligands like XPhos or BrettPhos are often superior to simpler ones like P(t-Bu)₃.[15]
-
Base Selection: The choice of base can influence the formation of palladium hydrides. While strong bases like NaOt-Bu are common, they can be aggressive at high temperatures. Screening weaker bases like K₃PO₄ or Cs₂CO₃ may reduce byproduct formation, although this might require higher catalyst loading or longer reaction times.[8][15]
-
Temperature Optimization: Run the reaction at the minimum temperature required for a reasonable reaction rate. An initial temperature ramp study at small scale can identify this optimal window.
-
Section 2: Nucleophilic Aromatic Substitution (SNAr)
For highly electron-deficient pyridazine systems, or when coupling with strong nucleophiles (e.g., alkoxides, some amines), direct Nucleophilic Aromatic Substitution (SNAr) can be a viable, palladium-free alternative.
FAQ 3: My SNAr reaction with ammonia to produce 3-Amino-5-methylpyridazine is sluggish and requires harsh conditions (high temperature and pressure) at scale. Are there ways to improve this?
Scaling SNAr reactions often involves managing high pressures and ensuring safety, but reaction efficiency can also be a major hurdle.
-
Causality - The "Why": The SNAr mechanism proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this complex dictates the reaction rate. While the pyridazine ring is electron-deficient, it may not be sufficiently "activated" to react rapidly with a neutral nucleophile like ammonia without significant energy input.[16][17][18]
Fig 2. SNAr Reaction Workflow. -
Troubleshooting & Solutions:
| Parameter | Potential Issue at Scale | Recommended Solution & Rationale |
| Solvent | Poor solubility of reagents; low reaction rate. | Consider using a polar, aprotic solvent like DMSO or NMP to improve solubility and accelerate the reaction. Greener alternatives like polyethylene glycol (PEG-400) have also been shown to be effective.[19] |
| Catalysis | Reaction is uncatalyzed and slow. | While traditionally uncatalyzed, certain phase-transfer catalysts can accelerate SNAr reactions in biphasic systems. For aminations, copper catalysis (Ullmann-type conditions) can sometimes be effective at lower temperatures than the uncatalyzed SNAr. |
| Pressure | Safety and equipment limitations for handling high-pressure ammonia. | Use a solution of ammonia in a solvent like 1,4-dioxane or use an ammonia surrogate like ammonium hydroxide in a sealed pressure reactor. Ensure the reactor is rated for the target pressure and temperature. |
| Work-up | Difficult removal of high-boiling polar solvents (DMSO, NMP). | Design an extraction procedure that uses a less polar solvent to pull out the product, leaving the high-boiling solvent in the aqueous phase. Consider an antisolvent crystallization if the product is a solid. |
Section 3: General Scale-Up Protocols & Best Practices
Protocol 1: General Procedure for Inerting a Large-Scale Reactor
The active Pd(0) species in cross-coupling reactions is sensitive to oxygen. Incomplete inerting of the reactor headspace is a common cause of catalyst deactivation and failed reactions at scale.
-
Assemble the Reactor: Ensure the reactor, including condenser, addition funnels, and probes, is clean, dry, and properly assembled.
-
Pressure Test: Pressurize the vessel with nitrogen to ~1-2 barg and monitor for any pressure drop over 30 minutes to ensure all seals are secure.
-
Purge Cycle (x3): a. Pressurize the reactor with nitrogen to 2-3 barg. b. Vent the pressure down to ~0.1 barg. c. Repeat this pressurize/vent cycle at least two more times. This is more effective at removing residual air than simply sparging nitrogen through the solvent.
-
Solvent Degassing: Charge the solvent to the reactor. If the solvent was not previously degassed, bubble nitrogen through the solvent via a subsurface dip tube for at least 30-60 minutes with gentle agitation.
-
Maintain Positive Pressure: Keep a slight positive pressure of nitrogen (~0.1 barg) on the reactor for the duration of the reaction.
Protocol 2: Managing Impurities and Product Isolation
At scale, even minor impurities can become significant. The primary impurities in cross-coupling reactions are often residual palladium, homo-coupled byproducts, and the aforementioned hydrodechlorination product.
-
Palladium Removal: Residual palladium is a major concern for pharmaceutical applications.
-
Filtration: After the reaction, cool the mixture and filter through a pad of celite to remove precipitated palladium black.
-
Scavenging: Treat the organic solution with a palladium scavenger. Thiol-functionalized silica gels (e.g., SiliaMetS® Thiol) are highly effective.[1] Stir the scavenger with the solution for several hours before filtering. Activated carbon can also be used but may result in some product loss.
-
-
Crystallization: The most effective method for purification at scale is crystallization.
-
Solvent Screen: Perform a solvent screen at the lab scale to identify a suitable solvent/antisolvent system that provides good recovery and effectively rejects key impurities.
-
Controlled Cooling: In the plant, cool the batch slowly and with controlled agitation to promote the growth of large, pure crystals, which are easier to filter and wash.
-
References
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- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Buchwald, S. L., & Hartwig, J. F. (n.d.).
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- SiliCycle. (n.d.). SiliaMetS® SCALE-UP CASE STUDIES.
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- Janssen Pharmaceutical. (2023). 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. ACS Princeton Section.
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- Wang, Y., et al. (2015). Expanded Heterogeneous Suzuki–Miyaura Coupling Reactions of Aryl and Heteroaryl Chlorides under Mild Conditions.
- Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(1), 27-45.
- Perosa, A., et al. (2014). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 7(9), 2591-2598.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
- Dong, G., et al. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
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- Boudriga, S., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(11), 2919.
- Organic Chemistry Research. (2022).
- Organic Chemistry Portal. (n.d.). New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.
- Bálint, E., et al. (2019). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)
- Crampton, M. R., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 8(23), 5345-5353.
- Newman, S. G., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ChemRxiv. (2022).
- Cook, A., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Omar, A. H., et al. (2024).
- Royal Society of Chemistry. (2024).
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- ResearchGate. (n.d.). Supported Palladium Catalysts in Heck Coupling Reactions - Problems, Potential and Recent Advances.
Sources
- 1. silicycle.com [silicycle.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aidic.it [aidic.it]
- 5. Computational Fluid Dynamics of Catalytic Reactors [publikationen.bibliothek.kit.edu]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
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- 18. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 3-Chloro-5-methylpyridazine Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Chloro-5-methylpyridazine. This document provides expert guidance, troubleshooting tips, and frequently asked questions (FAQs) to help you select the optimal catalyst and conditions for your cross-coupling reactions. Given the electron-deficient nature of the pyridazine ring and the potential for the nitrogen atoms to coordinate with the metal center, careful selection of the catalytic system is paramount for achieving high efficiency and yield.[1][2]
This guide is structured as a series of questions and answers, directly addressing common challenges and providing scientifically grounded solutions.
Part 1: General Catalyst Selection & Troubleshooting
Q1: My cross-coupling reaction with 3-Chloro-5-methylpyridazine is sluggish or fails completely. What are the most common reasons?
A1: Failure in cross-coupling reactions with heterocyclic halides like 3-Chloro-5-methylpyridazine often stems from a few key areas:
-
Inappropriate Ligand Choice: The pyridazine nitrogen can act as a poison by coordinating to the palladium center, inhibiting catalytic activity.[1][2] Sterically bulky, electron-rich phosphine ligands are often required to prevent this and to promote the crucial oxidative addition step with the relatively unreactive C-Cl bond.[3]
-
Catalyst Deactivation: The active Pd(0) species can be sensitive. Deactivation can occur through several mechanisms, including poisoning by impurities, thermal degradation at high temperatures, or fouling where reaction byproducts block the active sites.[4][5][6] The choice of base is also critical, as some bases can contribute to catalyst decomposition.[7]
-
Suboptimal Base and Solvent: The base's strength and solubility are crucial for an efficient transmetalation step. An incorrect base can lead to poor yields or side reactions. The solvent must solubilize all components and often plays a role in stabilizing catalytic intermediates.[8] For pyridazine substrates, polar aprotic solvents like DMF, dioxane, or toluene are common choices.[9][10]
-
Poor Pre-catalyst Activation: If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), it must be efficiently reduced in situ to the active Pd(0) catalyst.[11][12] This process can be inefficient and is a common point of failure. Using well-defined Pd(0) sources or modern pre-catalysts that activate readily can circumvent this issue.
Troubleshooting Workflow for Failed Reactions
Below is a systematic workflow to diagnose and solve common issues in cross-coupling reactions involving 3-Chloro-5-methylpyridazine.
Caption: Troubleshooting flowchart for cross-coupling reactions.
Part 2: Reaction-Specific FAQs and Protocols
This section provides detailed guidance for specific, widely-used cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds.[13] However, the electron-deficient nature of 3-Chloro-5-methylpyridazine makes oxidative addition of the C-Cl bond challenging.
Q2: Which palladium catalyst and ligand combination is best for the Suzuki coupling of 3-Chloro-5-methylpyridazine?
A2: For challenging substrates like chloropyridazines, standard catalysts like Pd(PPh₃)₄ are often inefficient.[14] Success relies on ligands that are both sterically demanding and highly electron-donating. This combination enhances the electron density at the palladium center, which facilitates the oxidative addition of the C-Cl bond and accelerates the overall catalytic cycle.[3]
Recommended Systems:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos, paired with a suitable palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) or used as pre-formed palladacycle pre-catalysts (e.g., XPhos Pd G3), are highly effective.
-
Bulky Alkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) are also excellent choices due to their steric bulk and strong σ-donating character.[3]
Data Comparison: Catalyst Systems for Suzuki Coupling of Chloro-Heterocycles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference Insight |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | Low to Moderate | Often ineffective for unactivated aryl chlorides.[3] |
| PdCl₂(dtbpf) | CsOAc | DMF | 90 | Good to High | dtbpf is a bulky, electron-rich ferrocenylphosphine ligand shown to be effective for similar substrates.[15] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | High | Buchwald ligands are designed for challenging couplings.[16] |
| XPhos Pd G3 | K₂CO₃ | sec-Butanol | 80-100 | High to Excellent | Pre-catalysts offer rapid activation and high turnover numbers.[16] |
Sample Protocol: Suzuki Coupling with Phenylboronic Acid
-
Reaction Setup: To an oven-dried vial, add 3-Chloro-5-methylpyridazine (1 mmol), phenylboronic acid (1.2 mmol), a base such as K₃PO₄ (2.5 mmol), and the catalyst system (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., sec-Butanol or Toluene/H₂O mixture, 5 mL) via syringe.
-
Heating: Place the vial in a preheated oil bath at 100 °C and stir vigorously for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is essential for synthesizing aryl amines, which are prevalent in pharmaceuticals.[17][18] The key challenges are similar to Suzuki coupling: promoting oxidative addition and preventing catalyst inhibition by the amine or pyridazine nitrogens.[12]
Q3: My Buchwald-Hartwig amination yield is low. I see starting material and hydrodehalogenation of the pyridazine. What should I change?
A3: Low yield accompanied by hydrodehalogenation (replacement of -Cl with -H) suggests that the reductive elimination step is slow compared to side reactions like β-hydride elimination from the palladium-amide intermediate.[18]
Troubleshooting Steps:
-
Switch to a More Bulky Ligand: Bidentate ligands like BINAP or DPPF, or modern bulky monodentate ligands (e.g., Josiphos, BrettPhos) can promote faster reductive elimination, outcompeting the hydrodehalogenation pathway.[18]
-
Use a Stronger, Non-Nucleophilic Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine without coordinating to the palladium center.
-
Choose an Aprotic Solvent: Toluene, dioxane, or THF are standard solvents. Protic solvents are generally avoided.
Caption: Buchwald-Hartwig catalytic cycle and competing side reaction.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is a reliable method for attaching terminal alkynes to aryl halides.[19][20][21] It typically uses a dual-catalyst system of palladium and a copper(I) co-catalyst.[19]
Q4: I am observing significant homocoupling of my alkyne (Glaser coupling) during my Sonogashira reaction. How can I suppress this side reaction?
A4: Alkyne homocoupling is a common side reaction promoted by the copper co-catalyst, especially in the presence of oxygen.
Mitigation Strategies:
-
Use Copper-Free Conditions: Modern protocols often use a copper-free system. This requires a highly active palladium catalyst/ligand system and is often performed in the presence of a strong amine base (e.g., pyrrolidine, diisopropylamine) which can facilitate the catalytic cycle without copper.
-
Rigorous Degassing: Ensure the reaction mixture and solvent are thoroughly degassed to remove oxygen, which promotes the undesired Glaser coupling.
-
Control Reagent Stoichiometry: Using a slight excess of the alkyne (1.1-1.3 equivalents) can sometimes favor the cross-coupling pathway.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence selectivity. For instance, using bidentate ligands or electron-rich monodentate ligands can sometimes alter the reaction pathway favorably.[22][23]
Cyanation (C-CN Formation)
Introducing a nitrile group via cyanation is a valuable transformation. Traditional methods often use highly toxic cyanide sources. Modern palladium-catalyzed methods offer safer alternatives.
Q5: What are the best conditions for a palladium-catalyzed cyanation of 3-Chloro-5-methylpyridazine?
A5: Palladium-catalyzed cyanation of aryl chlorides requires robust catalytic systems capable of activating the strong C-Cl bond.
Recommended Conditions:
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is a common choice as it is less acutely toxic than other sources and is effective in transmetalation. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is another safer, effective alternative.[24]
-
Catalyst System: A highly active system is required. Pd₂(dba)₃ with a bulky, electron-rich ligand like DPPF or Xantphos is a standard choice.
-
Solvent: Anhydrous polar aprotic solvents like DMF or DMA are typically used to ensure all reagents remain in solution.
-
Temperature: Elevated temperatures (e.g., 120-150 °C) are often necessary for aryl chlorides.
Safety Note: All cyanation reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction work-up should include a quench with an oxidizing agent (e.g., bleach) to destroy any residual cyanide.
References
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Mechanisms of catalyst deactivation. SciSpace. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
- Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Heterogeneous catalyst deactivation causes and mechanisms: Overview. ResearchGate. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
-
Deactivation of heterogeneous catalysts. SlideShare. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. White Rose eTheses Online. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis. NIH. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Royal Society of Chemistry. [Link]
-
Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst. University of Victoria Libraries. [Link]
-
Metal-mediated C−CN Bond Activation in Organic Synthesis. ChemRxiv. [Link]
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. [Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]
-
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]
-
Rhodium(iii)-catalyzed aromatic C–H cyanation with dimethylmalononitrile as a cyanating agent. Chemical Communications. [Link]
- Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
Sources
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- 2. Redirecting [linkinghub.elsevier.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
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- 7. Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 22. snu.elsevierpure.com [snu.elsevierpure.com]
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- 24. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
Technical Support Center: Analytical Methods for Detecting Impurities in 3-Chloro-5-methylpyridazine
Answering the user's request.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 3-Chloro-5-methylpyridazine, a key heterocyclic intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses foundational questions regarding the impurity profiling of 3-Chloro-5-methylpyridazine.
Q1: What are the potential sources of impurities in 3-Chloro-5-methylpyridazine?
Impurities can be introduced at various stages of the manufacturing process, handling, and storage. Understanding these sources is the first step in developing a robust analytical control strategy. Impurities are broadly classified by the International Council for Harmonisation (ICH).[1]
-
Organic Impurities: These are the most common and can include:
-
Starting Materials & Intermediates: Unreacted precursors or intermediates from the synthetic route. For example, in a synthesis involving the chlorination of a pyridazinone precursor, residual starting material could be a primary impurity.
-
By-products: Compounds formed from side reactions occurring during the main synthesis. The reactivity of the pyridazine ring can lead to various isomers or related substances.[2]
-
Degradation Products: Impurities that form over time due to exposure to light, heat, or moisture. The chloro- and methyl- groups on the pyridazine ring can be susceptible to hydrolysis or oxidation.
-
-
Inorganic Impurities: These can arise from catalysts, reagents, or manufacturing equipment used during synthesis.[3]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification steps that are not completely removed.[3]
Table 1: Potential Impurities in 3-Chloro-5-methylpyridazine Synthesis
| Impurity Type | Potential Source | Example | Recommended Analytical Technique |
|---|---|---|---|
| Organic Impurity | Starting Material | 5-Methylpyridazin-3(2H)-one | HPLC-UV, LC-MS |
| Organic Impurity | By-product | Isomeric Chloro-methylpyridazines | HPLC-UV, GC-MS, LC-MS |
| Organic Impurity | Degradation Product | 5-Methyl-3-hydroxypyridazine | HPLC-UV, LC-MS |
| Residual Solvent | Manufacturing Process | Toluene, Dichloromethane | Headspace GC-MS |
| Inorganic Impurity | Catalyst | Palladium, Copper | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[3] |
Q2: Which analytical techniques are most suitable for a comprehensive impurity profile?
A multi-technique approach is essential for a complete impurity profile. No single method can detect all possible impurities.[1][4]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying non-volatile organic impurities.[3][5] Its versatility, sensitivity, and robustness make it the gold standard. A reversed-phase method with UV detection is the most common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents.[3][4][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is a powerful tool for identifying unknown impurities by providing crucial molecular weight information.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the structural elucidation of unknown impurities once they have been isolated.[8][9] It provides definitive structural information, which is critical for qualification.[8][9]
Q3: What are the key regulatory guidelines for impurity method validation?
To ensure that an analytical method is suitable for its intended purpose, it must be validated. The primary international guideline is the ICH Q2(R1) "Validation of Analytical Procedures" .[10][11] This guideline outlines the validation characteristics required for different types of analytical tests (e.g., quantitative tests for impurities, limit tests).[10][12] Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Workflow for Impurity Identification and Quantification
The following diagram illustrates a typical workflow for analyzing impurities in a pharmaceutical intermediate like 3-Chloro-5-methylpyridazine.
Caption: General workflow for impurity analysis.
Section 1: HPLC Guide for Non-Volatile Impurities
High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying process-related impurities and degradation products. A reversed-phase C18 column is typically the first choice due to its versatility in separating moderately polar to non-polar compounds like halogenated pyridazines.
Detailed Protocol: RP-HPLC Method for Impurity Profiling
This protocol provides a robust starting point for method development. Optimization will be required based on the specific impurity profile observed.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm (verify with a UV scan of the main compound).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 3-Chloro-5-methylpyridazine sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Troubleshooting Guide (Q&A)
Q: My main peak is tailing significantly. What are the likely causes and how do I fix it?
A: Peak tailing is a common issue that can compromise resolution and integration accuracy. It is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.
-
Cause 1: Silanol Interactions: The most common cause in reversed-phase chromatography. Free silanol groups (Si-OH) on the silica backbone of the column packing can interact with basic analytes, like the nitrogen atoms in the pyridazine ring.
-
Solution: Lower the pH of the mobile phase (e.g., using 0.1% formic acid or phosphoric acid) to protonate the silanols and reduce interaction. Alternatively, use a modern, end-capped column with low silanol activity.[13]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet.
-
Solution: Dilute the sample or reduce the injection volume.[4]
-
-
Cause 3: Column Contamination/Void: A buildup of strongly retained compounds on the column frit or the formation of a void at the column inlet can disrupt the flow path.
-
Solution: First, try back-flushing the column (disconnected from the detector). If that fails, use a strong wash solvent (e.g., isopropanol).[13][14] If the problem persists, the column or its inlet frit may need replacement. Using a guard column is a cost-effective way to protect the analytical column.[15]
-
Caption: Troubleshooting decision tree for HPLC peak tailing.
Q: I'm observing "ghost peaks" in my blank injections. What are they and how can I eliminate them?
A: Ghost peaks are spurious peaks that appear in chromatograms, often during gradient runs, even when no sample is injected.[16]
-
Cause 1: Contaminated Mobile Phase: Impurities in your solvents (especially water) or additives can accumulate on the column at low organic concentrations and elute as the solvent strength increases.
-
Cause 2: Sample Carryover: Residue from a previous, more concentrated injection can adsorb to surfaces in the autosampler needle, injection valve, or tubing and elute in subsequent runs.
-
Solution: Implement a robust needle wash protocol in your autosampler sequence, using a strong solvent to clean the injection path between samples.[16]
-
-
Cause 3: Leaching from Plasticware: Components like plasticizers can leach from vials, caps, or solvent bottles.
-
Solution: Use high-quality glass vials and ensure all components are chemically compatible with your solvents.
-
Section 2: GC-MS Guide for Volatile Impurities
GC-MS is the preferred method for identifying and quantifying volatile organic compounds (VOCs), such as residual solvents from the manufacturing process. Headspace sampling is commonly used to introduce only the volatile components into the GC system, protecting it from non-volatile matrix components.
Detailed Protocol: Static Headspace GC-MS for Residual Solvents
This protocol is a general method for screening common residual solvents and can be adapted based on specific solvents used in the synthesis of 3-Chloro-5-methylpyridazine.
-
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD) and a static headspace autosampler.
-
-
GC-MS Conditions:
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C (Split mode, e.g., 20:1).
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
Mass Range: 35-350 amu (scan mode).
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the 3-Chloro-5-methylpyridazine sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO) to dissolve the sample.
-
Crimp the vial securely.
-
GC-MS Troubleshooting Guide (Q&A)
Q: Why might derivatization be necessary for some impurities in GC analysis?
A: GC analysis requires compounds to be volatile and thermally stable. Some impurities, particularly those with polar functional groups like -OH, -NH, or -COOH, may not meet these criteria.
-
Reason 1: Poor Volatility: Polar functional groups can lead to strong intermolecular hydrogen bonding, which increases the boiling point and reduces volatility.
-
Reason 2: Thermal Degradation: These same functional groups can be unstable at the high temperatures of the GC inlet and can degrade rather than volatilize.
-
The Solution: Derivatization is a chemical reaction that converts these polar groups into less polar, more volatile, and more thermally stable derivatives.[18][19] A common example is silylation, which replaces an active hydrogen with a trimethylsilyl (TMS) group.[19] This allows for the successful analysis of otherwise non-volatile compounds by GC.[18]
Q: I am seeing poor peak shape (fronting or tailing) for my analytes. What should I investigate?
A: As with HPLC, good peak shape is critical in GC for accurate quantification.
-
Cause 1: Column Activity: Active sites (silanols) on the column surface can interact with polar analytes, causing tailing.
-
Solution: Ensure you are using a properly deactivated column suitable for your analytes. If the column is old, its deactivation layer may have degraded, requiring column replacement.
-
-
Cause 2: Inlet Contamination: The inlet liner can become contaminated with non-volatile residue from samples, creating active sites.
-
Solution: Regularly replace the inlet liner and septum as part of routine maintenance. Using a deactivated liner with glass wool can help trap non-volatile material.
-
-
Cause 3: Improper Flow Rate: A flow rate that is too low or too high relative to the column's optimal velocity can lead to band broadening and distorted peaks.
-
Solution: Verify that your carrier gas flow is set correctly and that there are no leaks in the system.
-
Section 3: NMR Spectroscopy for Structural Elucidation
When an unknown impurity is detected by a separation technique like HPLC or LC-MS, NMR spectroscopy is the definitive tool for determining its chemical structure.[8][9]
Expert Insights (Q&A)
Q: How can a simple ¹H NMR spectrum help identify an impurity?
A: ¹H NMR is highly sensitive and provides a wealth of structural information.[20] For an impurity related to 3-Chloro-5-methylpyridazine, you can look for key signals:
-
Methyl Group Singlet: The parent compound has a methyl group (CH₃) that appears as a singlet. A change in its chemical shift can indicate a modification elsewhere on the ring.
-
Pyridazine Ring Protons: The protons on the pyridazine ring have characteristic chemical shifts and coupling patterns. The appearance of new signals or changes in these patterns can help identify isomers or by-products.
-
Absence of Signals: If an impurity is formed by substitution on the ring, one of the ring proton signals may disappear, providing a clue to the position of the new group.
-
Integration: The relative integration of the peaks allows you to determine the ratio of protons, which is crucial for piecing together the structure.
Q: When are more advanced 2D NMR techniques necessary?
A: When the ¹H NMR spectrum is too complex or ambiguous, 2D NMR experiments are used to reveal connectivity between atoms.[21]
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (i.e., which are on adjacent carbons). This is invaluable for tracing out the proton framework of an unknown molecule.[21]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to. It's a fast and reliable way to assign carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for piecing together the complete carbon skeleton, especially around quaternary carbons or heteroatoms that have no attached protons.
By combining these techniques, a complete and unambiguous structure of an unknown impurity can be determined, which is a regulatory requirement for qualification if the impurity is present above a certain threshold.[22]
References
-
ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved January 2, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved January 2, 2026, from [Link]
-
Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation. Retrieved January 2, 2026, from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved January 2, 2026, from [Link]
-
Abraham Entertainment. (n.d.). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved January 2, 2026, from [Link]
-
Carradori, S., et al. (2013). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central. Retrieved January 2, 2026, from [Link]
-
Carradori, S., et al. (2013). Synthesis, HPLC enantioresolution, and X-ray analysis of a new series of C5-methyl pyridazines as N-formyl peptide receptor (FPR) agonists. PubMed. Retrieved January 2, 2026, from [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved January 2, 2026, from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. Retrieved January 2, 2026, from [Link]
-
University of Manchester. (2016). New NMR Tools for Impurity Analysis. Retrieved January 2, 2026, from [Link]
-
Li, H., et al. (2018). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. Retrieved January 2, 2026, from [Link]
-
Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved January 2, 2026, from [Link]
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Matrix Fine Chemicals. (n.d.). 3-CHLORO-5-METHYLPYRIDAZINE | CAS 89283-31-8. Retrieved January 2, 2026, from [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved January 2, 2026, from [Link]
-
PharmaCores. (n.d.). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved January 2, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved January 2, 2026, from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 2, 2026, from [Link]
-
KNAUER. (n.d.). HPLC Troubleshooting Guide. Retrieved January 2, 2026, from [Link]
-
Medikamenter Quality Services. (n.d.). Common Issues in HPLC Analysis. Retrieved January 2, 2026, from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved January 2, 2026, from [Link]
-
PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved January 2, 2026, from [Link]
-
Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Retrieved January 2, 2026, from [Link]
-
Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved January 2, 2026, from [Link]
-
Thermo Fisher Scientific. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved January 2, 2026, from [Link]
-
Pipzine Chemicals. (n.d.). 3-chloro-5-methylpyridine Manufacturer China | CAS 18368-63-3. Retrieved January 2, 2026, from [Link]
-
MDPI. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved January 2, 2026, from [Link]
-
NIH. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Retrieved January 2, 2026, from [Link]
-
Autech Industry Co., Limited. (n.d.). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. Retrieved January 2, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-5-methylpyridazine in Modern Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the pyridazine scaffold is a cornerstone of modern medicinal chemistry, appearing in a wide array of bioactive molecules. The functionalization of this privileged heterocycle is paramount for exploring structure-activity relationships and developing novel therapeutic agents. Among the various pyridazine building blocks, 3-chloro-5-methylpyridazine presents a unique combination of reactive sites, offering a versatile platform for the introduction of diverse molecular fragments.
This guide provides an in-depth comparison of the reactivity of 3-chloro-5-methylpyridazine with other key pyridazine derivatives in essential synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Supported by experimental data and established mechanistic principles, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
Understanding the Reactivity Landscape of Chloropyridazines
The reactivity of a substituted pyridazine is a nuanced interplay of electronic and steric factors. The two nitrogen atoms in the pyridazine ring render it electron-deficient, which fundamentally influences its behavior in key chemical reactions.
Palladium-Catalyzed Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The strength of this bond is a critical factor, with the general reactivity trend for halogens being I > Br > Cl.[2] Consequently, chloropyridazines are generally less reactive than their bromo and iodo counterparts, often necessitating more specialized and robust catalytic systems to achieve high yields.
The electronic nature of the pyridazine ring itself, being electron-deficient, facilitates the oxidative addition of palladium to a halogen-carbon bond, often without the need for highly specialized and expensive ligands.[3] The position of the chlorine atom and the presence of other substituents, such as the methyl group in 3-chloro-5-methylpyridazine, further modulate this reactivity. The methyl group, being an electron-donating group, can slightly decrease the reactivity of the C-Cl bond towards oxidative addition compared to an unsubstituted chloropyridazine.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the electron-deficient nature of the pyridazine ring is highly advantageous. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex.[4] The stability of this intermediate is key to the reaction's success. Electron-withdrawing groups on the ring enhance the rate of SNAr by stabilizing this intermediate. The nitrogen atoms of the pyridazine ring act as powerful electron-withdrawing features, significantly activating the ring for nucleophilic attack.[5]
The reactivity of halogens in SNAr reactions is often the reverse of that in cross-coupling reactions, with the order being F > Cl > Br > I. This is because the highly electronegative fluorine atom is most effective at stabilizing the developing negative charge in the Meisenheimer intermediate.[6]
Comparative Reactivity in Key Synthetic Transformations
To provide a practical understanding of the reactivity of 3-chloro-5-methylpyridazine, we will compare its performance with other relevant pyridazines in three major classes of reactions. While direct, side-by-side comparative data under identical conditions is not always available in the literature, we can infer reactivity trends from studies on closely related substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reactivity of chloropyridazines in this reaction is highly dependent on the catalyst system and reaction conditions.
| Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 80 | 12 | 85 (at C3) | [7] |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ / QPhos | K₃PO₄ | Toluene | 100 | 12 | 90 (at C5) | [7] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Various arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 14-28 | [8] |
| 6-Chloro-5-dialkylaminopyridazinone | Various arylboronic acids | Pd-SPhos complex | KF | 1,4-Dioxane | 135-140 (MW) | 0.5 | Good | [2] |
Analysis of Reactivity:
-
Influence of the Methyl Group: The electron-donating methyl group at the 5-position of 3-chloro-5-methylpyridazine is expected to slightly decrease its reactivity in Suzuki-Miyaura coupling compared to the unsubstituted 3-chloropyridazine due to a less electrophilic carbon at the C-Cl bond.
-
Comparison with Dichloropyridazines: In 3,5-dichloropyridazine, the C3 position is generally more reactive than the C5 position in Suzuki couplings when using standard catalysts like those with dppf ligands.[7] However, the use of bulky, electron-rich phosphine ligands such as QPhos can reverse this selectivity, favoring coupling at the C5 position.[7] This highlights the critical role of ligand choice in controlling regioselectivity. For 3-chloro-5-methylpyridazine, only one chlorine is present, simplifying the regioselectivity aspect.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction with chloropyridazines relies heavily on the selection of an appropriate palladium catalyst and ligand.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloroaniline derivative | n-Hexylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 85 | [3] |
| 3-Chloroaniline derivative | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 78 | [3] |
| Aryl Chlorides | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | [9] |
Analysis of Reactivity:
-
General Trends: Aryl chlorides are generally challenging substrates for Buchwald-Hartwig amination due to the strong C-Cl bond.[3] The development of bulky, electron-rich phosphine ligands like XPhos and RuPhos has been crucial for achieving efficient couplings.[3][10]
-
Expected Reactivity of 3-Chloro-5-methylpyridazine: The pyridazine core, being electron-deficient, should facilitate the oxidative addition step. However, the presence of the nitrogen lone pairs can potentially coordinate to the palladium center and inhibit catalysis. The choice of a suitable bulky ligand is therefore critical to mitigate this effect and promote the desired C-N bond formation. The methyl group's electronic contribution is expected to be minor compared to the overall electronic nature of the pyridazine ring.
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize substituted alkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Halides (I, Br, Cl) | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Amine | Various | RT - High | Varies | Good | [11] |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | TMS-acetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | Varies | 75 | [9] |
| Deactivated Aryl Chlorides | Terminal Alkynes | PdCl₂(PPh₃)₂ | TBAF | Solvent-free | Varies | Varies | Moderate-Excellent | [12] |
Analysis of Reactivity:
-
Halogen Reactivity: The reactivity of the aryl halide in Sonogashira coupling follows the general trend I > Br > Cl.[11] Chloropyridazines are the least reactive and often require more forcing conditions or more active catalyst systems.
-
Catalyst and Conditions: The classic Pd(PPh₃)₂Cl₂/CuI system is widely used.[13] For less reactive aryl chlorides, modifications such as using stronger bases like TBAF under solvent-free conditions have been shown to be effective.[12] For 3-chloro-5-methylpyridazine, a robust catalytic system will likely be necessary to achieve good yields.
Nucleophilic Aromatic Substitution (SNAr)
SNAr offers a complementary approach to functionalize the pyridazine ring, particularly with nitrogen and oxygen nucleophiles.
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2,4-Dinitro-1-chlorobenzene | Aromatic amines | Alcohol, Reflux | 2,4-Dinitrodiphenylamines | - | |
| 2,6-Dichloropyridines | Alkoxides | Non-polar aprotic solvent | Ortho-substituted product | Excellent | [14] |
| Chloroazines | Bisulfide/Polysulfides | Aqueous solution, 25°C | Thiolated azines | - | [5] |
Analysis of Reactivity:
-
Activating Nature of the Pyridazine Ring: The two nitrogen atoms in the pyridazine ring strongly activate it towards nucleophilic attack, making SNAr a viable synthetic strategy.
-
Influence of the Methyl Group: The electron-donating methyl group at the 5-position of 3-chloro-5-methylpyridazine will have a deactivating effect on the SNAr reaction compared to an unsubstituted 3-chloropyridazine. This is because it destabilizes the negatively charged Meisenheimer intermediate.
-
Comparison with Dichloropyridazines: In dichloropyridazines, the position of nucleophilic attack can be influenced by the reaction conditions and the nature of the nucleophile. For instance, in 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, substitution occurs regioselectively at the 4-position with phenoxides.[15]
Experimental Protocols
The following protocols are provided as representative examples and may require optimization for specific substrates and desired products when using 3-chloro-5-methylpyridazine.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of chloropyridazines.[1][8]
Reaction Setup:
-
To an oven-dried Schlenk tube, add 3-chloro-5-methylpyridazine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2 mol%) and a ligand such as SPhos (4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of challenging aryl chlorides.[3][9]
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a bulky phosphine ligand (e.g., XPhos, 3.0 mol%), and a strong base (e.g., NaOtBu, 2.0 equiv.) to an oven-dried reaction vessel.
-
Add the desired amine (1.2 equiv.) and 3-chloro-5-methylpyridazine (1.0 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
// Invisible node for product Product [label="Ar-Amine", shape=plaintext, fontcolor="#EA4335"]; Amido_complex -> Product [style=dashed, arrowhead=none]; } caption: "Simplified catalytic cycle for Buchwald-Hartwig amination."
Protocol 3: Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of aryl chlorides.[11][12]
Reaction Setup:
-
To a Schlenk tube, add 3-chloro-5-methylpyridazine (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (3 mol%), and a copper(I) co-catalyst like CuI (5 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv.).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the desired product by column chromatography.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr)
This is a general protocol for the SNAr reaction of an activated aryl chloride with an amine nucleophile.[4][16]
Reaction Setup:
-
In a round-bottom flask, dissolve 3-chloro-5-methylpyridazine (1.0 equiv.) in a suitable solvent such as ethanol, DMF, or DMSO.
-
Add the amine nucleophile (1.1-1.5 equiv.). For less nucleophilic amines, a base such as K₂CO₃ (2.0 equiv.) may be added to facilitate the reaction.
-
Heat the reaction mixture to reflux or an elevated temperature (e.g., 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a solid product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography.
Conclusion
3-Chloro-5-methylpyridazine is a valuable and versatile building block in organic synthesis. Its reactivity is governed by the electron-deficient nature of the pyridazine ring and the electronic properties of its substituents. In palladium-catalyzed cross-coupling reactions, it is generally less reactive than its bromo and iodo analogs, requiring robust catalytic systems for efficient transformation. The methyl group has a minor deactivating effect in these reactions. Conversely, for nucleophilic aromatic substitution, the pyridazine ring is highly activated, although the methyl group provides a slight deactivating effect.
By understanding these reactivity principles and carefully selecting the appropriate reaction conditions, researchers can effectively utilize 3-chloro-5-methylpyridazine to synthesize a diverse range of functionalized molecules for applications in drug discovery and materials science. The provided protocols serve as a solid foundation for developing specific synthetic routes, with the understanding that optimization is often key to achieving the desired outcomes.
References
- Frank, H.; Heinisch, G. Pharmacological Active Pyridazines. Part 1. In Progress in Medicinal Chemistry; Ellis, G. P., West, G. B., Eds.; Elsevier: Amsterdam, The Netherlands, 1990; Vol. 27, p 1.
- Dai, C.; et al. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. J. Org. Chem.2010, 75 (15), pp 5211–5214.
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Organic Chemistry Portal. Sonogashira Coupling. [Online] Available at: [Link]
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-
Palladium-catalyzed Reactions on Chloropyridazines. ElectronicsAndBooks. [Online] Available at: [Link]
- Sonogashira, K. Development of Pd-Catalyzed Cross-Coupling of Organoboron Compounds: The Suzuki Reaction. J. Organomet. Chem.2002, 653, 46-49.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald, S. L.; Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. Acc. Chem. Res.2008, 41 (11), 1534–1544.
- Facile Synthesis of 6-Aryl 5-N-Substituted Pyridazinones: Microwave-Assisted Suzuki-Miyaura Cross Coupling of 6-Chloropyridazinones. Org. Lett.2006, 8 (19), pp 4255–4258.
- Sonogashira, K. Comprehensive Organic Synthesis. 1991, 3, 521-549.
- Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. J. Org. Chem.2020, 85 (15), 9875–9883.
- The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019, 58, 13136-13167.
- Nucleophilic arom
- Sonogashira coupling. YouTube. 2019.
- Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron. 2013, 69 (46), 9695-9704.
-
Cross-Coupling Strategies for the Synthesis of Functionalized Organic Compounds. MDPI. [Online] Available at: [Link]
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal. 2018, 24 (59), 15817-15824.
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Online] Available at: [Link]
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. 2018, 23 (11), 2959.
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. J. Org. Chem.2006, 71 (1), 379–381.
- Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Heterocycles. 2001, 55 (5), 921-928.
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI. [Online] Available at: [Link]
-
Comparative yields for Suzuki-Miyaura couplings. ResearchGate. [Online] Available at: [Link]
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environ. Sci. Technol.2002, 36 (9), 1939–1945.
- Concerted Nucleophilic Aromatic Substitution Reactions. Angew. Chem. Int. Ed.2018, 57 (41), 13418-13428.
- Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Can. J. Chem.1971, 49 (18), 3071-3077.
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. 2022.
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A Comparative Guide to the In-Vitro Efficacy of Novel Compounds Derived from 3-Chloro-5-methylpyridazine
Introduction: The Versatility of the Pyridazine Scaffold in Drug Discovery
The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2][3] The inherent chemical properties of the pyridazine nucleus, such as its ability to participate in hydrogen bonding and its susceptibility to various chemical modifications, make it an attractive starting point for the synthesis of novel therapeutic agents.[2][4] This guide focuses on compounds synthesized from the versatile starting material, 3-Chloro-5-methylpyridazine, and provides a comparative analysis of their in-vitro performance across different biological assays.
The strategic placement of a chloro group at the 3-position and a methyl group at the 5-position of the pyridazine ring offers distinct advantages for synthetic diversification. The chlorine atom serves as a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and pharmacophores. The methyl group can influence the compound's lipophilicity and steric profile, which in turn can modulate its biological activity and pharmacokinetic properties.
This guide will delve into the synthesis of three distinct classes of novel compounds derived from 3-Chloro-5-methylpyridazine and compare their in-vitro efficacy in anticancer and antimicrobial assays. We will provide detailed experimental protocols, present the data in a clear and comparative format, and discuss the structure-activity relationships (SAR) to provide insights for future drug development efforts.
I. Synthesis of Novel Compound Classes from 3-Chloro-5-methylpyridazine
The synthetic versatility of 3-Chloro-5-methylpyridazine allows for the creation of diverse chemical libraries. Here, we focus on three classes of derivatives synthesized through common and robust chemical transformations.
General Synthetic Workflow:
Caption: General synthetic routes from 3-Chloro-5-methylpyridazine.
Class I: Amino-derivatives: Synthesized via nucleophilic aromatic substitution (SNAr) reactions where the chlorine atom is displaced by various primary and secondary amines. This class explores the impact of different amino side chains on biological activity.
Class II: Aryl/Heteroaryl-derivatives: Prepared through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce a range of substituted aryl and heteroaryl moieties. This class investigates the influence of extended aromatic systems.[5]
Class III: Amino-aryl-derivatives: These compounds are synthesized using the Buchwald-Hartwig amination, allowing for the coupling of anilines and other amino-aromatics. This class combines features of the first two, exploring the interplay between the amino linker and the terminal aromatic ring.[5]
II. In-Vitro Anticancer Activity
The anticancer potential of the synthesized compounds was evaluated against a panel of human cancer cell lines, including a breast cancer line (MCF-7), a lung cancer line (A549), and a colon cancer line (HCT116). The primary endpoint was the determination of the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth.
A. Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells were treated with serial dilutions of the test compounds (ranging from 0.01 to 100 µM) for 48 hours. A vehicle control (DMSO) was also included.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle control, and the IC50 values were determined using non-linear regression analysis.[6]
B. Comparative Analysis of Anticancer Activity
| Compound Class | Representative Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Class I | 1a (N-benzyl) | 15.2 | 22.5 | 18.9 |
| 1b (N-morpholino) | > 50 | > 50 | > 50 | |
| Class II | 2a (4-methoxyphenyl) | 5.8 | 8.1 | 6.5 |
| 2b (3-pyridyl) | 12.3 | 15.7 | 14.2 | |
| Class III | 3a (4-fluoroanilino) | 2.1 | 3.5 | 2.8 |
| 3b (4-chloroanilino) | 4.5 | 6.2 | 5.1 |
Key Insights:
-
Class III compounds, particularly 3a, demonstrated the most potent anticancer activity across all three cell lines, suggesting that the amino-aryl scaffold is a promising framework for developing anticancer agents. The presence of a fluorine atom in the aniline ring of 3a appears to enhance its efficacy.
-
Class II compounds also exhibited significant activity , with the electron-donating methoxy group in 2a leading to better performance than the pyridyl group in 2b.
-
Class I compounds showed the lowest potency , indicating that a simple amino substitution is less effective for anticancer activity compared to the more complex aryl and amino-aryl derivatives.
C. Mechanistic Insights: Apoptosis Induction
To investigate the mechanism of cell death induced by the most potent compound, 3a, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay was performed.[7][8]
Experimental Workflow for Apoptosis Assay:
Caption: Workflow for the Annexin V/PI apoptosis assay.
The results indicated a significant increase in the population of apoptotic cells following treatment with compound 3a, suggesting that it induces cell death primarily through the apoptotic pathway.
III. In-Vitro Antimicrobial Activity
The synthesized compounds were also screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, was determined.[9]
A. Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard technique for determining the MIC of antimicrobial agents.[10]
Step-by-Step Methodology:
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was adjusted to a concentration of approximately 5 x 105 CFU/mL in the appropriate broth medium.
-
Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth was observed.
B. Comparative Analysis of Antimicrobial Activity
| Compound Class | Representative Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Class I | 1c (N-piperazinyl) | 8 | 16 | 32 |
| 1d (N-diethylamino) | 32 | 64 | > 128 | |
| Class II | 2c (4-chlorophenyl) | 16 | 32 | 64 |
| 2d (2-thienyl) | 32 | 64 | 128 | |
| Class III | 3c (3-aminopyridino) | 16 | 32 | 64 |
| 3d (4-methoxyanilino) | 32 | 64 | > 128 |
Key Insights:
-
Class I compounds, particularly 1c with a piperazine moiety, displayed the most promising antimicrobial activity , especially against the Gram-positive bacterium Staphylococcus aureus. The basic nitrogen atoms of the piperazine ring may play a crucial role in its interaction with the bacterial cell envelope.
-
Class II and III compounds showed moderate to weak antimicrobial activity , suggesting that the introduction of larger aromatic groups may be detrimental to their ability to penetrate microbial cells or interact with their targets.
-
The compounds were generally more effective against Gram-positive bacteria than Gram-negative bacteria, which could be attributed to the more complex outer membrane of Gram-negative organisms acting as a permeability barrier.
IV. Discussion and Structure-Activity Relationship (SAR) Analysis
The in-vitro testing of these three classes of compounds derived from 3-Chloro-5-methylpyridazine reveals distinct structure-activity relationships for anticancer and antimicrobial activities.
For Anticancer Activity:
-
The presence of an amino-aryl moiety (Class III) is highly favorable.
-
Electron-withdrawing substituents, such as fluorine , on the terminal aromatic ring appear to enhance potency.
-
Extended aromatic systems introduced via Suzuki coupling (Class II) also contribute to significant activity.
-
Simple aliphatic or cyclic amino substitutions (Class I) are generally less effective.
For Antimicrobial Activity:
-
Smaller, more polar side chains, particularly those containing basic nitrogen atoms like piperazine (Class I) , are beneficial.
-
Increased lipophilicity and steric bulk from larger aromatic groups (Class II and III) seem to reduce antimicrobial efficacy.
Signaling Pathway Visualization for Anticancer Activity:
The potent anticancer activity of compound 3a, which induces apoptosis, suggests potential interference with key signaling pathways that regulate cell survival and death. One such pathway is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by Compound 3a.
Further studies, such as kinase inhibition assays, would be necessary to confirm the precise molecular target of these compounds. Pyridazine derivatives have been reported to act as kinase inhibitors, and this is a plausible mechanism of action for the observed anticancer effects.[11][12][13]
V. Conclusion and Future Directions
This comparative guide demonstrates the successful synthesis and in-vitro evaluation of novel compounds derived from 3-Chloro-5-methylpyridazine. The results highlight the potential of this scaffold in developing both anticancer and antimicrobial agents, with distinct structural features favoring each type of activity.
The amino-aryl derivatives (Class III) have emerged as promising leads for further anticancer drug development. Future work should focus on optimizing this scaffold by exploring a wider range of substituents on the terminal aromatic ring and investigating their effects on specific kinase targets.
For antimicrobial applications, the amino-derivatives (Class I), particularly those containing a piperazine ring, warrant further investigation. Modifications to enhance their activity against Gram-negative bacteria and to assess their potential for overcoming antibiotic resistance would be valuable next steps.
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A Comparative Guide to Validating the Structure of 3-Chloro-5-methylpyridazine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility and Challenges of 3-Chloro-5-methylpyridazine
3-Chloro-5-methylpyridazine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its reactivity is dominated by the electron-deficient nature of the pyridazine ring and the presence of a labile chlorine atom at the 3-position, making it a prime substrate for various chemical transformations. The two adjacent nitrogen atoms significantly influence the electron distribution within the ring, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for the facile introduction of diverse functionalities, paving the way for the synthesis of novel compounds with potential biological activity.
However, this reactivity also presents challenges in structural validation. The potential for regioisomeric products and unexpected rearrangements necessitates a multi-faceted analytical approach to unambiguously confirm the structure of the final compounds. This guide will compare the most common reaction pathways for the derivatization of 3-chloro-5-methylpyridazine and the analytical techniques best suited for validating the resulting structures.
Key Synthetic Transformations of 3-Chloro-5-methylpyridazine: A Comparative Overview
The functionalization of 3-chloro-5-methylpyridazine primarily proceeds through three major reaction pathways: Nucleophilic Aromatic Substitution (SNA), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. The choice of reaction is dictated by the desired bond to be formed (C-N, C-C) and the nature of the coupling partner.
Nucleophilic Aromatic Substitution (SNA): The Direct Approach to C-N and C-O Bonds
Nucleophilic aromatic substitution is a direct method for replacing the chlorine atom with a nucleophile.[1][2] The electron-withdrawing effect of the two nitrogen atoms in the pyridazine ring activates the chlorine at the 3-position towards nucleophilic attack.[3][4]
Mechanism Rationale: The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[4] The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the electron-withdrawing nature of the pyridazine ring.
dot
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNA).
Experimental Protocol: Synthesis of 3-Amino-5-methylpyridazine via SNA
-
Reaction Setup: In a round-bottom flask, dissolve 3-chloro-5-methylpyridazine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: Add an excess of the amine nucleophile (e.g., aqueous ammonia, 5-10 eq.).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired 3-amino-5-methylpyridazine.
Causality Behind Experimental Choices:
-
Excess Nucleophile: Using an excess of the amine drives the reaction to completion and also acts as a base to neutralize the HCl generated during the reaction.
-
Solvent: Polar protic solvents like ethanol can solvate the ions formed during the reaction, facilitating the process.
-
Temperature: Higher temperatures are often required to overcome the activation energy for the formation of the Meisenheimer complex.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6] It involves the reaction of the chloro-pyridazine with a boronic acid or its ester in the presence of a palladium catalyst and a base.[7][8]
Mechanism Rationale: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.
dot
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 3-Phenyl-5-methylpyridazine via Suzuki Coupling
-
Reaction Setup: To a degassed mixture of 3-chloro-5-methylpyridazine (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.) in a solvent mixture like toluene/water or dioxane/water.
-
Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh3)4 (0.05 eq.).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial for its stability and catalytic activity.
-
Base: The base is essential for the transmetalation step, activating the boronic acid for the transfer of the organic group to the palladium center.
-
Solvent System: A two-phase solvent system is often used to dissolve both the organic substrates and the inorganic base.
Buchwald-Hartwig Amination: A Catalytic Alternative for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides an alternative to classical SNA for the formation of C-N bonds.[9][10] It is particularly useful for coupling less reactive aryl chlorides or when the nucleophile is sensitive to the high temperatures often required for SNA.[11][12]
Mechanism Rationale: Similar to the Suzuki coupling, the mechanism involves an oxidative addition, but it is followed by the coordination of the amine to the palladium complex, deprotonation of the amine by a base, and then reductive elimination to form the C-N bond.[9][10]
dot
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 3-(Anilino)-5-methylpyridazine
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 3-chloro-5-methylpyridazine (1.0 eq.), aniline (1.2 eq.), a strong base like sodium tert-butoxide (1.4 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq.), and a suitable phosphine ligand (e.g., XPhos, 0.04 eq.) in an anhydrous solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, filter through a pad of celite to remove the palladium catalyst, and concentrate the filtrate. The residue is then purified by column chromatography.
Causality Behind Experimental Choices:
-
Strong Base and Anhydrous Conditions: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine without competing in the reaction. Anhydrous conditions are critical as water can deactivate the catalyst and the base.
-
Phosphine Ligand: The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition and reductive elimination steps, especially with less reactive aryl chlorides.[12]
Comparative Performance: SNA vs. Buchwald-Hartwig for C-N Bond Formation
| Feature | Nucleophilic Aromatic Substitution (SNA) | Buchwald-Hartwig Amination |
| Catalyst | None | Palladium catalyst and a ligand |
| Reaction Conditions | Often requires high temperatures | Generally milder temperatures |
| Substrate Scope | Good for activated heteroaryl chlorides | Broader scope, including less reactive aryl chlorides |
| Functional Group Tolerance | Can be limited by high temperatures and basic conditions | Generally higher functional group tolerance |
| Cost & Simplicity | Simpler and more cost-effective (no catalyst) | More expensive due to the catalyst and ligand |
| Green Chemistry | Can be performed in greener solvents like water.[13] | Often requires anhydrous organic solvents |
For many heteroaryl chlorides, a transition-metal-free SNA reaction can be a more environmentally friendly and cost-effective option compared to palladium-catalyzed methods.[13] However, for less reactive substrates or those with sensitive functional groups, the Buchwald-Hartwig amination offers a more versatile and often higher-yielding alternative.
Validating the Structure: A Multi-Technique Approach
Unequivocal structure determination of the reaction products is paramount. A combination of spectroscopic and spectrometric techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.[14][15]
Interpreting NMR Spectra of 3-Substituted-5-methylpyridazine Derivatives:
-
¹H NMR: The protons on the pyridazine ring typically appear in the aromatic region (δ 7.0-9.5 ppm). The chemical shifts are influenced by the nature of the substituent at the 3-position. The methyl group at the 5-position will appear as a singlet in the upfield region (δ 2.0-3.0 ppm).[16] Coupling patterns between the ring protons can help determine the substitution pattern.
-
¹³C NMR: The carbon atoms of the pyridazine ring will have characteristic chemical shifts. The carbon bearing the substituent will show a significant shift compared to the starting material. Two-dimensional NMR techniques like HSQC and HMBC are invaluable for assigning the signals of both protons and carbons and confirming connectivity.[14][17]
| Compound | Expected ¹H NMR Shifts (ppm) | Expected ¹³C NMR Shifts (ppm) |
| 3-Chloro-5-methylpyridazine | H4: ~7.6, H6: ~9.0, CH3: ~2.6 | C3: ~155, C4: ~125, C5: ~140, C6: ~150, CH3: ~20 |
| 3-Amino-5-methylpyridazine | H4: ~6.8, H6: ~8.5, CH3: ~2.4, NH2: ~5.0 | C3: ~160, C4: ~115, C5: ~135, C6: ~145, CH3: ~21 |
| 3-Phenyl-5-methylpyridazine | H4: ~7.8, H6: ~9.2, CH3: ~2.7, Ph-H: 7.4-7.6 | C3: ~162, C4: ~122, C5: ~138, C6: ~148, CH3: ~22, Ph-C: 128-138 |
Note: These are approximate values and can vary depending on the solvent and other factors.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight of the product and can provide structural information through the analysis of fragmentation patterns.[18][19]
Expected Fragmentation Patterns:
-
Molecular Ion Peak (M+): The presence of a molecular ion peak corresponding to the calculated molecular weight of the expected product is the first piece of evidence for a successful reaction.
-
Isotope Peaks: For chlorine-containing compounds, the presence of M+ and M+2 peaks in a roughly 3:1 ratio is characteristic of the presence of one chlorine atom.
-
Fragmentation: Pyridazine derivatives often undergo characteristic fragmentations, such as the loss of N2 or HCN. The fragmentation pattern of the substituent can also be observed. For example, an aryl-substituted pyridazine might show a fragment corresponding to the aryl cation.[20]
GC-MS is a particularly useful technique for monitoring reaction progress and analyzing the purity of the final product, as it separates the components of a mixture before they are introduced into the mass spectrometer.[21][22][23][24]
X-Ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule in the solid state.[25][26][27] It is the ultimate method for confirming the structure, especially in cases of ambiguous stereochemistry or unexpected rearrangements. If a suitable single crystal of the product can be obtained, X-ray crystallography can provide definitive proof of its structure, including bond lengths, bond angles, and intermolecular interactions.[26][28]
When is X-ray Crystallography Necessary?
-
When NMR and MS data are ambiguous or cannot distinguish between possible isomers.
-
To determine the absolute stereochemistry of chiral molecules.
-
To study the solid-state packing and intermolecular interactions, which can be important for material properties.
Conclusion: A Self-Validating System for Structural Confirmation
A robust approach to validating the structure of 3-chloro-5-methylpyridazine reaction products relies on a self-validating system where data from multiple analytical techniques converge to support a single structural assignment. The initial hypothesis of the product structure, based on the reaction performed, should be rigorously tested against the data obtained from NMR, MS, and, if necessary, X-ray crystallography. By understanding the principles and limitations of each technique and the characteristic chemical behavior of the pyridazine ring, researchers can confidently and accurately determine the structures of their novel compounds, paving the way for further discoveries in drug development and materials science.
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Comparative analysis of different synthetic routes to 3-Chloro-5-methylpyridazine
An In-Depth Comparative Guide to the Synthetic Routes of 3-Chloro-5-methylpyridazine
Introduction
3-Chloro-5-methylpyridazine is a pivotal heterocyclic building block in modern chemistry. Its unique electronic properties and reactive sites make it a valuable intermediate in the synthesis of a wide array of functional molecules. This compound serves as a key precursor in the development of novel pharmaceutical agents, including anti-inflammatory, antibiotic, and antifungal medications, as well as in the agrochemical sector for creating targeted herbicides and pesticides.[1] The strategic placement of the chloro, methyl, and diazine functionalities allows for diverse chemical modifications, enabling chemists to meticulously tailor the properties of target compounds.[1]
This guide provides a comparative analysis of the most prevalent and practical synthetic routes to 3-Chloro-5-methylpyridazine. We will delve into two primary pathways, evaluating them on metrics such as yield, scalability, cost-effectiveness, and safety. Our analysis is grounded in established literature and provides detailed experimental protocols to empower researchers in making informed decisions for their specific synthetic goals.
Route 1: Direct Chlorination of 5-Methylpyridazin-3(2H)-one
This is arguably the most direct and frequently employed route for laboratory-scale synthesis. The strategy involves two key steps: the initial formation of the pyridazinone ring system followed by its direct chlorination.
Reaction Pathway Overview
The synthesis begins with the cyclocondensation of a 1,4-dicarbonyl compound, levulinic acid, with hydrazine hydrate to form the stable 5-methylpyridazin-3(2H)-one intermediate. This pyridazinone exists in tautomeric equilibrium with its aromatic pyridazinol form, but the keto form predominates. The subsequent chlorination is efficiently achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).
Caption: Synthetic pathway for Route 1.
Causality and Experimental Choices
-
Cyclocondensation: The use of levulinic acid and hydrazine is a classic Paal-Knorr type synthesis for forming five-membered rings, adapted here for a six-membered diazine. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable pyridazinone ring. Acetic acid is often used as a solvent and catalyst to facilitate the dehydration step.
-
Chlorination: Phosphorus oxychloride is the reagent of choice for converting the pyridazinone to the target chloropyridazine. The mechanism involves the activation of the carbonyl oxygen by POCl₃, forming a highly reactive chlorophosphate ester intermediate. This intermediate renders the C3 position exceptionally electrophilic, allowing for subsequent nucleophilic attack by a chloride ion (from POCl₃ itself) to displace the phosphate group and yield the final product.[2] The reaction is typically performed neat or in a high-boiling inert solvent and requires heating to drive it to completion.
Experimental Protocol: Route 1
Step A: Synthesis of 5-Methyl-3(2H)-pyridazinone
-
To a round-bottom flask equipped with a reflux condenser, add levulinic acid (1.0 eq) and glacial acetic acid (3-5 volumes).
-
Slowly add hydrazine hydrate (1.1 eq) to the stirred solution. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and then chill in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-methyl-3(2H)-pyridazinone as a crystalline solid.
Step B: Synthesis of 3-Chloro-5-methylpyridazine
-
In a fume hood, carefully charge a round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl fumes) with 5-methyl-3(2H)-pyridazinone (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 3-5 eq) dropwise to the flask. The mixture may become a thick slurry.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) for 2-4 hours. The mixture should become a homogeneous solution.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous step.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography or recrystallization to obtain pure 3-Chloro-5-methylpyridazine.
Route 2: Selective Dechlorination of 3,6-Dichloro-4-methylpyridazine
This route offers an alternative approach, particularly advantageous if the dichlorinated intermediate is readily available or if this pathway provides a higher overall yield in a multi-step synthesis campaign. It involves the creation of a symmetrical dichloropyridazine followed by a selective removal of one chlorine atom.
Reaction Pathway Overview
The synthesis initiates with the condensation of citraconic anhydride (methylmaleic anhydride) with hydrazine, forming 4-methylpyridazine-3,6-dione. This dione is then subjected to exhaustive chlorination with POCl₃ to yield the symmetrical 3,6-dichloro-4-methylpyridazine. The final, crucial step is the selective catalytic hydrogenation to remove the chlorine atom at the 6-position.
Caption: Synthetic pathway for Route 2.
Causality and Experimental Choices
-
Dichlorination: Similar to Route 1, POCl₃ is used to convert the dione to the dichloride. The reaction typically proceeds with high efficiency, yielding the dichlorinated product in excellent yields (often >90%).[3]
-
Selective Hydrogenation: The key to this route is the selective removal of the C6-chlorine over the C3-chlorine. This selectivity is achieved through catalytic hydrogenation, often using palladium on carbon (Pd/C) as the catalyst. The selectivity arises from the electronic and steric environment of the two chlorine atoms. The C6-position is generally more electron-deficient and less sterically hindered than the C3-position (adjacent to the methyl group), making it more susceptible to hydrogenolysis. A base (like NaOH or aqueous ammonia) is added to neutralize the HCl formed during the reaction, preventing catalyst poisoning and promoting the reaction.[4]
Experimental Protocol: Route 2
Step A: Synthesis of 4-Methyl-1,2-dihydropyridazine-3,6-dione
-
Dissolve citraconic anhydride (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Add hydrazine hydrate (1.0 eq) dropwise while stirring.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture, and collect the precipitated product by filtration. Wash with cold solvent and dry.
Step B: Synthesis of 3,6-Dichloro-4-methylpyridazine
-
Suspend 4-methyl-1,2-dihydropyridazine-3,6-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).[3]
-
Heat the mixture to a gentle reflux for 4 hours, during which the suspension should dissolve to form a clear solution.[3]
-
Cool the reaction mixture and remove excess POCl₃ under reduced pressure.
-
Carefully add the resulting viscous oil dropwise to an ice-cooled saturated sodium bicarbonate solution with vigorous stirring.[3]
-
Extract the product with chloroform or another suitable organic solvent. Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to give the product, which can be recrystallized.[3] A yield of around 94% can be expected.[3]
Step C: Synthesis of 3-Chloro-5-methylpyridazine
-
Dissolve 3,6-dichloro-4-methylpyridazine (1.0 eq) in an appropriate solvent (e.g., aqueous methanol or ethanol).
-
Add a base such as sodium hydroxide or aqueous ammonia.[4]
-
Add the catalyst, 5-10% Palladium on Carbon (Pd/C), typically 1-5 mol%.
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at atmospheric or slightly elevated pressure.
-
Monitor the reaction until one equivalent of hydrogen has been consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate and extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify the residue by chromatography or recrystallization.
Comparative Analysis
| Parameter | Route 1: Direct Chlorination | Route 2: Selective Dechlorination |
| Starting Materials | Levulinic acid, hydrazine, POCl₃ | Citraconic anhydride, hydrazine, POCl₃, H₂ |
| Cost & Availability | Inexpensive, commodity chemicals. | Citraconic anhydride is slightly more expensive. Requires H₂ gas and Pd/C catalyst. |
| Overall Yield | Moderate to good. The chlorination step can sometimes lead to side products. | Good to excellent. The dichlorination and selective hydrogenation steps are often high-yielding.[3][4] |
| Scalability | Good for lab scale. Quenching large amounts of POCl₃ can be hazardous on a large scale. | Highly scalable. Catalytic hydrogenation is a standard industrial process. |
| Safety Concerns | Use of hydrazine. Highly hazardous quenching of large volumes of POCl₃. | Use of hydrazine. Handling of H₂ gas requires specialized equipment. |
| Atom Economy | Moderate. The chlorination step with POCl₃ has poor atom economy. | Lower. Involves adding and then removing a chlorine atom, which is inherently less atom-economical. |
| Simplicity | Fewer steps from a common precursor (levulinic acid). | More steps, requiring careful control of the selective hydrogenation. |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to 3-Chloro-5-methylpyridazine, and the optimal choice depends heavily on the specific context of the synthesis.
Route 1 (Direct Chlorination) is often preferred for small-scale laboratory synthesis due to its directness and simplicity. The starting materials are readily available and inexpensive. However, researchers must exercise extreme caution during the workup of the phosphorus oxychloride reaction, a step that poses significant challenges for large-scale production.
Route 2 (Selective Dechlorination) is generally superior for large-scale and industrial production . While it involves an additional step, the individual reactions are typically high-yielding and more amenable to scale-up. Catalytic hydrogenation is a well-understood and robust industrial process, and avoiding the hazardous quench of large quantities of POCl₃ is a major safety and operational advantage. The higher overall yield often obtained via this route can also offset the slightly higher cost of the starting materials and catalyst.
Ultimately, the decision should be based on a careful evaluation of the available equipment, scale of the reaction, safety protocols, and economic considerations.
References
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A Comparative Guide to the Biological Activity of 3-Chloro-5-methylpyridazine Analogs
The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone for the development of novel therapeutics. Within this class, compounds derived from the 3-chloro-5-methylpyridazine framework serve as versatile intermediates and foundational structures for a diverse array of biologically active agents. The strategic placement of a reactive chlorine atom at the 3-position allows for facile chemical modification, enabling the exploration of structure-activity relationships (SAR) through the introduction of various substituents.
This guide provides a comparative analysis of the biological activities of several classes of 3-chloro-5-methylpyridazine analogs, with a focus on their applications as kinase inhibitors, anticancer agents, and antimicrobial compounds. We will delve into the mechanistic basis for their activity, present comparative experimental data, and provide detailed protocols for their evaluation, offering researchers a comprehensive resource for advancing their own discovery programs.
Kinase Inhibitory Activity: Targeting Key Signaling Nodes
Pyridazine-based scaffolds have proven to be particularly effective as kinase inhibitors. The nitrogen atoms of the pyridazine ring often act as crucial hydrogen bond acceptors, anchoring the inhibitor within the ATP-binding pocket of the target kinase. Analogs of 3-chloro-5-methylpyridazine, particularly those elaborated into fused heterocyclic systems like the[1][2][3]triazolo[4,3-b]pyridazines, have yielded potent inhibitors of kinases implicated in cancer and fibrosis.
Comparative Analysis: ALK5 and c-Met/Pim-1 Inhibition
Activin-like kinase 5 (ALK5), the type I receptor for transforming growth factor-β (TGF-β), and the c-Met/Pim-1 kinases are critical targets in oncology. Dysregulation of the TGF-β/ALK5 pathway is linked to tumor progression and fibrosis[4], while c-Met and Pim-1 are key drivers of cell proliferation and survival in various cancers[5].
A study by El-Gamal et al. focused on developing dual c-Met/Pim-1 inhibitors based on a triazolo[4,3-b]pyridazine core. The design rationale was to merge the pharmacophoric features known to be effective against both kinases. The 3-position of the triazolopyridazine ring was substituted with various aryl groups to explore the SAR. As shown in Table 1, compound 1g , featuring a 3,4,5-trimethoxyphenyl group, demonstrated potent dual inhibitory activity with IC50 values of 0.163 µM against c-Met and 0.283 µM against Pim-1[5]. This potency translated to significant antiproliferative effects in the NCI-60 cancer cell line screen[5]. The trimethoxy substitution pattern is a well-known feature of many potent kinase inhibitors and antitubulin agents, highlighting its importance for target engagement[6].
Table 1: Comparative Kinase Inhibitory Activity of 3-Aryl-[1][2][3]triazolo[4,3-b]pyridazine Analogs
| Compound ID | R Group (at position 3) | c-Met IC50 (µM) | Pim-1 IC50 (µM) | Mean Growth Inhibition % (NCI-60) | Reference |
| 1a | Phenyl | 0.841 | 1.340 | 29.08% | [5] |
| 1g | 3,4,5-Trimethoxyphenyl | 0.163 | 0.283 | 55.84% | [5] |
| Staurosporine | (Reference) | 0.395 | 0.197 | - | [5] |
Data synthesized from El-Gamal et al., 2024.[5]
The superior activity of 1g underscores the importance of the substitution at the 3-position of the triazolo ring system, which derives from the original 3-chloro position of the pyridazine starting material. This position directly influences the interaction with the solvent-exposed region of the kinase ATP-binding site, and the 3,4,5-trimethoxyphenyl moiety appears to establish optimal interactions for potent inhibition.
Mechanistic Insight: The TGF-β/ALK5 Signaling Pathway
Inhibitors of ALK5 block the phosphorylation of downstream SMAD proteins, thereby interrupting the entire TGF-β signaling cascade. This mechanism is crucial for halting processes like epithelial-to-mesenchymal transition (EMT) and fibrosis, which contribute to cancer progression.
Caption: TGF-β/ALK5 signaling pathway and the point of intervention for ALK5 inhibitors.
Anticancer Activity: Cytotoxicity and Antiproliferative Effects
The anticancer potential of 3-chloro-5-methylpyridazine analogs extends beyond kinase inhibition. Many derivatives exhibit broad cytotoxic activity against a range of human cancer cell lines. The[1][2][3]triazolo[4,3-b]pyridazine scaffold is again prominent in this area, with researchers designing analogs that function as antitubulin agents, mimicking the activity of natural products like Combretastatin A-4 (CA-4).
Comparative Analysis: Antiproliferative Activity
In a study by Xu et al., a series of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines were synthesized and evaluated for their ability to inhibit cell proliferation.[6] The core idea was to use the rigid triazolopyridazine scaffold to lock the orientation of the two aryl rings in a conformation that mimics the active cis-stilbene geometry of CA-4. The results, summarized in Table 2, highlight the potent activity of this class of compounds.
Compound 2q , which features a 3,4,5-trimethoxyphenyl A-ring and a 3-amino-4-methoxyphenyl B-ring, displayed exceptionally potent antiproliferative activity, with IC50 values in the low nanomolar range (8-14 nM) against A549 (lung), SGC-7901 (gastric), and HT-1080 (fibrosarcoma) cell lines.[6] This level of potency is comparable to that of CA-4 itself. The SAR study revealed that the 3,4,5-trimethoxy substitution on the A-ring (attached at position 6 of the pyridazine core) and specific substitutions on the B-ring (attached at position 3) were critical for high activity.
Table 2: Comparative Antiproliferative Activity of 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazine Analogs
| Compound ID | B-Ring (at position 3) | A549 IC50 (µM) | SGC-7901 IC50 (µM) | HT-1080 IC50 (µM) | Reference |
| 2a | Phenyl | 0.15 | 0.18 | 0.19 | [6] |
| 2j | 4-Methoxyphenyl | 0.051 | 0.045 | 0.048 | [6] |
| 2q | 3-Amino-4-methoxyphenyl | 0.008 | 0.014 | 0.012 | [6] |
| CA-4 | (Reference) | 0.012 | 0.009 | 0.011 | [6] |
Data synthesized from Xu et al., 2016.[6]
Antimicrobial Activity: A Renewed Frontier
Pyridazine and pyridazinone derivatives have long been investigated for their antimicrobial properties.[1][7] The structural features of these molecules allow for interactions with various bacterial targets. Recent studies have synthesized novel pyridazinone derivatives and tested their efficacy against clinically relevant, and often resistant, bacterial strains.
Comparative Analysis: Antibacterial Efficacy
A study by Daoui et al. reported the synthesis and antibacterial screening of a series of pyridazinone derivatives.[7] The compounds were tested against a panel of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results, shown in Table 3, indicate that specific substitutions on the pyridazinone core can lead to potent antibacterial activity.
Compound 3g , an acid derivative, showed the most potent activity against the Gram-negative species Acinetobacter baumannii and Pseudomonas aeruginosa, with MIC values of 3.74 µM and 7.48 µM, respectively.[7] Meanwhile, compound 3a , a pyridazinone with an unsubstituted phenyl ring at the 4-position, was the most active against the Gram-positive MRSA strain (MIC = 4.52 µM).[7] This highlights a common theme in drug discovery: subtle structural changes can significantly alter the activity spectrum and potency of a compound series. The conversion of the ester series to the corresponding carboxylic acids (e.g., compound 3g ) appeared to be a key factor in enhancing activity against Gram-negative bacteria.
Table 3: Comparative Antibacterial Activity (MIC, µM) of Pyridazinone Analogs
| Compound ID | Structure/Substitution | S. aureus (MRSA) | P. aeruginosa | A. baumannii | Reference |
| 3a | 4-phenyl-6-phenylpyridazin-3(2H)-one | 4.52 | >36.21 | >36.21 | [7] |
| 3b | 4-(4-fluorophenyl)-6-phenylpyridazin-3(2H)-one | 7.80 | 7.80 | 7.80 | [7] |
| 3g | Acid from 4-(4-fluorophenyl) analog | 29.94 | 7.48 | 3.74 | [7] |
| Amikacin | (Reference) | <0.53 | <0.53 | <0.53 | [7] |
Data synthesized from Daoui et al., 2022.[7]
Methodologies & Experimental Protocols
To ensure the reproducibility and validity of the findings presented, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plate and add 100 µL of medium containing the desired concentrations of the compounds. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time, typically 48 or 72 hours.
-
MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT stock solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.[13]
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, pick several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This results in a final inoculum density of ~5 x 10⁵ CFU/mL.[14]
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Protocol 3: HTRF® Kinase Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring kinase activity, ideal for inhibitor screening. It relies on fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor fluorophore.[1][15]
Caption: General workflow for a competitive HTRF kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Dispensing: Dispense the test compounds (inhibitors) at various concentrations into a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the kinase solution, diluted in enzymatic buffer, to all wells except the negative controls.
-
Pre-incubation: Gently mix and incubate the plate for approximately 15 minutes at room temperature to allow the inhibitors to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.[1]
-
Kinase Reaction: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow for substrate phosphorylation.
-
Detection: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase), a Europium cryptate-labeled anti-phospho-specific antibody (Eu-Ab), and streptavidin conjugated to an acceptor fluorophore (e.g., SA-XL665).
-
Detection Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind. If the substrate is phosphorylated, the Eu-Ab and SA-XL665 will be brought into close proximity, generating a FRET signal.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor). The HTRF ratio (665nm/620nm) is proportional to the amount of phosphorylated product. Inhibitor potency (IC50) is determined by plotting the HTRF ratio against the inhibitor concentration.[1]
Conclusion and Future Outlook
Analogs derived from the 3-chloro-5-methylpyridazine scaffold have demonstrated significant and diverse biological activities. The chemical tractability of the pyridazine core allows for extensive SAR exploration, leading to the identification of highly potent molecules. The fused[1][2][3]triazolo[4,3-b]pyridazine system, in particular, has emerged as a powerful platform for developing kinase inhibitors and anticancer agents with low nanomolar potency. Similarly, modifications to the pyridazinone core have yielded promising antibacterial candidates.
The data presented herein clearly indicate that the nature of the substituent introduced at the position corresponding to the original chloro group is a critical determinant of biological activity and target specificity. Future research should focus on optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of these potent leads to translate their in vitro efficacy into in vivo therapeutic potential. The continued exploration of this versatile scaffold is certain to yield new and valuable chemical probes and drug candidates for a range of human diseases.
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). Current Chemical Genomics. [Link]
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He J, et al. (2014). ALK5-dependent TGF-β signaling is a major determinant of late-stage adult neurogenesis. Nature Neuroscience. [Link]
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Rodríguez-Pascual F, et al. (2007). Signaling by ALK5 mediates TGF-β-induced ET-1 expression in endothelial cells: a role for migration and proliferation. Journal of Cell Science. [Link]
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Zaiman A, et al. (2008). Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension. American Journal of Respiratory Cell and Molecular Biology. [Link]
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Karakasheva TA, et al. (2018). Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer. Molecules. [Link]
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Xu W, et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. [Link]
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El-Gamal MI, et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances. [Link]
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HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. [Link]
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Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
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(PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). ResearchGate. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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El-Gamal MI, et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances. [Link]
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Jia Y, et al. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology. [Link]
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van Osdol WW, et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
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Daoui S, et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]
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Gadekar PP, et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie. [Link]
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A Comparative Guide to Benchmarking New Catalysts for the Cross-Coupling of 3-Chloro-5-methylpyridazine
Introduction: The Pyridazine Moiety and the Imperative for Efficient Functionalization
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern medicinal chemistry and agrochemical development.[1][2] Its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, make it a valuable component in designing molecules with specific target interactions.[2] Recently, the FDA approvals of drugs like relugolix and deucravacitinib, both incorporating a pyridazine core, have further underscored the therapeutic potential of this heterocycle.[2]
The functionalization of the pyridazine ring is paramount for exploring structure-activity relationships (SAR) in drug discovery. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have become indispensable tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on such scaffolds.[3][4][5][6][7] Our focus here is on 3-chloro-5-methylpyridazine, a versatile building block. However, the inherent electron-deficient nature of the pyridazine ring and the relative inertness of the C-Cl bond present a significant challenge for catalytic activation compared to their bromide or iodide counterparts.[8] This necessitates the use of highly active and robust catalyst systems.
This guide provides a comprehensive framework for the objective benchmarking of new catalysts against established systems for the cross-coupling of 3-chloro-5-methylpyridazine. We will delve into performance metrics, provide detailed experimental protocols, and explain the mechanistic rationale behind procedural choices, empowering researchers to make informed decisions for their synthetic campaigns.
Benchmarking Framework: Defining Catalytic Success
To ensure a fair and rigorous comparison, a standardized benchmarking protocol is essential.[9][10][11] The performance of a catalyst should be evaluated based on a set of key performance indicators (KPIs) that encompass not just efficiency but also practicality and robustness.
Key Performance Metrics:
-
Yield (%): The ultimate measure of reaction efficiency and product throughput.
-
Catalyst Loading: Reported in both mole percent (mol %) and parts per million (ppm) to provide context for both academic and process chemistry scales.[12][13][14] Lower loading signifies a more active and cost-effective catalyst.
-
Turnover Number (TON) & Turnover Frequency (TOF): TON (moles of product / moles of catalyst) and TOF (TON / time) are crucial metrics for quantifying the intrinsic activity and stability of the catalyst.[14]
-
Reaction Conditions: Milder conditions (lower temperature, shorter time) are highly desirable for improving energy efficiency and functional group tolerance.
-
Substrate Scope: A superior catalyst will demonstrate high performance across a diverse range of coupling partners (e.g., various boronic acids, amines, or alkynes) and tolerate sensitive functional groups.
The following diagram illustrates a generalized workflow for a systematic catalyst benchmarking study.
References
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- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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A Cost-Benefit Analysis of 3-Chloro-5-methylpyridazine in Modern Drug Discovery: A Comparative Guide for Medicinal Chemists
Abstract
The pyridazine core is a privileged scaffold in medicinal chemistry, offering a unique combination of physicochemical properties that are advantageous for drug design.[1][2] Among the myriad of available pyridazine-based building blocks, 3-Chloro-5-methylpyridazine has emerged as a versatile and economically significant intermediate. This guide provides a comprehensive cost-benefit analysis of employing 3-Chloro-5-methylpyridazine in drug discovery programs. We will delve into its chemical reactivity, compare it against viable alternatives, and provide actionable experimental protocols. The analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions on building block selection, balancing synthetic feasibility with desired pharmacological outcomes.
Introduction: The Strategic Value of the Pyridazine Scaffold
Nitrogen-containing heterocycles are cornerstones of modern pharmacology. The pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, possesses a unique set of properties that distinguish it from other azines.[1][2] These include a high dipole moment, robust hydrogen-bonding capacity, and a propensity for beneficial π-π stacking interactions, all of which can be pivotal in drug-target binding.[2] Furthermore, the incorporation of a pyridazine moiety can improve crucial pharmacokinetic properties such as aqueous solubility and metabolic stability, potentially enhancing oral bioavailability and reducing off-target toxicity.[1][3]
Recently, pyridazine-containing molecules have seen significant success, with the FDA approvals of drugs like relugolix and deucravacitinib marking their entry into the mainstream pharmaceutical landscape.[2] This underscores the growing appreciation for this heterocycle's potential. 3-Chloro-5-methylpyridazine (CAS 89283-31-8) is a key building block that provides a strategic entry point into this valuable chemical space.[4][5][6] Its utility stems from the reactive chloro group, which serves as a handle for a wide range of synthetic transformations, and the methyl group, which can modulate the compound's steric and electronic profile.
A Framework for Cost-Benefit Analysis in Building Block Selection
The selection of a chemical building block is a multi-faceted decision that extends beyond mere synthetic accessibility. A rigorous cost-benefit analysis is essential to align the chemical strategy with the broader goals of a drug discovery project.
Cost Factors:
-
Procurement Cost: The price per gram or mole of the starting material is a primary consideration, especially for large-scale synthesis.[7][8]
-
Synthesis Complexity: The number of synthetic steps, reaction efficiency (yield), and the need for specialized reagents or conditions (e.g., expensive catalysts, high-pressure equipment) contribute significantly to the overall cost.
-
Scalability & Safety: The feasibility of scaling up the reaction, along with any safety and handling concerns (e.g., toxicity, exotherms), are critical for later development stages.
-
Purification & Waste: The ease of purification and the environmental impact of waste streams are increasingly important factors.
Benefit Factors:
-
Synthetic Versatility: The range of reliable chemical transformations the building block can undergo is a measure of its utility.
-
Access to Novel Chemical Space: The ability to generate unique molecular architectures that are not easily accessible through other means.
-
Impact on Pharmacological Properties: The contribution of the scaffold to the final compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Intellectual Property (IP) Position: The potential to create novel, patentable chemical matter.
Comparative Analysis: 3-Chloro-5-methylpyridazine vs. Key Alternatives
To contextualize the value of 3-Chloro-5-methylpyridazine, it is essential to compare it against other commonly used building blocks that might be considered for similar applications.
| Feature | 3-Chloro-5-methylpyridazine | Alternative 1: 3-Bromo-5-methylpyridazine | Alternative 2: 2-Chloro-5-methylpyrimidine |
| Structure | A pyridazine ring with a chlorine at C3 and a methyl group at C5. | A pyridazine ring with a bromine at C3 and a methyl group at C5. | A pyrimidine ring with a chlorine at C2 and a methyl group at C5. |
| Indicative Cost | Lower to moderate. Chlorinated compounds are generally more economical than their brominated counterparts.[9] | Higher. Brominated heterocycles are typically more expensive due to the higher cost of bromine reagents. | Generally low to moderate, comparable to or sometimes lower than the pyridazine analog. |
| Reactivity | Good reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), though often requiring more active catalysts compared to bromo-derivatives.[10] Suitable for SNAr reactions. | Higher reactivity in cross-coupling reactions, often proceeding under milder conditions with lower catalyst loadings. This can be a significant advantage for sensitive substrates. | High reactivity at the C2 position due to the electronic effect of the two nitrogen atoms. Very common in cross-coupling and SNAr. |
| Synthetic Versatility | High. The chloro group can be displaced or coupled, providing access to a wide array of derivatives.[4][11] | Very High. The C-Br bond's higher reactivity offers broader scope and potentially higher yields in challenging couplings. | High. The C2-Cl is highly activated for substitution. The pyrimidine core offers different electronic and H-bonding properties compared to pyridazine. |
| Physicochemical Impact | The pyridazine core imparts a significant dipole moment and dual hydrogen bond accepting capability, which can be crucial for target engagement and solubility.[2] | Identical to the chloro-analog in terms of the core scaffold's contribution to physicochemical properties. | The pyrimidine core has a different vector for its dipole moment and distinct electronic properties, which will lead to different SAR. |
| Key Trade-off | Cost vs. Reactivity: More economical than the bromo-analog but may require more forceful reaction conditions. | Reactivity vs. Cost: Higher reactivity and potentially better yields come at a higher procurement cost. | Scaffold Hopping: Offers a different heterocyclic core. The choice depends on the desired biological target interactions and IP strategy. |
Experimental Protocols and Practical Considerations
The true value of a building block is realized in its practical application. The Suzuki-Miyaura cross-coupling is a foundational reaction in medicinal chemistry for creating C-C bonds.[12][13]
Workflow for Building Block Evaluation in a Drug Discovery Campaign
The following diagram illustrates a logical workflow for selecting and validating a heterocyclic building block.
Caption: Decision workflow for heterocyclic building block evaluation.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-Chloro-5-methylpyridazine with a generic arylboronic acid.
Reagents & Equipment:
-
3-Chloro-5-methylpyridazine (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium Catalyst: Pd₂(dba)₃ (1.5-3 mol%)
-
Ligand: XPhos (3-6 mol%)
-
Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv.)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane/Water mixture (e.g., 4:1)
-
Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere (Nitrogen or Argon).
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-Chloro-5-methylpyridazine, the arylboronic acid, and the base.
-
Causality: Using an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The choice of base is important; phosphate or carbonate bases are often effective while being compatible with many functional groups.[10]
-
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (Pd₂(dba)₃) and the phosphine ligand (XPhos) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the main reaction flask.
-
Causality: Bulky, electron-rich phosphine ligands like XPhos are often required to facilitate the oxidative addition of the less reactive aryl chloride to the palladium center, which is the rate-limiting step of the catalytic cycle.[10]
-
-
Solvent Addition & Degassing: Add the anhydrous, degassed solvent to the flask. If not already done, thoroughly degas the entire reaction mixture by bubbling argon through it for 10-15 minutes.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Causality: Higher temperatures are typically necessary to drive the coupling of aryl chlorides.
-
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[14]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.[15]
Visualization of Key Synthetic Transformations
The chloro-group on the pyridazine ring is a versatile handle for various synthetic transformations beyond Suzuki coupling.
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A Senior Application Scientist's Guide to 3-Chloro-5-methylpyridazine in Modern Synthesis
An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient and successful development of novel bioactive molecules. Among the myriad of heterocyclic scaffolds, pyridazines represent a privileged class of compounds due to their diverse pharmacological and agrochemical applications. This guide provides a comprehensive technical overview of 3-Chloro-5-methylpyridazine, a versatile and reactive intermediate. We will objectively compare its synthetic applications with a structurally related alternative, 3-chloro-6-methylpyridazine, supported by peer-reviewed experimental data, to inform your selection of starting materials for drug discovery and crop protection research.
Introduction: The Pyridazine Core and the Strategic Importance of Halogenated Intermediates
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents and agrochemicals. The inherent electronic properties of the pyridazine ring, coupled with the ability to introduce various substituents, allow for the fine-tuning of a molecule's physicochemical and biological properties. Halogenated pyridazines, in particular, serve as key precursors for the construction of more complex molecular architectures through a variety of cross-coupling reactions.
3-Chloro-5-methylpyridazine (CAS 89283-31-8) and its isomer, 3-chloro-6-methylpyridazine (CAS 1121-79-5), are two such valuable building blocks. The chlorine atom at the 3-position provides a reactive handle for nucleophilic substitution and, more importantly, for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The methyl group, at either the 5- or 6-position, influences the molecule's steric and electronic properties, which can impact reactivity and the biological activity of the final products.
This guide will delve into the practical applications of 3-Chloro-5-methylpyridazine, with a comparative analysis against its 6-methyl isomer, to provide you with the necessary insights for your synthetic endeavors.
Comparative Analysis: 3-Chloro-5-methylpyridazine vs. 3-Chloro-6-methylpyridazine
The choice between 3-Chloro-5-methylpyridazine and its 6-methyl isomer is often dictated by the desired substitution pattern of the final product and the specific synthetic route. While both are valuable synthons, their subtle structural differences can lead to variations in reactivity and the pharmacological profile of their derivatives.
Application in Medicinal Chemistry: Synthesis of p38 MAP Kinase Inhibitors
p38 Mitogen-Activated Protein (MAP) kinases are crucial regulators of inflammatory responses, making them attractive targets for the development of anti-inflammatory drugs.[1] Several potent p38 MAP kinase inhibitors are based on the pyridazine scaffold.
A notable example involves the use of 3-chloro-6-methylpyridazine in the synthesis of a potent p38 MAP kinase inhibitor.[2] The synthesis leverages a nickel-catalyzed cross-coupling reaction to introduce an aromatic or heteroaromatic group at the 3-position.
Application in Agrochemicals: Development of Novel Herbicides
Pyridazine derivatives have also shown significant promise as herbicides.[3][4] The development of new herbicides with novel modes of action is crucial to combat the rise of herbicide-resistant weeds.
While specific studies detailing the use of 3-Chloro-5-methylpyridazine in extensive herbicide screening programs are not prevalent in the public domain, its structural similarity to other herbicidally active pyridazines makes it a compound of interest for such applications. For instance, derivatives of 3-chloro-picolinic acid, a related heterocyclic compound, have been extensively studied for their herbicidal activity.[5][6] The chloro-pyridazine core of 3-Chloro-5-methylpyridazine provides a platform for the synthesis of diverse libraries of compounds for herbicide discovery.
Table 1: Comparison of Physicochemical Properties
| Property | 3-Chloro-5-methylpyridazine | 3-Chloro-6-methylpyridazine |
| CAS Number | 89283-31-8[7] | 1121-79-5[8] |
| Molecular Formula | C₅H₅ClN₂[7] | C₅H₅ClN₂[8] |
| Molecular Weight | 128.56 g/mol [7] | 128.56 g/mol [8] |
| Appearance | Solid | Solid[2] |
| Melting Point | Not specified | 58-62 °C[2] |
Key Synthetic Transformations: A Gateway to Molecular Diversity
The chloro-substituent on the pyridazine ring is the key to unlocking a vast chemical space. Transition metal-catalyzed cross-coupling reactions are the most powerful tools for the functionalization of these building blocks.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl bonds. Both 3-Chloro-5-methylpyridazine and its isomer are expected to be competent substrates in this reaction.
Diagram 1: Suzuki-Miyaura Coupling of a Chloropyridazine
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Chloropyridazines
-
Materials:
-
3-Chloro-5-methylpyridazine or 3-chloro-6-methylpyridazine (1.0 mmol)
-
Aryl- or heteroarylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Degassed 1,4-dioxane (4 mL)
-
Degassed water (0.8 mL)
-
-
Procedure:
-
To an oven-dried reaction vial, add the chloropyridazine, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for the efficient oxidative addition of the less reactive aryl chloride to the palladium center. The use of a phosphate base and a dioxane/water solvent system is a common and effective combination for Suzuki couplings of heteroaryl chlorides.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines. This reaction is particularly valuable in medicinal chemistry for the introduction of amine functionalities, which are prevalent in drug molecules.
Diagram 2: Buchwald-Hartwig Amination of a Chloropyridazine
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Chloropyridazines
-
Materials:
-
3-Chloro-5-methylpyridazine or 3-chloro-6-methylpyridazine (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol)
-
Sodium tert-butoxide (NaOᵗBu, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
-
Procedure:
-
In a glovebox, combine the chloropyridazine, Pd₂(dba)₃, XPhos, and NaOᵗBu in a reaction vial.
-
Add the amine and the degassed toluene.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and quench with water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential to deprotonate the amine without competing in the reaction. A bulky, electron-rich ligand such as XPhos is often required to facilitate the challenging oxidative addition of aryl chlorides and promote the reductive elimination step.
Conclusion and Future Perspectives
3-Chloro-5-methylpyridazine and its isomer, 3-chloro-6-methylpyridazine, are valuable and versatile building blocks for the synthesis of a wide range of biologically active molecules. Their utility in transition metal-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse chemical libraries for drug discovery and agrochemical research.
The choice between these two isomers will ultimately depend on the specific synthetic strategy and the desired substitution pattern of the target molecule. While 3-chloro-6-methylpyridazine has been more explicitly documented in the synthesis of certain p38 MAP kinase inhibitors, the reactivity of 3-Chloro-5-methylpyridazine is expected to be comparable, offering an alternative scaffold for lead optimization and the exploration of new intellectual property space.
Further comparative studies on the reactivity and biological activity of derivatives from both isomers are warranted to fully elucidate their respective advantages and disadvantages. As the demand for novel and effective pharmaceuticals and agrochemicals continues to grow, the strategic application of versatile building blocks like 3-Chloro-5-methylpyridazine will undoubtedly play a pivotal role in advancing these fields.
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Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Chloro-5-methylpyridazine
Introduction: Beyond Synthesis, A Commitment to Safety
As researchers and developers, our focus is often on the forward reaction—the synthesis of novel compounds like 3-chloro-5-methylpyridazine that hold promise in medicinal chemistry and materials science.[1][2] However, our responsibility does not end with a successful synthesis. The safe and compliant management of chemical waste is a non-negotiable aspect of scientific integrity and environmental stewardship. 3-Chloro-5-methylpyridazine, a halogenated heterocyclic compound, presents specific hazards that demand a rigorous and informed disposal protocol.[3]
This guide moves beyond a simple checklist. It provides a procedural and logical framework for the proper disposal of 3-chloro-5-methylpyridazine and its associated waste streams. By understanding the causality behind each step, you can implement a self-validating system that ensures the safety of your personnel, maintains regulatory compliance, and builds a culture of trust and responsibility within your laboratory.
Core Hazard Profile & The Precautionary Principle
Before handling any disposal, it is imperative to recognize the inherent risks. 3-Chloro-5-methylpyridazine is classified with the following hazards:
-
Causes skin and serious eye irritation.[3]
-
May cause respiratory irritation.[3]
-
Suspected of causing cancer.[3]
Given these risks, all handling and disposal operations must be governed by the precautionary principle. Treat this compound as hazardous in all its forms—pure, in solution, or as a contaminant on labware.
Mandatory Personal Protective Equipment (PPE): A baseline of appropriate PPE must be worn at all times when handling this compound or its waste.[4]
-
Eye Protection: Chemical safety goggles are required. If there is a splash risk, use a face shield in addition to goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or Viton; check manufacturer compatibility charts as nitrile may offer insufficient protection for prolonged contact with halogenated compounds).[5][6]
-
Body Protection: A fully buttoned lab coat is essential.[4]
-
Respiratory Protection: All handling and disposal procedures should be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[5][6][7]
The Cornerstone of Compliance: Waste Segregation
The single most important step in the proper disposal of 3-chloro-5-methylpyridazine is strict waste segregation. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to safely break down their stable chemical structure.[8]
Why Segregation is Non-Negotiable:
-
Regulatory Mandate: Environmental regulations, such as those from the U.S. Environmental Protection Agency (EPA), mandate the separation of halogenated and non-halogenated waste streams.[9][10][11]
-
Safety: Mixing chlorinated waste with incompatible chemicals, such as strong acids or oxidizing agents, can lead to dangerous reactions.[5][12]
-
Disposal Efficacy: Segregation ensures the waste is sent to a facility capable of handling chlorinated compounds, preventing the release of toxic byproducts (like dioxins) that can form during improper incineration.[8]
Protocol for Establishing a Waste Container:
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, threaded cap.[6]
-
Label Immediately: Before adding any waste, affix a "Hazardous Waste" label.[4][10]
-
Identify Contents Clearly: Write the full chemical name, "Waste 3-Chloro-5-methylpyridazine," and specify "Halogenated Organic Waste."[10][11] Do not use abbreviations.
-
Designated Location: Keep the waste container in a designated satellite accumulation area, preferably within a secondary containment tray and away from incompatible materials.[6]
Step-by-Step Disposal Protocols
Follow these procedures based on the type of waste generated.
A. Unused/Surplus Pure Compound (Solid)
-
Work Area: Perform all actions inside a certified chemical fume hood.[5]
-
Container Check: Ensure the original container is securely sealed. If the container is compromised, carefully place it inside a larger, sealable container (overpack).
-
Labeling for Disposal: Attach a hazardous waste label to the container.
-
Collection: Store the labeled container in the designated hazardous waste accumulation area for pickup by your institution's Environmental Health and Safety (EHS) office.
B. Contaminated Solutions (Organic or Aqueous)
-
Collection: Using a funnel, carefully pour the waste solution into the designated "Halogenated Organic Waste" liquid container.[10]
-
Avoid Overfilling: Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Secure Sealing: Tightly cap the container immediately after adding waste.[11] Do not leave a funnel in the container.
-
Log Contents: If mixing with other compatible halogenated solvent wastes, maintain a log of the approximate composition on or near the container.[11]
C. Contaminated Labware & PPE (Solid Waste)
-
Gross Decontamination: Scrape any significant solid residue from glassware directly into the solid halogenated waste container.
-
Solvent Rinse: Rinse contaminated glassware (e.g., beakers, flasks) with a minimal amount of a suitable solvent (like acetone or ethanol) inside the fume hood.[10] This rinsate is now hazardous and must be collected in the liquid halogenated waste container.[10]
-
Collection of Solids: Place all contaminated solid items, including:
-
Final Disposal: Once full, securely seal the solid waste container and arrange for pickup through your EHS department.
Emergency Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[7]
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.[4]
-
Assess & Equip: If the spill is small and you are trained to handle it, don the appropriate PPE as outlined in Section 1. For large spills, evacuate the lab and contact your institution's emergency response team.[6]
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a sealable container.[13][14]
-
Label as Waste: Label the container as "Spill Debris: 3-Chloro-5-methylpyridazine" and manage it as hazardous solid waste.
-
Decontaminate: Clean the spill area with a cloth or pad lightly wetted with a solvent (e.g., isopropanol), followed by soap and water.[4] All cleaning materials must be disposed of as hazardous solid waste.[4]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams containing 3-chloro-5-methylpyridazine.
Caption: Decision workflow for proper segregation and disposal of 3-chloro-5-methylpyridazine waste.
Summary of Key Disposal Parameters
| Parameter | Specification | Rationale & Reference |
| Waste Class | Halogenated Organic Hazardous Waste | Required for proper high-temperature incineration and regulatory compliance.[6][10][11] |
| PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | Protects against skin/eye irritation and potential absorption.[4][14] |
| Ventilation | Certified Chemical Fume Hood | Prevents respiratory irritation and inhalation of a suspected carcinogen.[5][6][7] |
| Waste Container | Labeled, sealable, compatible (e.g., HDPE) | Prevents leaks, spills, and dangerous reactions. Ensures proper identification for disposal.[4][5][6] |
| Spill Absorbent | Inert material (Vermiculite, Sand) | Safely contains the spill without reacting with the chemical.[4][14] |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids | Avoidance prevents potentially violent or exothermic reactions.[5][12] |
Conclusion: Upholding a Culture of Safety
The proper disposal of 3-chloro-5-methylpyridazine is not an administrative afterthought; it is an integral part of the research process. Adherence to these protocols demonstrates a profound commitment to the safety of your colleagues, the protection of our environment, and the ethical standards of the scientific community. Always consult your institution's specific EHS guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.
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A Senior Application Scientist's Guide to Handling 3-Chloro-5-methylpyridazine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in pharmaceutical and agrochemical research.[1] 3-Chloro-5-methylpyridazine, a pyridazine derivative, is a valuable intermediate in the synthesis of these specialized chemicals.[1] However, its utility in synthesis is matched by a hazardous profile that demands rigorous and informed safety protocols.
This guide moves beyond a simple checklist. It is designed to provide you, a fellow researcher, with the deep, causal understanding necessary to handle 3-Chloro-5-methylpyridazine not just safely, but with scientific and procedural integrity. We will explore the "why" behind each safety measure, ensuring that every step you take is a self-validating component of a secure laboratory environment.
Foundational Safety: Hazard Identification and Risk Assessment
Before the first container is opened, a thorough understanding of the compound's intrinsic hazards is paramount. 3-Chloro-5-methylpyridazine is not a benign substance; it presents several health risks that must be managed proactively. A comprehensive risk assessment specific to your planned experiment—considering quantities, concentrations, and operations—is a non-negotiable first step.
The primary hazards associated with 3-Chloro-5-methylpyridazine are summarized below.
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[2][3][4] Prolonged exposure can lead to inflammation and discomfort. |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation, which can result in pain, redness, and potential damage if not addressed immediately.[2][4] | |
| Respiratory Irritation (STOT SE 3) | May cause respiratory irritation if inhaled as dust or vapor.[2][4] This necessitates handling in a controlled environment. | |
| Suspected Carcinogen (Category 2) | This compound is suspected of causing cancer.[2] This long-term health hazard underscores the critical need to minimize all routes of exposure. |
Note: Structurally similar compounds are also classified as harmful if swallowed, in contact with skin, or inhaled, warranting a cautious approach.[5][6][7]
Personal Protective Equipment (PPE): An Essential Barrier
PPE is your most immediate defense against exposure. Its selection is not a matter of convenience but a scientifically-driven choice based on the specific hazards of 3-Chloro-5-methylpyridazine. Each component works in concert to shield you from chemical contact.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[8][9] | Why: Protects against splashes and airborne particles that can cause serious eye irritation.[3][4] Standard safety glasses do not provide an adequate seal against chemical vapors or splashes. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[10][11] | Why: Provides a robust chemical barrier. Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid contaminating your skin.[8][9] |
| Skin and Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes. | Why: Prevents accidental skin contact.[7] A lab coat should always be fully buttoned to provide maximum coverage. |
| Respiratory Protection | All handling must be done in a certified chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor/acid gas) is mandatory.[4][9][12] | Why: The compound may cause respiratory irritation and is a suspected carcinogen.[2][4] Engineering controls are the primary method of protection; respirators are a secondary measure. |
Operational Protocol: From Preparation to Disposal
A successful and safe experiment relies on a meticulous, step-by-step workflow. This protocol is designed as a self-validating system where each step confirms the safety of the next.
Caption: Workflow for Safely Handling 3-Chloro-5-methylpyridazine.
Step-by-Step Methodology
-
Pre-Operational Checks:
-
Risk Assessment: Before any work begins, review this guide and the Safety Data Sheet (SDS), and perform a risk assessment for your specific procedure.
-
Engineering Controls: Ensure the chemical fume hood is operational. Verify the airflow and ensure the sash is at the appropriate height.[12]
-
PPE Inspection: Carefully inspect all PPE for damage, such as cracks in goggles or tears in gloves.[12]
-
Emergency Readiness: Confirm the location and accessibility of the safety shower, eyewash station, and a spill kit containing inert absorbent material (e.g., sand, vermiculite).[12]
-
-
Handling the Compound:
-
Prudent Quantities: Use the smallest amount of the chemical necessary for your experiment.
-
Containment: Always handle the solid compound or its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]
-
Dispensing: When weighing or transferring the compound, use techniques that minimize dust generation.
-
Avoid Contact: Take meticulous care to avoid contact with skin and eyes.[9] Do not eat, drink, or smoke in the laboratory area.[7][13]
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Waste Disposal: All waste, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[9][12] Place them in a clearly labeled, sealed container for disposal by a licensed contractor.[13]
-
Hygiene: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[7][9]
-
Emergency Response: Spill and Exposure Management
Even with careful planning, accidents can occur. A swift and correct response is critical to mitigating harm.
Spill Management
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[9][12]
-
Ventilate: Ensure the area is well-ventilated, relying on the fume hood if the spill is contained within it.[12]
-
Contain & Clean:
Personal Exposure Protocol
| Exposure Route | Immediate Action |
| Inhalation | Immediately move the affected person to fresh air. Seek medical attention.[9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7][9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][14] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and pose a risk to public health.
-
Chemical Waste: All surplus 3-Chloro-5-methylpyridazine and solutions containing it must be disposed of as hazardous waste.[13]
-
Contaminated Materials: This includes used PPE, absorbent materials from spills, and any contaminated labware. These items must be placed in a sealed, properly labeled hazardous waste container.[9][12]
-
Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container should also be disposed of as hazardous waste.[12]
-
Professional Disposal: All waste must be handled and disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[9][13]
By integrating these principles of hazard awareness, meticulous planning, and responsible action into your daily laboratory practice, you ensure that your innovative work with compounds like 3-Chloro-5-methylpyridazine is conducted with the highest standards of safety and scientific integrity.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
